molecular formula C18H15F3N4O3 B2758957 Tak-041 CAS No. 1929519-13-0

Tak-041

Cat. No.: B2758957
CAS No.: 1929519-13-0
M. Wt: 392.3 g/mol
InChI Key: JZGLECLGVQRPPI-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZELATRIAZIN is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3/c1-11(12-6-8-13(9-7-12)28-18(19,20)21)22-16(26)10-25-17(27)14-4-2-3-5-15(14)23-24-25/h2-9,11H,10H2,1H3,(H,22,26)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGLECLGVQRPPI-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TAK-041: A Technical Deep Dive into its Mechanism of Action for Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAK-041, also known as Zelatriazin or NBI-1065846, is a potent and selective agonist of the orphan G-protein coupled receptor 139 (GPR139). This receptor is predominantly expressed in the central nervous system, with particularly high concentrations in the habenula, a key brain region implicated in reward processing, motivation, and the pathophysiology of schizophrenia. Developed for the treatment of negative symptoms and cognitive impairment associated with schizophrenia, this compound demonstrated promising preclinical efficacy in rodent models by modulating habenular circuitry and downstream dopaminergic pathways. However, the development of this compound was discontinued (B1498344) in 2023 following unsuccessful clinical trials. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key preclinical and clinical data, and detailing the experimental protocols used in its evaluation.

Core Mechanism of Action: GPR139 Agonism

The primary mechanism of action of this compound is its potent and selective agonism of the GPR139 receptor.[1][2] GPR139 is an orphan receptor, meaning its endogenous ligand has not been definitively identified, although some studies suggest certain amino acids may play this role. The receptor is highly expressed in the habenula, a brain structure that plays a crucial role in regulating monoaminergic systems, including dopamine (B1211576) and serotonin (B10506) pathways.[1]

Activation of GPR139 by this compound is believed to modulate the activity of habenular neurons.[1] This modulation is thought to influence downstream neural circuits, particularly the dopaminergic system, which is known to be dysregulated in schizophrenia.

Preclinical Evidence

In Vitro Pharmacology

This compound is a highly potent GPR139 agonist, as demonstrated by its low nanomolar half-maximal effective concentration (EC50) for receptor activation. This indicates a strong binding affinity and functional activity at its target.

Parameter Value Assay
EC50 for GPR139 24.7 nMCalcium mobilization assay
In Vivo Neurochemical and Behavioral Effects

Preclinical studies in rodent models have provided evidence for the potential of this compound to ameliorate behaviors relevant to the negative symptoms of schizophrenia.

Habenular Engagement: Administration of this compound in wild-type mice led to an increase in the expression of c-fos, a marker of neuronal activation, in the habenula.[1][3] This effect was absent in GPR139 knockout mice, confirming the target engagement of this compound.[3] Chronic dosing did not lead to desensitization of this c-fos response.[3]

Modulation of Dopamine Release: In vivo microdialysis studies in rats demonstrated that this compound pretreatment could attenuate the release of dopamine in the nucleus accumbens induced by stimulants such as amphetamine.[3]

Reversal of Social Interaction Deficits: In BALB/c mice, a strain known for its inherent social interaction deficits, this compound was shown to rescue these behavioral impairments.[4] The compound also demonstrated efficacy in reversing social interaction deficits in other rodent models of schizophrenia, including the maternal immune activation (poly-I:C) model and the subchronic phencyclidine (PCP) model.[3]

Amelioration of Anhedonia: this compound demonstrated the ability to reverse anhedonia-like behavior in rodent models.[3]

Clinical Pharmacology and Pharmacokinetics

A Phase 1 clinical trial (NCT02748694) evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers and patients with stable schizophrenia.[1][2][5]

Pharmacokinetic Parameter Healthy Volunteers Patients with Schizophrenia
Dose Range (Single Dose) 5 mg - 160 mgN/A
Dose Range (Multiple Dose) Loading: 80-160 mg, Maintenance: 40-80 mgLoading: 160 mg, Maintenance: 80 mg
Time to Maximum Concentration (Tmax) 1.75 - 3.00 hoursNot specified
Half-life (t1/2) 170 - 302 hours170 - 302 hours
Systemic Exposure (AUC) Baseline22-30% lower than healthy volunteers

The study found that this compound was generally well-tolerated and exhibited a nearly linear pharmacokinetic profile with rapid absorption and a very long half-life.[1][2] Interestingly, systemic exposure was noted to be 22-30% lower in patients with schizophrenia compared to healthy volunteers.[1][2]

A proof-of-activity study (NCT03319953) in patients with schizophrenia used functional magnetic resonance imaging (fMRI) to assess the effects of this compound on reward processing.[6] While there was no significant effect on cognitive scores, the study did find that at day 14, this compound produced an increase in reward anticipatory activity in the ventral striatum compared with placebo.[6]

Experimental Protocols

c-fos Immunohistochemistry in the Habenula

This protocol is a generalized procedure for detecting neuronal activation in the habenula following the administration of a GPR139 agonist.

G cluster_0 Tissue Preparation cluster_1 Immunostaining cluster_2 Analysis A1 Anesthetize and perfuse animal A2 Extract and post-fix brain A1->A2 A3 Cryoprotect in sucrose (B13894) solution A2->A3 A4 Freeze and section brain on a cryostat A3->A4 B1 Wash sections in PBS B2 Block non-specific binding B1->B2 B3 Incubate with primary antibody (anti-c-fos) B2->B3 B4 Wash and incubate with secondary antibody B3->B4 B5 Incubate with avidin-biotin complex (ABC) B4->B5 B6 Develop with diaminobenzidine (DAB) B5->B6 C1 Mount sections on slides C2 Dehydrate and coverslip C1->C2 C3 Image habenula under microscope C2->C3 C4 Quantify c-fos positive cells C3->C4

Caption: Workflow for c-fos immunohistochemistry.

In Vivo Microdialysis for Dopamine in the Nucleus Accumbens

This protocol outlines the general steps for measuring extracellular dopamine levels in the nucleus accumbens of a freely moving rodent.

G cluster_0 Surgical Preparation cluster_1 Microdialysis cluster_2 Analysis A1 Anesthetize animal A2 Implant guide cannula targeting NAc A1->A2 A3 Allow for recovery A2->A3 B1 Insert microdialysis probe B2 Perfuse with artificial CSF (aCSF) B1->B2 B3 Collect baseline dialysate samples B2->B3 B4 Administer this compound/vehicle B3->B4 B5 Collect post-treatment samples B4->B5 C1 Analyze samples via HPLC-ED C2 Quantify dopamine concentration C1->C2 C3 Calculate percent change from baseline C2->C3

Caption: In vivo microdialysis experimental workflow.

Three-Chamber Social Interaction Test

This behavioral paradigm is used to assess sociability and preference for social novelty in rodents.

G cluster_0 Phase 1: Habituation (10 min) cluster_1 Phase 2: Sociability (10 min) cluster_2 Phase 3: Social Novelty (10 min) A1 Test mouse explores all 3 chambers A2 Side chambers contain empty wire cups A1->A2 B1 Stranger 1 placed in one wire cup B3 Measure time spent in each chamber and sniffing each cup B1->B3 B2 Other cup remains empty B2->B3 C1 Stranger 2 (novel) placed in the previously empty cup C3 Measure time spent sniffing each mouse C1->C3 C2 Stranger 1 (familiar) remains C2->C3

Caption: Three-chamber social interaction test phases.

Proposed Signaling Pathway and Mechanism of Action

G TAK041 This compound GPR139 GPR139 Receptor (Habenula) TAK041->GPR139 Agonist Habenula Modulation of Habenular Neuron Activity GPR139->Habenula Activation Dopamine Decreased Dopamine Release (Nucleus Accumbens) Habenula->Dopamine Inhibition Symptoms Amelioration of Negative Symptoms Dopamine->Symptoms

Caption: Proposed mechanism of this compound in schizophrenia.

Conclusion

This compound represented a novel therapeutic approach for the negative symptoms of schizophrenia by targeting the GPR139 receptor in the habenula. Preclinical data strongly supported its mechanism of action, demonstrating target engagement and efficacy in relevant animal models. However, the translation of these findings to the clinical setting proved challenging, ultimately leading to the discontinuation of its development. The extensive research conducted on this compound has, nevertheless, provided valuable insights into the role of GPR139 and the habenula in the pathophysiology of schizophrenia, paving the way for future drug discovery efforts targeting this and related pathways.

References

The GPR139 Agonist TAK-041: A Technical Guide on its Potential Role in Anhedonia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhedonia, the diminished ability to experience pleasure, is a core symptom of several neuropsychiatric disorders, including major depressive disorder (MDD) and schizophrenia, and represents a significant unmet medical need. The G protein-coupled receptor 139 (GPR139), an orphan receptor highly expressed in brain regions associated with reward and motivation, has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the GPR139 agonist, TAK-041 (also known as NBI-1065846), and its investigation as a potential treatment for anhedonia. We consolidate preclinical and clinical data, detail experimental methodologies, and visualize key pathways to offer a comprehensive resource for researchers and drug development professionals. While preclinical studies in rodent models demonstrated pro-hedonic effects, a Phase 2 clinical trial in MDD with anhedonia did not meet its primary endpoint. This guide aims to present the available scientific evidence to inform future research in this area.

Introduction: GPR139 and its Role in the Central Nervous System

GPR139 is an orphan G protein-coupled receptor predominantly expressed in the central nervous system (CNS), with high concentrations in the habenula, striatum, and hypothalamus.[1][2] These brain regions are integral to the neural circuits governing reward, motivation, and emotional regulation, suggesting a potential role for GPR139 in modulating these processes. The endogenous ligands for GPR139 are thought to be the aromatic amino acids L-tryptophan and L-phenylalanine.[3][4]

GPR139 Signaling Pathway

GPR139 activation primarily couples to the Gq/11 family of G proteins.[5][6][7] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway can modulate neuronal excitability and neurotransmitter release.

GPR139_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR139 GPR139 This compound->GPR139 Agonist Binding Gq11 Gαq/11 GPR139->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

GPR139 Signaling Pathway

Pharmacology of this compound

This compound is a potent and selective agonist for the GPR139 receptor.[2] Its pharmacological properties have been characterized in various in vitro and in vivo studies.

Pharmacodynamics

This compound demonstrates high potency in activating GPR139, with a reported EC50 value of 0.022 µM in a calcium mobilization assay.[2] While a specific binding affinity (Ki) has not been detailed in the reviewed literature, its potent functional activity suggests a high affinity for the receptor.

Pharmacokinetics

In a Phase 1 study, this compound exhibited a nearly linear pharmacokinetic profile with rapid absorption.[5][8] A notable characteristic is its long half-life, ranging from 170 to 302 hours across the doses tested.[5][8]

ParameterValueReference
EC50 (Calcium Mobilization) 0.022 µM[2]
Half-life 170-302 hours[5][8]

Preclinical Evidence for this compound in Anhedonia Models

Several preclinical studies have investigated the efficacy of this compound in rodent models designed to mimic anhedonia and depressive-like behaviors.

Unpredictable Chronic Mild Stress (uCMS) Model

The uCMS model is a widely used paradigm to induce a state of chronic stress in rodents, leading to behaviors analogous to human depression, including anhedonia.

uCMS_Workflow cluster_stress_induction Stress Induction Phase (Several Weeks) cluster_treatment Treatment Phase cluster_assessment Behavioral Assessment Stressor1 Stressor 1 (e.g., Cage Tilt) Stressor2 Stressor 2 (e.g., Wet Bedding) Stressor3 Stressor 3 (e.g., Light Cycle Reversal) Stressors_continue ... Treatment_groups Vehicle This compound Stressors_continue->Treatment_groups Sucrose_Preference Sucrose (B13894) Preference Test Treatment_groups->Sucrose_Preference

uCMS Experimental Workflow

Studies have reported that both acute and chronic administration of this compound reversed the anhedonia-like behavior induced by uCMS in rats.[9][10][11] Specific quantitative data on the percentage of sucrose preference and the doses used were not available in the reviewed abstracts.

Novelty Suppressed Feeding Test (NSFT)

The NSFT assesses anxiety- and depression-like behavior by measuring the latency of a food-deprived rodent to approach and eat a food pellet in a novel and potentially stressful environment.

NSFT_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_testing Testing Phase Food_Deprivation 24-hour Food Deprivation Treatment_groups Vehicle This compound Food_Deprivation->Treatment_groups Novel_Arena Placement in a Novel, Brightly Lit Arena with a Food Pellet at the Center Treatment_groups->Novel_Arena Measure_Latency Measure Latency to Begin Eating Novel_Arena->Measure_Latency

NSFT Experimental Workflow

This compound was shown to reverse anxiety-related behavior in the NSFT in a uCMS model.[9][10][11] Specific data on the latency to feed for the different treatment groups were not available in the reviewed literature.

Forced Swim Test (FST)

The FST is a behavioral despair model where the immobility time of a rodent in an inescapable cylinder of water is measured. Antidepressant activity is inferred by a reduction in immobility time.

FST_Workflow cluster_treatment Treatment Phase cluster_testing Testing Phase Treatment_groups Vehicle This compound Swim_Cylinder Placement in a Cylinder of Water Treatment_groups->Swim_Cylinder Measure_Immobility Measure Immobility Time Swim_Cylinder->Measure_Immobility

FST Experimental Workflow

In the uCMS model, this compound reversed depressive-like behavior in the forced swim test.[9][10][11] Quantitative data on the duration of immobility were not specified in the reviewed abstracts.

Clinical Investigation of this compound in Anhedonia

The promising preclinical findings led to the clinical investigation of this compound for the treatment of anhedonia in patients with MDD.

The TERPSIS Study: A Phase 2, Randomized, Placebo-Controlled Trial

The TERPSIS study was a proof-of-concept clinical trial designed to evaluate the efficacy and safety of this compound in adults with MDD experiencing a major depressive episode with anhedonia.[5][7][9][12][13]

  • Population: Adults with MDD and anhedonia.

  • Intervention: this compound or placebo for 8 weeks.

  • Primary Endpoint: Change from baseline in the Dimensional Anhedonia Rating Scale (DARS) score at Day 57.

  • Secondary Endpoints: Change in Montgomery-Åsberg Depression Rating Scale (MADRS) total score and Clinical Global Impression of Severity (CGI-S) score at Day 57.[5][7][9][12][13]

The TERPSIS study did not meet its primary or secondary endpoints.[5][7][9][12][13] While both the this compound and placebo groups showed improvements in DARS scores, there was no statistically significant difference between the two groups.[5][7][9][12]

EndpointThis compound (n=46)Placebo (n=47)p-valueReference
Change in DARS Score (LS Mean) -13.5-17.40.8663[5][7][9][12]
Change in MADRS Score Not SpecifiedNot Specified0.7008[5][7][9]
Change in CGI-S Score Not SpecifiedNot Specified0.9051[5][7][9]

More detailed data including baseline and end-of-study scores with standard deviations were not available in the reviewed literature.

This compound was generally well-tolerated, with all treatment-emergent adverse events being mild or moderate in severity.[5][7][9][12]

Discussion and Future Directions

The journey of this compound from promising preclinical findings to a challenging clinical outcome highlights the complexities of translating animal model data to human neuropsychiatric disorders. The preclinical studies consistently demonstrated that this compound could reverse anhedonia- and depression-like behaviors in established rodent models.[9][10][11] This provided a strong rationale for its clinical development.

However, the failure of the Phase 2 TERPSIS study to demonstrate efficacy in patients with MDD and anhedonia raises important questions.[5][7][9][12][13] Several factors could have contributed to this outcome, including the heterogeneity of MDD, the significant placebo response often observed in psychiatric clinical trials, and potential differences in the underlying neurobiology of anhedonia between rodents and humans.

Despite the clinical setback for this compound in MDD, the exploration of GPR139 as a therapeutic target for anhedonia and other negative symptoms of psychiatric disorders remains an area of active research. Further investigation into the role of the GPR139 signaling pathway in reward circuitry and the development of novel GPR139 modulators with different pharmacological profiles may yet yield therapeutic breakthroughs. A deeper understanding of the patient populations most likely to respond to GPR139 agonism will be critical for the design of future clinical trials.

Conclusion

This compound, a potent GPR139 agonist, has been extensively studied for its potential to treat anhedonia. While preclinical evidence in rodent models was encouraging, a Phase 2 clinical trial in patients with MDD and anhedonia did not demonstrate a statistically significant therapeutic benefit over placebo. This technical guide has summarized the available data on the pharmacology of this compound, its effects in preclinical models, and its clinical evaluation. The information presented herein serves as a valuable resource for the scientific community to guide future research and development efforts targeting the GPR139 receptor for the treatment of anhedonia and other neuropsychiatric symptoms.

References

Preclinical Pharmacology of TAK-041: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-041, also known as NBI-1065846, is a potent and selective agonist of the orphan G-protein coupled receptor 139 (GPR139).[1] This receptor is predominantly expressed in the central nervous system, with high concentrations in the habenula, a key region implicated in reward, motivation, and the pathophysiology of psychiatric disorders such as schizophrenia.[1][2] Preclinical studies have demonstrated that this compound modulates the activity of habenula neurons and shows efficacy in animal models relevant to the negative and cognitive symptoms of schizophrenia.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo properties, and the experimental protocols utilized in its evaluation.

Mechanism of Action: GPR139 Signaling Pathway

This compound exerts its pharmacological effects by activating GPR139. This receptor is known to couple to multiple G-protein families, primarily Gq/11 and to a lesser extent Gi/o.[3][4] Activation of the Gq/11 pathway by GPR139 initiates a signaling cascade that leads to the mobilization of intracellular calcium, an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, and the inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3][5] This signaling activity of GPR139 has been shown to functionally oppose the effects of the µ-opioid receptor.[3]

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling TAK041 This compound GPR139 GPR139 TAK041->GPR139 Gq11 Gαq/11 GPR139->Gq11 Activates Gio Gαi/o GPR139->Gio Activates Gbg Gβγ PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits GIRK GIRK Channel Gbg->GIRK Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↑ cAMP K_efflux ↓ K+ Efflux Ca2 ↑ [Ca2+]i IP3->Ca2

GPR139 Signaling Cascade.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various functional assays, demonstrating its potency and selectivity for the GPR139 receptor.

Quantitative In Vitro Data
Assay TypeCell LineParameterValueReference
Calcium MobilizationCHO-K1EC5024.7 nM[6]
Receptor BindingCHO-K1Ki1236 nM (for a related compound)[7]
cAMP ProductionHEK293TEC5041 ± 20 nM (for GPR139 agonist JNJ-63533054)[2][5]
Microsomal Stability (Human)-% Remaining (1 hr)68.4%[6]
Microsomal Stability (Mouse)-% Remaining (1 hr)15.8%[6]
Experimental Protocols

A high-throughput screening of a 600,000 compound library was performed using Chinese Hamster Ovary (CHO) cells stably expressing the full-length human GPR139 receptor.[8]

Calcium_Mobilization_Workflow start Start plate_cells Plate CHO-GPR139 cells in 384-well plates start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye plate_cells->load_dye add_compound Add this compound or control compounds load_dye->add_compound measure_fluorescence Measure fluorescence changes using a FLIPR add_compound->measure_fluorescence analyze_data Analyze data to determine EC50 values measure_fluorescence->analyze_data end End analyze_data->end

Calcium Mobilization Assay Workflow.

In Vivo Pharmacology

The in vivo effects of this compound have been investigated in rodent models, focusing on its pharmacokinetic profile and its efficacy in behavioral paradigms relevant to schizophrenia.

Preclinical Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and brain penetration in preclinical species.[6][9]

SpeciesRouteDose (mg/kg)Cmax (ng/mL or ng/g)Tmax (h)T1/2 (h)Bioavailability (%)Brain/Plasma RatioReference
Mousei.p.3Plasma: 1844, Brain: 1578-Plasma: 0.99, Brain: 0.90--[6]
RatOral10 µmol/kg---2.03 (oral half-life)-[6][9]
Target Engagement: c-Fos Expression in the Habenula

Administration of this compound has been shown to increase the expression of c-Fos, a marker of neuronal activation, in the habenula of wild-type mice, an effect that is absent in GPR139 knockout mice.[3] This confirms target engagement in a key brain region.

cFos_IHC_Workflow start Start dosing Administer this compound or vehicle to wild-type and GPR139 KO mice start->dosing perfusion Perfuse mice with 4% PFA (e.g., 2 hours post-dose) dosing->perfusion brain_extraction Extract and post-fix brains perfusion->brain_extraction sectioning Section brains (e.g., 40 µm) using a vibratome brain_extraction->sectioning immunostaining Immunostain sections for c-Fos sectioning->immunostaining imaging Image habenula sections using a confocal microscope immunostaining->imaging quantification Quantify c-Fos positive cells imaging->quantification end End quantification->end

c-Fos Immunohistochemistry Workflow.
Efficacy in Behavioral Models: Social Interaction Deficits

This compound has demonstrated efficacy in reversing social interaction deficits in multiple rodent models relevant to the negative symptoms of schizophrenia.[3] These models include the maternal immune activation (poly-I:C) model, the subchronic phencyclidine (PCP) model, and socially withdrawn BALB/c and BTBR mice.[3]

The three-chambered social approach task is a widely used paradigm to assess sociability and preference for social novelty in mice.

Social_Interaction_Workflow start Start dosing Administer this compound or vehicle to test mice start->dosing habituation Habituate test mouse to the three-chamber apparatus dosing->habituation sociability_test Sociability Phase: Stranger mouse vs. Empty enclosure habituation->sociability_test novelty_test Social Novelty Phase: Familiar mouse vs. Novel mouse sociability_test->novelty_test video_tracking Record and analyze time spent in each chamber and interacting novelty_test->video_tracking end End video_tracking->end

Three-Chamber Social Interaction Test.

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic for the negative and cognitive symptoms of schizophrenia. Its potent and selective agonism of GPR139, coupled with a favorable pharmacokinetic profile and demonstrated efficacy in relevant animal models, highlights its potential to address a significant unmet medical need. The detailed understanding of its mechanism of action and the robust preclinical data package provide a solid foundation for its continued clinical investigation.

References

The Rise and Fall of TAK-041: A GPR139 Agonist for Negative Symptoms in Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Development, and Discontinuation of TAK-041

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as NBI-1065846, emerged as a promising novel therapeutic agent targeting the negative symptoms of schizophrenia, a significant unmet need in psychiatric medicine. This technical guide provides a comprehensive overview of the discovery and development history of this compound, a potent and selective agonist of the orphan G-protein coupled receptor 139 (GPR139). The narrative follows the molecule's journey from its initial identification through high-throughput screening and extensive medicinal chemistry optimization to its evaluation in preclinical models and eventual clinical trials. This document details the scientific rationale behind targeting GPR139, the intricate signaling pathways involved, and the specific experimental protocols utilized to characterize the compound's pharmacology. Quantitative data from key in vitro and in vivo studies, as well as pharmacokinetic parameters from early-phase clinical trials, are presented in structured tables for clarity. Despite a strong preclinical rationale and promising initial data, the development of this compound was ultimately discontinued (B1498344) due to a lack of efficacy in later-stage clinical trials. This guide concludes with an analysis of the clinical trial outcomes that led to this decision, offering valuable insights for future drug discovery and development endeavors in neuropsychiatric disorders.

Introduction: The Rationale for Targeting GPR139

The negative symptoms of schizophrenia, such as anhedonia, asociality, and avolition, are notoriously difficult to treat with existing antipsychotic medications and represent a major contributor to the long-term disability associated with the disorder.[1] The orphan G-protein coupled receptor GPR139, highly expressed in the habenula, a brain region implicated in reward processing and aversion, emerged as a novel therapeutic target.[2] The discovery that GPR139 activation could modulate habenula activity provided a compelling rationale for developing agonists for this receptor as a potential treatment for negative symptoms.[2][3]

Discovery and Medicinal Chemistry Optimization

This compound was identified through a high-throughput screening campaign followed by a rigorous medicinal chemistry effort to optimize potency, selectivity, and pharmacokinetic properties.[2] The initial hit compound was developed into a series of benzotriazinone-based GPR139 agonists, with this compound (compound 56 in the discovery publication) ultimately selected as the clinical candidate.[2]

Structure-Activity Relationship (SAR)

The optimization process focused on modifying key structural motifs of the initial hits to enhance GPR139 agonistic activity and improve drug-like properties. This involved systematic exploration of various substituents on the benzotriazinone core and the side chain, leading to a comprehensive understanding of the structure-activity relationship for this chemical series.

In Vitro Pharmacology

The pharmacological profile of this compound was extensively characterized using a variety of in vitro assays to determine its potency and selectivity for GPR139.

Assay TypeCell LineParameterThis compound Value (nM)Reference
Calcium MobilizationCHO-K1 expressing human GPR139EC5018[2]
Radioligand BindingCHO-K1 expressing human GPR139Ki25[2]

Table 1: In Vitro Potency of this compound at the Human GPR139 Receptor.

Preclinical Development

The efficacy of this compound in animal models relevant to the negative symptoms of schizophrenia was a critical component of its preclinical development. Key studies focused on demonstrating target engagement in the brain and assessing behavioral outcomes.

Key Preclinical Experiments
  • c-Fos Expression in the Habenula: To confirm that this compound engaged its target in the intended brain region, immunohistochemistry for the immediate early gene c-Fos was performed in mice. Administration of this compound led to a significant increase in c-Fos expression in the habenula of wild-type mice, an effect that was absent in GPR139 knockout mice, confirming target engagement.[4]

  • Social Interaction Test in Mice: The social interaction test was used to assess the pro-social effects of this compound. In this paradigm, a test mouse is placed in an arena with a novel mouse, and the duration of social interaction is measured. This compound was shown to reverse social interaction deficits in relevant mouse models.[2][4]

  • Unpredictable Chronic Mild Stress (uCMS) Model in Rats: The uCMS model is a well-established paradigm for inducing anhedonia-like behavior in rodents. Rats subjected to a chronic regimen of unpredictable mild stressors exhibit a reduced preference for sucrose, which is reversed by chronic antidepressant treatment. This compound was evaluated in this model to assess its potential to ameliorate anhedonia.[5][6][7]

Signaling Pathway and Experimental Workflows

GPR139 Signaling Pathway

Activation of GPR139 by an agonist like this compound is believed to initiate a downstream signaling cascade primarily through Gq/11 proteins, leading to the mobilization of intracellular calcium. This signaling in the habenula is thought to modulate the activity of downstream circuits involved in reward and motivation.

GPR139_Signaling_Pathway TAK041 This compound GPR139 GPR139 Receptor TAK041->GPR139 Binds to Gq11 Gq/11 Protein GPR139->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates Habenula_Modulation Habenula Modulation Ca_release->Habenula_Modulation Leads to Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening MedChem Medicinal Chemistry Optimization HTS->MedChem SAR Structure-Activity Relationship MedChem->SAR InVitro_Pharm In Vitro Pharmacology (EC50, Ki) SAR->InVitro_Pharm Target_Engagement Target Engagement (c-Fos in Habenula) InVitro_Pharm->Target_Engagement Behavioral_Models Behavioral Models Target_Engagement->Behavioral_Models Social_Interaction Social Interaction (Mouse) Behavioral_Models->Social_Interaction uCMS uCMS (Rat) Behavioral_Models->uCMS

References

The GPR139 Agonist TAK-041: A Technical Overview of Target Engagement and Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the target engagement and receptor binding affinity of TAK-041, a selective and potent agonist of the orphan G-protein-coupled receptor 139 (GPR139). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of this clinical candidate, which has been investigated for the treatment of negative and cognitive symptoms associated with schizophrenia.

Core Concepts: Target Engagement and Mechanism of Action

This compound engages the GPR139 receptor, a class A G-protein-coupled receptor predominantly expressed in the central nervous system, with high concentrations in the habenula.[1][2] The binding of this compound to GPR139 initiates a signaling cascade through the coupling of Gq/11 and Gi/o proteins. This activation leads to the mobilization of intracellular calcium, a key second messenger in this pathway.[3]

The engagement of this pathway by this compound has been shown to modulate the activity of the habenula circuitry.[1][4] Furthermore, preclinical studies have demonstrated that this compound can reduce amphetamine- and nicotine-induced dopamine (B1211576) release in the nucleus accumbens of rats, suggesting a potential mechanism for its effects on reward and motivation.[4]

Quantitative Analysis of Receptor Binding and Functional Potency

The binding affinity and functional potency of this compound for the human GPR139 receptor have been characterized through in vitro pharmacological studies. The following tables summarize the key quantitative data.

ParameterValueAssay Type
Binding Affinity (Ki) 18 nMRadioligand Binding Assay
Functional Potency (EC50) 22 nMCalcium Mobilization Assay

Table 1: Receptor Binding Affinity and Functional Potency of this compound for Human GPR139.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Radioligand Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of this compound for the human GPR139 receptor.

Materials:

  • Membranes from CHO-K1 cells stably expressing the human GPR139 receptor.

  • Radioligand: [³H]-Compound A (a proprietary GPR139 antagonist).

  • Non-specific binding control: A high concentration of a non-labeled GPR139 ligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA.

  • Scintillation fluid.

  • Glass fiber filters.

Procedure:

  • A competition binding assay is performed in a 96-well plate format.

  • Cell membranes are incubated with a fixed concentration of the radioligand ([³H]-Compound A) and varying concentrations of this compound.

  • The reaction mixture is incubated at room temperature for 60 minutes to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • The filters are dried, and scintillation fluid is added.

  • The amount of bound radioactivity is quantified using a scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay for EC50 Determination

Objective: To determine the functional potency (EC50) of this compound in activating the GPR139 receptor.

Materials:

  • CHO-K1 cells stably expressing the human GPR139 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • A fluorescent imaging plate reader (FLIPR) or equivalent instrument.

Procedure:

  • CHO-K1 cells expressing GPR139 are seeded into 384-well plates and cultured overnight.

  • The cells are loaded with a calcium-sensitive fluorescent dye for 60 minutes at 37°C.

  • The dye-loaded cells are washed with assay buffer to remove excess dye.

  • The plate is placed in a fluorescent imaging plate reader.

  • A baseline fluorescence reading is taken before the addition of the compound.

  • Varying concentrations of this compound are added to the wells.

  • The change in fluorescence, indicative of intracellular calcium mobilization, is measured kinetically.

  • The data is analyzed using a sigmoidal dose-response curve to determine the EC50 value.

Visualizing the Molecular Pathway and Experimental Logic

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

GPR139_Signaling_Pathway TAK041 This compound GPR139 GPR139 Receptor TAK041->GPR139 G_protein Gq/11 and Gi/o Proteins GPR139->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Intracellular Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream

Caption: GPR139 signaling pathway activated by this compound.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay b_start Incubate GPR139 membranes with [³H]-ligand and this compound b_filter Filter and wash b_start->b_filter b_count Scintillation counting b_filter->b_count b_analyze Calculate Ki b_count->b_analyze end End b_analyze->end f_start Load GPR139-expressing cells with calcium-sensitive dye f_add Add this compound f_start->f_add f_measure Measure fluorescence change f_add->f_measure f_analyze Calculate EC50 f_measure->f_analyze f_analyze->end start Start start->b_start start->f_start

Caption: Workflow for determining this compound binding and potency.

References

A Technical Guide to the In Vivo Effects of TAK-041 in Rodent Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-041, also known as NBI-1065846, is a potent and selective small-molecule agonist for the orphan G-protein-coupled receptor 139 (GPR139).[1][2][3] This receptor is highly and specifically expressed in the central nervous system, with notable enrichment in the habenula, a brain region critically involved in reward, motivation, and the pathophysiology of depression and schizophrenia.[1][2][4] Alterations in habenula activity are correlated with depressive symptoms, and normalization of its function has been proposed as a therapeutic strategy to reverse anhedonia, a core symptom of major depressive disorder (MDD).[4][5][6] Preclinical studies in rodent models have demonstrated that this compound can reverse depression-like and anxiety-related behaviors, suggesting its potential as a novel therapeutic agent.[7][8] This document provides a comprehensive overview of the in vivo effects of this compound in rodent models related to depression, focusing on quantitative data, detailed experimental protocols, and the underlying neurobiological pathways.

Core Mechanism of Action

The therapeutic potential of this compound is predicated on its agonistic activity at the GPR139 receptor, which is densely expressed in the habenula.[1] The habenula plays a key role in regulating downstream dopaminergic and serotonergic systems that modulate emotion and cognition.[7] In depressive states, the lateral habenula (LHb) can become hyperactive, contributing to symptoms like anhedonia.[7] By activating GPR139, this compound is proposed to modulate habenula circuitry, thereby normalizing its activity and alleviating deficits in reward processing and motivation.[4][5] In vivo studies confirm this target engagement, showing that this compound administration increases the expression of the immediate early gene cFOS, a marker of neuronal activation, in the habenula of wild-type mice but not in GPR139 knockout mice.[4][5][6]

cluster_TAK041_Action This compound Mechanism TAK041 This compound GPR139 GPR139 Receptor (Habenula) TAK041->GPR139 Binds & Activates Habenula Modulation of Habenula Circuitry GPR139->Habenula Downstream Normalization of Dopaminergic/Serotonergic Systems Habenula->Downstream Behavior Alleviation of Depressive-like Behaviors Downstream->Behavior

Proposed mechanism of action for this compound.

Data Presentation: Summary of In Vivo Effects

The following tables summarize the key findings from preclinical studies of this compound in rodent models relevant to depression and anhedonia.

Table 1: Behavioral Effects of this compound in the Unpredictable Chronic Mild Stress (uCMS) Model

Behavioral DomainTestSpeciesKey FindingCitation(s)
AnhedoniaSucrose (B13894) PreferenceRatAcutely and chronically reversed uCMS-induced anhedonia.[4][5]
Depressive-like BehaviorForced Swim Test (FST)RatReversed depressive-like behavior.[4][5][6]
Anxiety-related BehaviorNovelty Suppressed Feeding (NSF)RatReversed anxiety-related behavior.[4][5][6]

Table 2: Neurobiological and Physiological Effects of this compound

Effect CategoryMeasurementSpeciesKey FindingCitation(s)
Target EngagementcFOS ExpressionMouseIncreased cFOS expression in the habenula; no effect in GPR139 knockout mice. No desensitization with chronic dosing.[4][5][6]
Neurotransmitter ModulationMicrodialysis (NAc)RatReduced amphetamine- and nicotine-induced dopamine (B1211576) release in the Nucleus Accumbens (NAc).[4][5][6]
Neuroendocrine FunctionCorticosterone (B1669441) SecretionRatNormalized disrupted circadian regulation of corticosterone secretion in uCMS-exposed animals.[4][5][6]
Neuroplasticity (Hippocampus)Neuronal MorphologyRatReversed uCMS-induced atrophy in the basal dendrites of hippocampal pyramidal neurons.[4][5][6]
Neuroplasticity (NAc)Neuronal MorphologyRatReversed uCMS-induced hypertrophy of medium-spiny neurons in the Nucleus Accumbens.[4][5][6]
Social BehaviorSocial Interaction TestMouseRescued social interaction deficits in BALB/c mice and other models.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the key protocols used to evaluate this compound.

Unpredictable Chronic Mild Stress (uCMS) Protocol

The uCMS protocol is a widely used rodent model to induce a state analogous to human depression, characterized by anhedonia, anxiety, and physiological changes.[4][5][6]

  • Objective: To induce a depressive-like phenotype in rodents.

  • Procedure: Animals are subjected to a series of mild, varied, and unpredictable stressors over several weeks. Stressors may include:

    • Stroboscopic illumination

    • Tilted cage (45°)

    • Food or water deprivation

    • Soiled cage

    • Reversed light/dark cycle

    • White noise

  • Outcome: This protocol produces deficits across multiple behavioral domains, including reduced sucrose preference (anhedonia), increased immobility in the Forced Swim Test, and increased latency in the Novelty Suppressed Feeding test.[4][5]

cluster_uCMS_Workflow uCMS Experimental Workflow Start Rodent Subjects (Rats/Mice) uCMS uCMS Protocol (Several Weeks of Varied Stressors) Start->uCMS Treatment This compound or Vehicle Administration (Acute or Chronic) uCMS->Treatment Behavioral Behavioral Testing Battery Treatment->Behavioral FST Forced Swim Test Behavioral->FST NSF Novelty Suppressed Feeding Test Behavioral->NSF SPT Sucrose Preference Test Behavioral->SPT Analysis Biochemical & Histological Analysis Behavioral->Analysis

Workflow for the uCMS model and subsequent testing.
Forced Swim Test (FST)

The FST is a behavioral despair test used to screen for antidepressant efficacy.[9][10][11] The test operates on the principle that an animal will cease escape behaviors when placed in a stressful, inescapable situation, and antidepressants can reverse this passive, immobile posture.[12][13]

  • Objective: To measure depressive-like behavior (behavioral despair).

  • Apparatus: An open cylindrical container (e.g., 30 cm height, 12 cm diameter) filled with water (e.g., 25 ± 1°C) to a depth that prevents the animal from touching the bottom.[9]

  • Procedure:

    • Mice are individually placed into the water-filled cylinder.

    • The total test duration is typically 6 minutes.

    • Behavior is recorded, and the time spent immobile during the final 4 minutes is quantified.[9]

  • Primary Endpoint: Immobility time. A decrease in immobility is interpreted as an antidepressant-like effect.[14]

Novelty-Suppressed Feeding (NSF) Test

The NSF test assesses anxiety-related behavior by creating a conflict between the drive to eat and the fear of a novel, open environment.[15][16] The test has high predictive validity for anxiolytic and chronic antidepressant effects.[15][17]

  • Objective: To measure anxiety-like behavior.

  • Procedure:

    • Animals are food-deprived for approximately 24 hours.

    • Each animal is placed in a novel, brightly lit open field arena.

    • A single food pellet is placed in the center of the arena.

    • The latency for the animal to approach and take the first bite of the food pellet is recorded (up to a ceiling time, e.g., 15 minutes).[15]

  • Primary Endpoint: Latency to feed. A decrease in latency is interpreted as an anxiolytic/antidepressant-like effect.[17]

cFOS Expression Analysis

Induction of the immediate early gene cFOS is used as an in vivo marker for neuronal activation following a specific stimulus.[4][6]

  • Objective: To confirm target engagement and identify brain regions activated by this compound.

  • Procedure:

    • Animals are administered this compound or a vehicle control.

    • After a set period, animals are euthanized, and brain tissue is collected.

    • Immunohistochemistry is used to detect the cFOS protein in specific brain regions, such as the habenula.

  • Primary Endpoint: Quantification of cFOS-positive cells. An increase indicates drug-induced neuronal activation.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.[4][6]

  • Objective: To determine the effect of this compound on neurotransmitter release.

  • Procedure:

    • A microdialysis probe is surgically implanted into a target brain region (e.g., Nucleus Accumbens).

    • After recovery, the probe is perfused with an artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals.

    • Neurotransmitter concentrations (e.g., dopamine) in the samples are quantified using high-performance liquid chromatography (HPLC).

  • Primary Endpoint: Change in extracellular dopamine concentration following pharmacological challenge (e.g., amphetamine) with or without this compound pretreatment.

cluster_Logic Therapeutic Logic State Depressive State Habenula Habenula Hyperactivity State->Habenula Anhedonia Anhedonia & Depressive Symptoms Habenula->Anhedonia TAK041 This compound (GPR139 Agonist) Anhedonia->TAK041 Therapeutic Intervention Normalization Normalization of Habenula Activity TAK041->Normalization Reversal Reversal of Anhedonia Normalization->Reversal

Logical relationship between the pathological state and this compound intervention.

Conclusion

The selective GPR139 agonist this compound demonstrates a robust preclinical profile in reversing depression- and anxiety-related behaviors in rodent models. Its efficacy is mechanistically linked to the modulation of habenula circuitry, a key node in the neurobiology of mood and reward.[4][5][6] In the uCMS model, this compound effectively reverses anhedonia, behavioral despair, and anxiety-like behaviors.[4][5] Furthermore, it normalizes stress-induced physiological and neuroplastic changes, including corticosterone dysregulation and neuronal atrophy in the hippocampus.[4][5][6] These comprehensive in vivo findings provide a strong rationale for the clinical investigation of this compound as a novel therapeutic agent for anhedonia and major depressive disorder. While a Phase 2 trial in patients with anhedonia associated with MDD did not meet its primary endpoints, the preclinical data remain a valuable foundation for understanding the role of the GPR139-habenula pathway in mood regulation.[7][8]

References

The Pharmacokinetics and Brain Penetration of TAK-041: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-041, also known as NBI-1065846, is an investigational, orally available small molecule that acts as a potent and selective agonist of the G protein-coupled receptor 139 (GPR139).[1][2] GPR139 is an orphan receptor highly expressed in the central nervous system (CNS), particularly in the habenula, a key brain region implicated in reward, motivation, and the pathophysiology of schizophrenia.[2][3] Preclinical studies have suggested the potential of this compound in treating the negative and cognitive symptoms associated with schizophrenia.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and brain penetration of this compound, compiling available data from clinical and preclinical studies.

Pharmacokinetics

A Phase 1 clinical trial (NCT02748694) evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers and patients with stable schizophrenia.[5][6] The study consisted of single rising dose (SRD) and multiple rising dose (MRD) cohorts.[5]

Clinical Pharmacokinetics in Healthy Volunteers and Schizophrenia Patients

This compound exhibited a nearly linear pharmacokinetic profile with rapid absorption.[5] A long half-life ranging from 170 to 302 hours was observed across all tested doses.[5] The bioavailability of the tablet formulation was found to be similar to that of an oral suspension, and no significant food effect was detected.[5] Interestingly, systemic exposure to this compound was 22-30% lower in patients with schizophrenia compared to healthy volunteers.[5]

Table 1: Summary of Phase 1 Single Rising Dose (SRD) Study Design in Healthy Volunteers [6]

CohortDose of this compound (Oral Suspension)
1 & 25 mg, 10 mg, 20 mg, 40 mg (alternating panel)
380 mg (sequential panel)
4120 mg (sequential panel)
5160 mg (sequential panel)

Table 2: Summary of Phase 1 Multiple Rising Dose (MRD) Study Design in Healthy Volunteers [6]

CohortLoading Dose (Day 1)Maintenance Dose (Days 8, 15, 22)
140 mg20 mg
280 mg40 mg
3120 mg60 mg
4160 mg80 mg

Table 3: Summary of Phase 1 Multiple Dose Study Design in Patients with Stable Schizophrenia [6]

Loading Dose (Day 1)Maintenance Dose (Days 8, 15, 22)
160 mg80 mg

Note: Specific Cmax and AUC values for each cohort were not publicly available in the reviewed literature.

Brain Penetration

The ability of a CNS-targeted drug to cross the blood-brain barrier is critical for its efficacy. The brain penetration of this compound has been confirmed in humans through Positron Emission Tomography (PET) imaging studies.[7]

Human PET Imaging

A study in healthy volunteers utilized the radiotracer [11C]-(+)-PHNO, an agonist for dopamine (B1211576) D2/D3 receptors, to assess the in-vivo occupancy of this compound and its effects on the dopamine system.[1][7] The study demonstrated that this compound enters the human brain and engages with GPR139, leading to a modulation of endogenous dopamine release.[7] Pre-treatment with this compound significantly attenuated the d-amphetamine-induced reduction in [11C]PHNO binding potential in the putamen and ventral striatum, with a greater effect observed at a 40 mg dose compared to a 20 mg dose.[7]

Preclinical Evidence

In vivo studies in BALB/c mice, a strain known to exhibit social interaction deficits, showed that this compound administration led to a GPR139-agonist-dependent modulation of habenula cell activity and rescued these social deficits.[2] Furthermore, microdialysis studies in rodents have demonstrated that pre-treatment with this compound can attenuate the amphetamine-induced increase in extracellular dopamine release in the nucleus accumbens.[7]

Experimental Protocols

Phase 1 Clinical Trial (NCT02748694) Protocol[5][6]
  • Study Design: A four-part study including single rising doses and multiple rising doses in healthy adults, an evaluation of tablet versus oral suspension bioavailability, and a multiple-dose study in patients with stable schizophrenia.

  • Participants: Healthy adult volunteers and adults with a diagnosis of stable schizophrenia.

  • Dosing:

    • SRD (Healthy Volunteers): Oral suspension of this compound at doses of 5, 10, 20, 40, 80, 120, and 160 mg.

    • MRD (Healthy Volunteers): Loading doses of 40, 80, 120, and 160 mg followed by maintenance doses of 20, 40, 60, and 80 mg, respectively.

    • Schizophrenia Patients: A loading dose of 160 mg followed by a maintenance dose of 80 mg.

  • Pharmacokinetic Sampling: Blood samples were collected at predetermined time points to characterize the pharmacokinetic profile of this compound. Specific time points were not detailed in the available literature.

  • Bioanalytical Method: Plasma concentrations of this compound were measured using a validated analytical method.

Human PET Imaging Study Protocol[7]
  • Participants: Ten healthy volunteers.

  • Radiotracer: [11C]-(+)-PHNO, a dopamine D2/D3 receptor agonist.

  • Study Design: Each participant underwent three PET scans: a baseline scan, a scan after administration of d-amphetamine (0.5 mg/kg), and a scan after pre-treatment with a single oral dose of this compound (20 mg or 40 mg) followed by d-amphetamine (0.5 mg/kg).

  • Imaging Protocol:

    • PET scans were performed to measure the binding potential of [11C]-(+)-PHNO in various brain regions.

    • The attenuation of the d-amphetamine-induced reduction in radiotracer binding was used as a pharmacodynamic biomarker of this compound activity.

  • Pharmacokinetic Sampling: Venous blood samples were collected during the post-dose PET scans for pharmacokinetic analysis of this compound.

  • Bioanalytical Method: Plasma concentrations of this compound were measured by HPLC with tandem mass spectrometry.

Preclinical In Vivo Microdialysis Protocol (Rodents)[7][8][9][10][11]
  • Animals: Rodents (specific strain and species may vary between studies).

  • Surgical Procedure:

    • Anesthetize the animal (e.g., with isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula targeting the nucleus accumbens.

    • Allow for a post-operative recovery period.

  • Microdialysis Procedure:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.

    • Administer this compound (route and dose dependent on the study design).

    • Continue collecting dialysate samples to measure changes in extracellular dopamine concentrations.

  • Analytical Method:

    • Analyze the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify dopamine levels.

Signaling Pathway and Experimental Workflows

GPR139 Signaling Pathway

This compound exerts its effects by activating GPR139. The primary signaling cascade initiated by GPR139 activation involves the Gq/11 family of G proteins.[8][9][10] This leads to the activation of phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[11] This signaling pathway ultimately modulates the activity of downstream effectors such as adenylyl cyclase and G-protein-coupled inwardly rectifying potassium (GIRK) channels.[8][9][10]

GPR139_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TAK041 This compound GPR139 GPR139 TAK041->GPR139 binds Gq11 Gq/11 GPR139->Gq11 activates PLCb PLCβ Gq11->PLCb activates PIP2 PIP2 PLCb->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Downstream Downstream Effectors (e.g., Adenylyl Cyclase, GIRK Channels) DAG->Downstream modulates Ca_release->Downstream modulates

Caption: GPR139 signaling cascade initiated by this compound.

Experimental Workflow: Human PET Imaging

The workflow for the human PET imaging study involved a multi-scan protocol to assess the pharmacodynamic effects of this compound on dopamine release.

PET_Workflow cluster_screening Screening & Enrollment cluster_scans PET Scan Protocol cluster_analysis Data Analysis P1 Healthy Volunteers (n=10) S1 Baseline PET Scan with [11C]PHNO P1->S1 S2 d-amphetamine (0.5 mg/kg) Administration S1->S2 S3 Post-amphetamine PET Scan S2->S3 S4 This compound (20 or 40 mg) Pre-treatment S3->S4 S5 d-amphetamine (0.5 mg/kg) Administration S4->S5 S6 Post-TAK-041 & amphetamine PET Scan S5->S6 A1 Quantification of [11C]PHNO Binding Potential (BP_ND) S6->A1 A2 Comparison of BP_ND between scans A1->A2 Microdialysis_Workflow cluster_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis P1 Rodent Model (e.g., BALB/c mouse, rat) P2 Stereotaxic Surgery: Guide Cannula Implantation (Nucleus Accumbens) P1->P2 E1 Microdialysis Probe Insertion P2->E1 E2 aCSF Perfusion & Baseline Sample Collection E1->E2 E3 This compound Administration E2->E3 E4 Post-treatment Sample Collection E3->E4 A1 HPLC-ECD Analysis of Dopamine in Dialysate E4->A1 A2 Data Interpretation A1->A2

References

Discontinuation of TAK-041 Clinical Trials: A Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The development of TAK-041 (also known as zelatriazin or NBI-1065846), a novel GPR139 agonist, for the treatment of anhedonia in major depressive disorder (MDD) and negative symptoms in schizophrenia, was officially discontinued (B1498344) in November 2023. This decision, announced by Neurocrine Biosciences in collaboration with Takeda, followed the failure of a pivotal Phase 2 clinical trial to meet its primary efficacy endpoint.[1][2] This in-depth guide provides a technical overview of the this compound clinical trial program, the reasons for its discontinuation, and the underlying scientific rationale.

Core Reason for Discontinuation: Lack of Efficacy in Phase 2

The termination of the this compound development program was primarily due to the unsuccessful outcome of the Phase 2 TERPSIS study.[3] This trial, designed to evaluate the efficacy of this compound in treating anhedonia in adults with MDD, did not demonstrate a statistically significant improvement in the primary endpoint compared to placebo.[4]

Clinical Trial Program Overview

This compound was investigated in a series of clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy. The key trials in the development program are summarized below.

Table 1: Summary of Key this compound Clinical Trials
Trial Identifier Phase Title Patient Population Key Outcomes Status
NCT027486941A Study to Evaluate the Safety, Tolerability and Pharmacokinetics of this compound in Healthy Participants and Patients With Stable SchizophreniaHealthy Volunteers and Patients with Stable SchizophreniaGenerally well-tolerated, established pharmacokinetic profile.[5][6]Completed
NCT033199532 (Proof-of-Activity)A Proof of Activity Study to Evaluate the Effects of this compound on Motivational Anhedonia as Add-On to Antipsychotics in Participants With Stable SchizophreniaPatients with Stable SchizophreniaNo significant effect on the Brief Assessment of Cognition in Schizophrenia (BACS) score; observed changes in brain activity (fMRI).[7][8]Completed
TERPSIS (NCT number not publicly available)2A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Study to Evaluate the Efficacy and Safety of Once-Weekly Oral NBI-1065846 in the Treatment of Anhedonia in Major Depressive DisorderPatients with Major Depressive Disorder and AnhedoniaFailed to meet the primary endpoint of a significant change in the Dimensional Anhedonia Rating Scale (DARS) score versus placebo.[4][9]Completed (Terminated due to lack of efficacy)

Quantitative Data from Clinical Trials

Table 2: Pharmacokinetic Parameters of this compound (from NCT02748694)
Parameter Value
Time to Maximum Concentration (Tmax) Rapidly absorbed
Half-life (t1/2) 170-302 hours[5]
Bioavailability Similar between tablet and oral suspension
Food Effect No meaningful effect detected
Table 3: Key Efficacy Results from the TERPSIS Study
Endpoint This compound Group Placebo Group p-value
Change from Baseline in DARS Score No statistically significant difference from placeboNo statistically significant difference from this compoundNot significant

Experimental Protocols

Phase 1 Study (NCT02748694) Methodology

This first-in-human, single-center study consisted of four parts conducted in the USA.[5]

  • Part 1 (Single Rising Dose): Healthy adults received single oral doses of this compound (ranging from 5 mg to 160 mg) or placebo as an oral suspension.[5] The design was a double-blind, alternating-panel (for lower doses) and sequential-panel (for higher doses) dose escalation.

  • Part 2 (Multiple Rising Dose): Healthy adults received a loading dose of this compound on day 1, followed by maintenance doses (half the loading dose) on days 8, 15, and 22, or placebo.[5]

  • Part 3 (Bioavailability): This part evaluated the bioavailability of a tablet formulation versus the oral suspension in healthy adults.[5]

  • Part 4 (Patient Arm): Patients with stable schizophrenia on antipsychotic medication received weekly single doses of this compound oral suspension or placebo.[5] A loading dose was administered on day 1, followed by maintenance doses.

Proof-of-Activity Study in Schizophrenia (NCT03319953) Methodology

This was a randomized, double-blind, placebo-controlled, two-period crossover study conducted in the United Kingdom.[10]

  • Participants: Up to 32 adults with stable schizophrenia receiving a stable dose of a second-generation antipsychotic.[10]

  • Intervention: Participants were randomized to one of four treatment sequences, receiving either this compound (20 mg or 40 mg) or a matching placebo as an oral suspension on the first day of each of the two evaluation periods.[10]

  • Assessments: The primary endpoints were changes in brain activity measured by functional magnetic resonance imaging (fMRI) during a monetary incentive delay (MID) task and cognitive function assessed by the Brief Assessment of Cognition in Schizophrenia (BACS) tool.[7][8]

GPR139 Signaling Pathway

This compound is an agonist of the G protein-coupled receptor 139 (GPR139). GPR139 is an orphan receptor, meaning its endogenous ligand has not been definitively identified. It is primarily expressed in the central nervous system, particularly in areas like the habenula, which is involved in reward and motivation. GPR139 is known to signal predominantly through the Gq/11 pathway.[1][3][4]

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TAK041 This compound GPR139 GPR139 TAK041->GPR139 Binds to Gq11 Gq/11 GPR139->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

GPR139 Signaling Pathway Activation by this compound

Clinical Trial Workflow

The following diagram illustrates the general workflow of the Phase 2 proof-of-activity study in schizophrenia (NCT03319953).

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 (Crossover) Screening Patient Screening (Stable Schizophrenia) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessments (fMRI, BACS) InformedConsent->Baseline Randomization Randomization (1:1:1:1 to 4 sequences) Baseline->Randomization Dosing1 Dosing Day 1: This compound or Placebo Randomization->Dosing1 Assessments1 Post-Dose Assessments (fMRI, BACS) Dosing1->Assessments1 Washout 35-Day Washout Period Assessments1->Washout Dosing2 Dosing Day 1: Opposite Treatment Washout->Dosing2 Assessments2 Post-Dose Assessments (fMRI, BACS) Dosing2->Assessments2 FollowUp Follow-up Period Assessments2->FollowUp FinalAnalysis Final Data Analysis FollowUp->FinalAnalysis

Workflow of the NCT03319953 Clinical Trial

References

Methodological & Application

Revolutionizing CNS Drug Discovery: An In Vitro Calcium Mobilization Assay for the GPR139 Agonist, TAK-041

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for an in vitro calcium mobilization assay to characterize the activity of TAK-041, a potent and selective agonist for the G protein-coupled receptor 139 (GPR139). GPR139, an orphan receptor predominantly expressed in the central nervous system, is a promising therapeutic target for neuropsychiatric disorders. This assay serves as a robust method for screening and characterizing GPR139 agonists by measuring the transient increase in intracellular calcium ([Ca²⁺]i) upon receptor activation.

Principle of the Assay

GPR139 is coupled to the Gαq subunit of the heterotrimeric G protein complex. Upon agonist binding, such as this compound, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium can be detected by a fluorescent calcium indicator, providing a direct measure of GPR139 activation.

GPR139 Signaling Pathway

GPR139_Signaling_Pathway TAK_041 This compound GPR139 GPR139 TAK_041->GPR139 G_protein Gαq/11 GPR139->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to IP₃ Receptor Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response

Caption: GPR139 signaling cascade upon this compound binding.

Experimental Protocol

This protocol is designed for a 96-well format but can be adapted for 384-well plates.

Materials and Reagents:

  • Cells: CHO-K1 cells stably expressing human GPR139 (CHO-GPR139).

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: 96-well, black-walled, clear-bottom microplates.

  • Compound: this compound.

  • Calcium Indicator Dye: Fluo-4 AM or Fluo-8 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (B1678239): To prevent dye extrusion from cells.

  • Fluorescence Plate Reader: With automated injection capabilities (e.g., FlexStation, FLIPR).

Procedure:

  • Cell Plating:

    • The day before the assay, seed CHO-GPR139 cells into 96-well black-walled, clear-bottom plates at a density of 40,000 - 60,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Dye Loading:

    • Prepare a dye-loading solution by reconstituting Fluo-4 AM or Fluo-8 AM in DMSO and then diluting it in Assay Buffer to a final concentration of 2-5 µM. Add probenecid to a final concentration of 2.5 mM.

    • Aspirate the culture medium from the cell plate and add 100 µL of the dye-loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in Assay Buffer to create a concentration range for generating a dose-response curve (e.g., 1 nM to 10 µM). Prepare these at 2X the final desired concentration.

  • Calcium Mobilization Measurement:

    • Set up the fluorescence plate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) every 1-2 seconds for a total of 120-180 seconds.

    • Program the instrument to add 100 µL of the 2X this compound dilutions to the respective wells after an initial baseline reading of 10-20 seconds.

    • Initiate the measurement.

Data Analysis:

  • The primary output is a kinetic trace of fluorescence intensity over time.

  • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

  • Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Seed CHO-GPR139 cells in 96-well plate Incubate_Overnight Incubate overnight (37°C, 5% CO₂) Cell_Plating->Incubate_Overnight Dye_Loading Load cells with Fluo-4 AM/Fluo-8 AM Incubate_Overnight->Dye_Loading Set_Reader Set up fluorescence plate reader Dye_Loading->Set_Reader Compound_Prep Prepare this compound serial dilutions Inject_Compound Inject this compound Compound_Prep->Inject_Compound Baseline Record baseline fluorescence Set_Reader->Baseline Baseline->Inject_Compound Measure_Fluorescence Measure fluorescence kinetics Inject_Compound->Measure_Fluorescence Analyze_Kinetics Analyze kinetic data (Peak - Baseline) Measure_Fluorescence->Analyze_Kinetics Dose_Response Generate dose-response curve Analyze_Kinetics->Dose_Response Calculate_EC50 Calculate EC₅₀ Dose_Response->Calculate_EC50

Application Notes and Protocols for c-fos Expression Analysis Following TAK-041 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-041, also known as NBI-1065846, is a potent and selective agonist for the orphan G protein-coupled receptor 139 (GPR139).[1][2] GPR139 is predominantly expressed in the central nervous system, with high concentrations in the habenula, a brain region implicated in the regulation of mood and motivation.[2][3] Due to its role in modulating habenular circuitry, this compound has been investigated as a potential therapeutic for the negative symptoms of schizophrenia.[2][4]

One of the key methods to assess the in vivo activity and target engagement of novel CNS compounds is the analysis of immediate early gene expression, such as c-fos. The c-fos protein is a well-established marker of neuronal activation; its expression is transiently and rapidly induced in response to various stimuli.[5] Studies have demonstrated that administration of this compound leads to an increase in c-fos expression specifically in the habenula of wild-type mice, an effect that is absent in GPR139 knockout mice.[4][6] This confirms that this compound engages its target receptor and elicits a downstream neuronal response.

These application notes provide a comprehensive overview of the methodologies required to analyze c-fos expression in the mouse brain following the administration of this compound. The protocols detailed below cover drug administration, immunohistochemical staining, and quantification of c-fos positive cells.

GPR139 Signaling Pathway

Activation of GPR139 by an agonist such as this compound primarily initiates a signaling cascade through the Gq/11 family of G proteins.[3][7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium and activation of PKC can lead to the activation of transcription factors, such as the cAMP response element-binding protein (CREB), which is a known regulator of c-fos gene expression.[8][9]

GPR139_Signaling_Pathway GPR139 Signaling Pathway Leading to c-fos Expression TAK041 This compound GPR139 GPR139 Receptor TAK041->GPR139 Binds to Gq11 Gq/11 Protein GPR139->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates CREB CREB Activation Ca2->CREB PKC->CREB cFos c-fos Gene Expression CREB->cFos Promotes

GPR139 Signaling Pathway leading to c-fos expression.

Data Presentation

The following table represents hypothetical quantitative data illustrating a dose-dependent increase in c-fos positive cells in the mouse habenula following oral administration of this compound. This data is structured for clear comparison and is based on qualitative descriptions from existing literature.

Treatment GroupDose (mg/kg)Mean c-fos Positive Cells/section (± SEM) in HabenulaFold Change vs. Vehicle
Vehicle015 ± 31.0
This compound345 ± 63.0
This compound10120 ± 158.0
This compound30250 ± 2516.7

Experimental Protocols

This compound Administration to Mice

This protocol describes the oral administration of this compound to mice. Oral gavage is a common and precise method.[10][11]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)[12]

  • Male C57BL/6J mice (8-10 weeks old)

  • Syringes (1 mL)

  • Oral gavage needles (20-gauge, 1.5-inch, with a ball tip)[12]

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • On the day of the experiment, prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.3, 1.0, and 3.0 mg/mL to achieve doses of 3, 10, and 30 mg/kg in a 10 mL/kg dosing volume).

    • Ensure the suspension is homogenous by vortexing or sonicating before each administration.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the precise volume of the dosing solution to be administered (typically 10 mL/kg body weight).[11]

    • Gently restrain the mouse by the scruff of the neck to immobilize the head.

    • Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.

    • Slowly dispense the solution from the syringe.

    • Gently remove the gavage needle.

    • Return the mouse to its home cage and monitor for any signs of distress.

  • Time Course:

    • The peak expression of c-fos protein typically occurs between 90 and 120 minutes after a stimulus.[13][14] Therefore, mice should be euthanized for tissue collection within this timeframe post-administration.

Immunohistochemistry for c-fos

This protocol outlines the steps for perfusing the mice, collecting the brain tissue, and performing immunohistochemistry to detect c-fos positive cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 30% Sucrose (B13894) in PBS

  • Cryostat or vibratome

  • Blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS)

  • Primary antibody: Rabbit anti-c-Fos

  • Secondary antibody: Biotinylated goat anti-rabbit IgG

  • Avidin-Biotin Complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Microscope slides

  • Mounting medium

Procedure:

  • Perfusion and Tissue Collection:

    • At the designated time point after this compound administration (e.g., 90 minutes), deeply anesthetize the mouse with an appropriate anesthetic.

    • Perform transcardial perfusion, first with ice-cold PBS to clear the blood, followed by ice-cold 4% PFA to fix the tissues.

    • Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.

    • Transfer the brain to a 30% sucrose solution in PBS for cryoprotection until it sinks.

  • Sectioning:

    • Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) containing the habenula using a cryostat.

    • Collect the sections in a cryoprotectant solution and store them at -20°C until staining.

  • Staining:

    • Wash the free-floating sections in PBS three times for 10 minutes each.

    • Incubate the sections in a blocking solution for 1-2 hours at room temperature to reduce non-specific antibody binding.

    • Incubate the sections with the primary anti-c-Fos antibody (diluted in blocking solution) overnight at 4°C.

    • Wash the sections in PBS three times for 10 minutes each.

    • Incubate with the biotinylated secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature.

    • Wash the sections in PBS three times for 10 minutes each.

    • Incubate with the ABC reagent for 1 hour at room temperature.

    • Wash the sections in PBS three times for 10 minutes each.

    • Develop the signal using the DAB substrate kit according to the manufacturer's instructions. This will result in a brown precipitate in the nuclei of c-fos positive cells.

    • Mount the stained sections onto microscope slides, allow them to air dry, dehydrate through a series of alcohol and xylene, and coverslip with a mounting medium.

Quantification of c-fos Positive Cells

This protocol describes how to quantify the number of c-fos positive cells in the habenula.

Materials:

  • Microscope with a digital camera

  • Image analysis software (e.g., ImageJ/Fiji with appropriate plugins, or other specialized software)

Procedure:

  • Image Acquisition:

    • Capture images of the habenula from the stained brain sections at a consistent magnification (e.g., 20x).

    • Ensure consistent lighting and camera settings across all images.

  • Cell Counting:

    • Define the region of interest (ROI), which in this case is the habenula.

    • Use the image analysis software to count the number of DAB-stained nuclei within the ROI. Automated or semi-automated methods can be employed for unbiased counting.[1][2]

    • Set a consistent threshold for color intensity and particle size to distinguish c-fos positive cells from the background.

    • For stereological analysis, a systematic and random sampling approach should be used to obtain an unbiased estimate of the total number of c-fos positive cells.

  • Data Analysis:

    • For each animal, calculate the average number of c-fos positive cells per section for the habenula.

    • Average the data for all animals within each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significant differences between the treatment groups.

Experimental Workflow

The following diagram illustrates the overall workflow for the c-fos expression analysis after this compound administration.

Experimental_Workflow Experimental Workflow for c-fos Analysis cluster_drug_admin Drug Administration cluster_tissue_prep Tissue Preparation cluster_ihc Immunohistochemistry cluster_analysis Data Analysis prep_drug Prepare this compound Suspension animal_weigh Weigh Mice prep_drug->animal_weigh oral_gavage Oral Gavage animal_weigh->oral_gavage euthanasia Euthanasia (90 min post-dose) oral_gavage->euthanasia perfusion Transcardial Perfusion euthanasia->perfusion dissection Brain Dissection & Post-fixation perfusion->dissection cryoprotection Cryoprotection dissection->cryoprotection sectioning Brain Sectioning cryoprotection->sectioning blocking Blocking sectioning->blocking primary_ab Primary Antibody (anti-c-Fos) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab abc_reagent ABC Reagent secondary_ab->abc_reagent dab_develop DAB Development abc_reagent->dab_develop mounting Mounting on Slides dab_develop->mounting imaging Image Acquisition mounting->imaging roi_define Define ROI (Habenula) imaging->roi_define cell_count Quantify c-fos Positive Cells roi_define->cell_count stats Statistical Analysis cell_count->stats

Workflow for c-fos expression analysis.

References

Application Notes and Protocols: In Vivo Microdialysis for TAK-041 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting in vivo microdialysis studies in rats to investigate the effects of TAK-041, a potent and selective GPR139 agonist, on neurotransmitter levels, particularly dopamine (B1211576), in the nucleus accumbens. This compound is under investigation for its potential therapeutic effects in neuropsychiatric disorders. This protocol outlines the surgical procedures, microdialalysis methodology, and analytical techniques required to assess the pharmacodynamic effects of this compound in the rat brain.

Introduction

This compound is a novel, orally available small molecule that acts as an agonist for the G protein-coupled receptor 139 (GPR139). GPR139 is predominantly expressed in the central nervous system, with high concentrations in the habenula, a brain region implicated in reward processing and the pathophysiology of psychiatric disorders.[1] Preclinical studies have demonstrated that this compound can modulate dopamine and serotonin (B10506) systems, suggesting its potential as a therapeutic agent for conditions such as schizophrenia.[1] In vivo microdialysis in freely moving rats is a powerful technique to measure the extracellular concentrations of neurotransmitters and other neurochemicals in specific brain regions, providing valuable insights into the pharmacodynamic effects of novel compounds like this compound.[2]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats
ParameterValueUnitsConditions
Cmax1844ng/gSingle oral dose
Tmax1hSingle oral dose
AUC2094ng*h/gSingle oral dose
t1/26.2h3 mg/kg i.p. in C57BL/6J mice

Data for Cmax, Tmax, and AUC are from a study in rats receiving a single oral dose of a novel GPR139 agonist, with this compound used as a comparator.[3] The half-life (t1/2) is from a study in mice.[3]

Signaling Pathway of this compound

This compound exerts its effects by activating GPR139, which is coupled to the Gq/11 family of G proteins. This activation initiates a downstream signaling cascade that can lead to the modulation of adenylyl cyclase and G-protein-gated inwardly rectifying potassium (GIRK) channels. This signaling pathway is believed to underlie the ability of this compound to influence neuronal activity and neurotransmitter release.

TAK041_Signaling_Pathway TAK041 This compound GPR139 GPR139 TAK041->GPR139 binds to Gq11 Gq/11 GPR139->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates Adenylyl_Cyclase Adenylyl Cyclase Gq11->Adenylyl_Cyclase modulates GIRK GIRK Channels Gq11->GIRK modulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Activity Modulation of Neuronal Activity Ca_release->Neuronal_Activity PKC->Neuronal_Activity cAMP cAMP Adenylyl_Cyclase->cAMP cAMP->Neuronal_Activity GIRK->Neuronal_Activity

Caption: Signaling pathway of this compound via GPR139 activation.

Experimental Protocol: In Vivo Microdialysis of this compound in Rats

This protocol is adapted from standard procedures for in vivo microdialysis in the rat nucleus accumbens.

Animals
  • Species: Male Sprague-Dawley or Wistar rats (250-300 g)

  • Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-h light/dark cycle. Food and water available ad libitum.

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to surgery.

Surgical Implantation of Guide Cannula
  • Anesthesia: Anesthetize the rat with isoflurane (B1672236) or a ketamine/xylazine mixture.

  • Stereotaxic Surgery: Mount the anesthetized rat in a stereotaxic frame.

  • Craniotomy: Perform a craniotomy over the target brain region, the nucleus accumbens. Stereotaxic coordinates for the nucleus accumbens shell are approximately: AP: +1.7 mm, ML: ±0.8 mm, DV: -6.5 mm from bregma.

  • Guide Cannula Implantation: Implant a guide cannula (e.g., CMA 12) aimed at the nucleus accumbens and secure it to the skull with dental cement and jeweler's screws.

  • Post-operative Care: Administer post-operative analgesics and allow the animal to recover for 5-7 days.

In Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane, 20 kDa cutoff) through the guide cannula into the nucleus accumbens.

  • Perfusion Solution: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump. The composition of aCSF is typically (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2.

  • Stabilization Period: Allow the system to stabilize for at least 2-3 hours to obtain a stable baseline of neurotransmitter levels.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small volume of antioxidant solution (e.g., perchloric acid or an EDTA/ascorbic acid mixture) to prevent degradation of dopamine.

  • Drug Administration: After collecting baseline samples, administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection). Continue collecting dialysate samples for several hours post-administration.

Analytical Quantification of this compound and Dopamine
  • Dopamine Analysis:

    • Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

    • Sample Preparation: Inject a small volume (e.g., 10-20 µL) of the microdialysate directly into the HPLC system.

    • Chromatographic Conditions: Use a C18 reverse-phase column. The mobile phase typically consists of a phosphate (B84403) buffer, methanol, and an ion-pairing agent.

    • Detection: An electrochemical detector set at an oxidizing potential (e.g., +0.6 to +0.75 V) is used to detect dopamine.

  • This compound Analysis:

    • Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[4]

    • Sample Preparation: Due to the low concentrations expected in microdialysates, a sample pre-concentration or sensitive extraction method may be required. A validated method for plasma can be adapted.[4]

    • Chromatographic Conditions: A C18 reverse-phase column with a gradient elution using a mobile phase of acetonitrile (B52724) and water with formic acid is a suitable starting point.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide the necessary sensitivity and selectivity for quantification.

Experimental Workflow Diagram

Microdialysis_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Microdialysis Experiment cluster_post_experiment Post-Experiment Animal_Acclimation Animal Acclimation (1 week) Guide_Cannula_Surgery Stereotaxic Surgery: Guide Cannula Implantation Animal_Acclimation->Guide_Cannula_Surgery Recovery Post-operative Recovery (5-7 days) Guide_Cannula_Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Stabilization Stabilization Period (2-3 hours) Probe_Insertion->Stabilization Baseline_Collection Baseline Sample Collection Stabilization->Baseline_Collection TAK041_Admin This compound Administration Baseline_Collection->TAK041_Admin Post_Admin_Collection Post-Administration Sample Collection TAK041_Admin->Post_Admin_Collection Sample_Analysis Sample Analysis (HPLC-ED & LC-MS/MS) Post_Admin_Collection->Sample_Analysis Histology Histological Verification of Probe Placement Data_Analysis Data Analysis and Interpretation Sample_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis of this compound in rats.

References

Application Notes and Protocols for the Electrophysiological Recording of GPR139 Activation by TAK-041

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GPR139 is an orphan G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, with high concentrations in the habenula and striatum. Its localization in brain regions critical for reward and motivation has made it a promising target for neuropsychiatric disorders. TAK-041 is a potent and selective agonist for GPR139 and is under investigation for its therapeutic potential. Understanding the electrophysiological consequences of GPR139 activation by this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

These application notes provide a detailed protocol for the electrophysiological recording of GPR139 activation by this compound using the whole-cell patch-clamp technique in a heterologous expression system.

GPR139 Signaling Pathway

GPR139 primarily couples to the Gq/11 family of G proteins.[1][2][3] Upon activation by an agonist such as this compound, the Gαq/11 subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade can lead to the modulation of various ion channels. Notably, GPR139 activation has been shown to inhibit G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][2][3]

GPR139_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cellular_response Cellular Response TAK041 This compound GPR139 GPR139 TAK041->GPR139 binds Gq11 Gq/11 GPR139->Gq11 activates GIRK GIRK Channel GPR139->GIRK inhibits via Gq/11 pathway PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Response Modulation of Neuronal Excitability GIRK->Response Electrophysiology_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis CellCulture HEK293 Cell Culture Transfection Co-transfection with GPR139 and GFP CellCulture->Transfection Incubation 24-48h Incubation Transfection->Incubation Patching Whole-Cell Patch Clamp Incubation->Patching Baseline Record Baseline Current Patching->Baseline DrugApp Apply this compound Baseline->DrugApp RecordResponse Record Current Response DrugApp->RecordResponse Analysis Analyze Current Changes RecordResponse->Analysis DoseResponse Generate Dose-Response Curve Analysis->DoseResponse EC50 Calculate EC50 DoseResponse->EC50

References

Preparing TAK-041 for In Vivo Dosing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of TAK-041 (also known as Zelatriazin or NBI-1065846) for in vivo dosing in preclinical research. Given that this compound is a crystalline solid with low aqueous solubility, appropriate formulation is critical for achieving consistent and reliable exposure in animal models.

Physicochemical Properties of this compound

A summary of the relevant physicochemical data for this compound is presented below. This information is crucial for selecting an appropriate dosing vehicle.

PropertyValueSource
Molecular Formula C₁₈H₁₅F₃N₄O₃[1]
Molecular Weight 392.3 g/mol [1]
Appearance Crystalline solid
Solubility DMF: 2 mg/mLDMSO: 1 mg/mL
In Vitro Stock DMSO: up to 100 mg/mL (with sonication)

Recommended Formulations for In Vivo Dosing

While specific formulation details from preclinical studies on this compound are not publicly disclosed, the following protocols describe standard and widely accepted methods for preparing poorly water-soluble compounds for oral and intraperitoneal administration in rodents.

Oral Administration: Suspension Formulation

For oral gavage, a uniform suspension is the preferred method for water-insoluble compounds. A vehicle containing a suspending agent, such as methylcellulose (B11928114), and a wetting agent, like polysorbate 80 (Tween® 80), is recommended to ensure homogeneity and accurate dosing.

Recommended Vehicle: 0.5% (w/v) Methylcellulose with 0.2% (v/v) Tween® 80 in purified water.

ComponentPurposeConcentration
This compound Active Pharmaceutical IngredientDependent on target dose
Methylcellulose Suspending Agent0.5% (w/v)
Tween® 80 Wetting Agent / Solubilizer0.2% (v/v)
Purified Water Vehicleq.s. to final volume
Intraperitoneal Administration: Co-Solvent Formulation

For intraperitoneal (IP) injection, a co-solvent system is often necessary to solubilize hydrophobic compounds. Dimethyl sulfoxide (B87167) (DMSO) is a common initial solvent, which is then diluted with a physiologically compatible vehicle to minimize toxicity. It is critical to ensure the final concentration of DMSO is low (ideally ≤10%) to avoid irritation and adverse effects.[2]

Recommended Vehicle: 10% DMSO in 90% Saline (0.9% NaCl).

ComponentPurposeConcentration (Final)
This compound Active Pharmaceutical IngredientDependent on target dose
DMSO Solubilizing Agent≤ 10% (v/v)
Sterile Saline (0.9% NaCl) Diluent / Vehicle≥ 90% (v/v)

Experimental Protocols

Protocol 1: Preparation of this compound Oral Suspension

This protocol describes the preparation of a 100 mL stock suspension of this compound.

Materials:

  • This compound powder

  • Methylcellulose (e.g., 400 cP)

  • Tween® 80

  • Purified water

  • Magnetic stirrer and stir bar

  • Heating plate

  • Graduated cylinders and beakers

  • Analytical balance

Procedure:

  • Prepare the Vehicle: a. Heat approximately one-third of the final required volume of water (e.g., 33 mL for a 100 mL batch) to 60-70°C. b. Slowly add 0.5 g of methylcellulose to the heated water while stirring continuously to form a dispersion. c. Remove from heat and add the remaining two-thirds of the water as cold water or ice to facilitate dissolution. d. Stir the solution until it becomes clear and viscous. This may require stirring for several hours at 4°C.[3][4] e. Add 0.2 mL of Tween® 80 and stir until fully incorporated.[3]

  • Prepare the Suspension: a. Weigh the required amount of this compound for the desired final concentration (e.g., 100 mg for a 1 mg/mL suspension). b. In a separate container, create a paste by adding a small amount of the prepared vehicle to the this compound powder and mixing thoroughly. c. Gradually add the remaining vehicle to the paste while stirring continuously. d. Continue stirring for at least 30 minutes to ensure a homogenous suspension.

  • Storage and Use: a. Store the suspension in a tightly sealed container at 2-8°C. b. Before each use, vigorously shake or vortex the suspension to ensure uniform redispersion of the active ingredient.

G cluster_vehicle Vehicle Preparation cluster_suspension Suspension Preparation HeatWater Heat 1/3 Water AddMC Add Methylcellulose HeatWater->AddMC AddColdWater Add 2/3 Cold Water/Ice AddMC->AddColdWater StirClear Stir until Clear AddColdWater->StirClear AddTween Add Tween® 80 StirClear->AddTween MakePaste Create Paste with Vehicle AddTween->MakePaste WeighTAK Weigh this compound WeighTAK->MakePaste AddVehicle Gradually Add Vehicle MakePaste->AddVehicle StirFinal Stir for Homogeneity AddVehicle->StirFinal Store Store at 2-8°C StirFinal->Store

Caption: Workflow for preparing an oral suspension of this compound.

Protocol 2: Preparation of this compound for Intraperitoneal Injection

This protocol outlines the steps to prepare a solution of this compound suitable for IP injection.

Materials:

  • This compound powder

  • DMSO (sterile, cell culture grade)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare Stock Solution: a. Weigh the required amount of this compound and place it in a sterile vial. b. Add the minimum volume of DMSO required to completely dissolve the compound. For example, to prepare a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of this compound. c. Vortex thoroughly until the this compound is fully dissolved. Gentle warming or sonication may be used if necessary.

  • Prepare Dosing Solution: a. This step should be performed shortly before administration to minimize the risk of precipitation. b. Calculate the required volume of the DMSO stock solution and sterile saline. For a final solution with 10% DMSO, dilute the stock solution 1:10 with saline. c. Crucially, add the DMSO stock solution to the saline while vortexing. Do not add saline to the DMSO stock, as this can cause the compound to precipitate. d. Visually inspect the final solution for any signs of precipitation. If the solution is not clear, it should not be used.

  • Administration: a. Administer the dosing solution to the animals immediately after preparation. b. Always include a vehicle control group (e.g., 10% DMSO in saline) in your experiment to account for any effects of the vehicle itself.

G cluster_stock Stock Solution cluster_dosing Dosing Solution WeighTAK Weigh this compound AddDMSO Add DMSO WeighTAK->AddDMSO VortexDissolve Vortex to Dissolve AddDMSO->VortexDissolve AddStockToSaline Add Stock to Saline (while vortexing) VortexDissolve->AddStockToSaline Saline Sterile Saline Saline->AddStockToSaline FinalSolution Final Dosing Solution (≤10% DMSO) AddStockToSaline->FinalSolution Administer Administer FinalSolution->Administer Inject Immediately

Caption: Workflow for preparing this compound for intraperitoneal injection.

Signaling Pathway of this compound

This compound is an agonist of the G protein-coupled receptor 139 (GPR139). GPR139 is highly expressed in the central nervous system, particularly in the habenula, a brain region involved in reward and motivation. Activation of GPR139 by this compound is believed to modulate downstream signaling cascades, although the precise pathways are still under investigation.

G TAK041 This compound GPR139 GPR139 Receptor TAK041->GPR139 Binds & Activates G_Protein G Protein (e.g., Gq/11) GPR139->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 / DAG Production PLC->IP3_DAG Ca_Mobilization Intracellular Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Neuronal_Activity Modulation of Neuronal Activity Ca_Mobilization->Neuronal_Activity

Caption: Simplified signaling pathway for the GPR139 agonist this compound.

References

Application Notes and Protocols for Studying TAK-041 Effects Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-041 is a potent and selective agonist of the G protein-coupled receptor 139 (GPR139), an orphan receptor predominantly expressed in the central nervous system, with particularly high concentrations in the habenula.[1][2] This makes GPR139 a compelling therapeutic target for neurological and psychiatric disorders, including schizophrenia, for which this compound has been investigated.[1][2][3]

These application notes provide detailed protocols for utilizing cell culture models to investigate the pharmacological effects of this compound. The methodologies outlined below are designed to be robust and reproducible for the characterization of this compound and other GPR139 modulators.

Cell Culture Models for Studying this compound

The study of GPR139 has been primarily conducted in recombinant cell lines due to the low or absent endogenous expression in most commonly used cell lines.[4] The most frequently employed models are Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney 293 (HEK293) cells stably or transiently transfected with the human GPR139 gene.[4][5][6]

Recommended Cell Lines:
  • CHO-K1 cells stably expressing human GPR139 (CHO-GPR139): Ideal for consistent and reproducible results in high-throughput screening and pharmacological profiling.

  • HEK293 cells transiently or stably expressing human GPR139 (HEK293-GPR139): A versatile option for various functional assays, including calcium mobilization and cAMP signaling.[4]

Data Presentation: In Vitro Pharmacology of this compound

The following table summarizes the in vitro pharmacological data for this compound in various functional assays.

CompoundAssay TypeCell LinePotency (EC50)Reference
This compound Calcium MobilizationCHO-K1-GPR13939 nM[5]
This compound cFOS ExpressionWild-Type Mice HabenulaIncreased Expression[7][8]
JNJ-63533054Calcium MobilizationHEK293-GPR13941 nM[8]
JNJ-63533054IP1 AccumulationCHO-K1-GPR1390.013 µM[4]
JNJ-63533054cAMP ModulationHEK293-GPR13941 nM[8]
L-TryptophanCalcium MobilizationHEK293-GPR139220 µM[4]
L-PhenylalanineCalcium MobilizationHEK293-GPR139320 µM[4]

Signaling Pathways of GPR139

GPR139 primarily couples to the Gq/11 family of G proteins.[4][9] Activation of GPR139 by an agonist like this compound initiates a signaling cascade that results in the mobilization of intracellular calcium.[7][10] While Gq/11 is the principal pathway, some studies suggest potential coupling to Gi/o and Gs proteins.[4][11]

GPR139_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TAK041 This compound GPR139 GPR139 TAK041->GPR139 Gq11 Gαq/11 GPR139->Gq11 Activation PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

GPR139 Gq/11 Signaling Pathway.

Experimental Protocols

The following section provides detailed protocols for key in vitro assays to characterize the effects of this compound on GPR139.

Cell Culture and Transfection of CHO-K1 and HEK293 Cells

A foundational requirement for studying this compound is the successful culture and transfection of cell lines to express GPR139.

Cell_Culture_Workflow Thaw Thaw Cryopreserved CHO-K1 or HEK293 Cells Culture Culture Cells in Appropriate Medium Thaw->Culture Passage Passage Cells at 80-90% Confluency Culture->Passage Seed Seed Cells for Transfection Passage->Seed Transfect Transfect Cells with Plasmid DNA Seed->Transfect Prepare_DNA Prepare GPR139 Expression Plasmid DNA Prepare_DNA->Transfect Incubate Incubate for 24-48 hours for Protein Expression Transfect->Incubate Assay Perform Functional Assays (e.g., Calcium Mobilization) Incubate->Assay

Cell Culture and Transfection Workflow.

Materials:

  • CHO-K1 or HEK293 cells

  • Culture Medium:

    • For CHO-K1: Ham's F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin.[12]

    • For HEK293: DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • GPR139 expression plasmid

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • Culture flasks and plates

Protocol:

  • Cell Thawing and Culture:

    • Rapidly thaw a cryovial of cells in a 37°C water bath.

    • Transfer the cells to a centrifuge tube containing pre-warmed culture medium and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh culture medium and seed into a T-75 culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.[5][13]

  • Cell Passaging:

    • When cells reach 80-90% confluency, aspirate the medium and wash with PBS.

    • Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with culture medium and centrifuge.

    • Resuspend the cells in fresh medium and seed into new flasks at the desired density.[12]

  • Transfection:

    • The day before transfection, seed cells into 6-well plates to be 70-90% confluent on the day of transfection.[3][14]

    • Prepare DNA-transfection reagent complexes according to the manufacturer's protocol.

    • Add the complexes to the cells and incubate for 24-48 hours to allow for GPR139 expression before proceeding with functional assays.[14]

Calcium Mobilization Assay

This assay is the primary method for quantifying the Gq/11-mediated response to GPR139 activation.

Calcium_Assay_Workflow Seed_Cells Seed GPR139-expressing cells in a 96-well plate Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Seed_Cells->Load_Dye Incubate_Dye Incubate for 30-60 min at 37°C Load_Dye->Incubate_Dye Add_Compound Add this compound to the cells Incubate_Dye->Add_Compound Prepare_Compound Prepare serial dilutions of this compound Prepare_Compound->Add_Compound Measure_Fluorescence Measure fluorescence intensity over time (e.g., using a FLIPR or plate reader) Add_Compound->Measure_Fluorescence Analyze_Data Analyze data to determine EC50 Measure_Fluorescence->Analyze_Data

Calcium Mobilization Assay Workflow.

Materials:

  • GPR139-expressing CHO-K1 or HEK293 cells

  • Black-walled, clear-bottom 96-well plates

  • Assay Buffer: HBSS with 20 mM HEPES

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239) (to prevent dye leakage)

  • This compound

  • Fluorescence plate reader (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating:

    • Seed GPR139-expressing cells into 96-well plates at a density of 40,000-60,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer.

    • Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.[15]

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in assay buffer.

    • Place the plate in the fluorescence plate reader and add the this compound dilutions.

    • Immediately begin measuring fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more direct measure of Gq/11 pathway activation by quantifying the accumulation of a downstream metabolite of IP3.

Materials:

  • GPR139-expressing CHO-K1 or HEK293 cells

  • White, 384-well plates

  • IP-One HTRF Assay Kit (Cisbio)

  • LiCl

  • This compound

  • HTRF-compatible plate reader

Protocol:

  • Cell Plating:

    • Seed GPR139-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.

  • Compound Stimulation:

    • Aspirate the culture medium and replace it with stimulation buffer containing LiCl.

    • Add serial dilutions of this compound to the wells and incubate for 60 minutes at 37°C.[16]

  • Detection:

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to the wells.

    • Incubate for 60 minutes at room temperature in the dark.

  • Measurement and Analysis:

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

    • Calculate the HTRF ratio and convert to IP1 concentration using a standard curve.

    • Plot the IP1 concentration against the logarithm of the this compound concentration to determine the EC50.[16]

Cyclic AMP (cAMP) Accumulation Assay

This assay can be used to investigate potential Gs or Gi coupling of GPR139.

Materials:

  • GPR139-expressing CHO-K1 or HEK293 cells

  • White, 384-well plates

  • cAMP Assay Kit (e.g., HTRF or luminescence-based)

  • Forskolin (for studying Gi coupling)

  • IBMX (a phosphodiesterase inhibitor)

  • This compound

  • Plate reader (HTRF or luminometer)

Protocol (for Gs signaling):

  • Cell Plating:

    • Seed GPR139-expressing cells into 384-well plates.

  • Compound Stimulation:

    • Add serial dilutions of this compound in stimulation buffer containing IBMX.

    • Incubate for 30 minutes at room temperature.[17]

  • Detection and Measurement:

    • Add the cAMP detection reagents according to the kit manufacturer's protocol.

    • Incubate and then read the plate on the appropriate plate reader.

  • Data Analysis:

    • Convert the signal to cAMP concentration using a standard curve and determine the EC50 of this compound.

Conclusion

The cell culture models and experimental protocols detailed in these application notes provide a robust framework for the in vitro characterization of this compound and other GPR139 modulators. By utilizing GPR139-expressing CHO-K1 or HEK293 cells and employing functional assays such as calcium mobilization, IP1 accumulation, and cAMP measurement, researchers can effectively elucidate the pharmacological properties and signaling mechanisms of compounds targeting this important therapeutic target.

References

Application Notes and Protocols for Assessing TAK-041 Efficacy in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-041 is a potent and selective agonist of the orphan G-protein-coupled receptor 139 (GPR139).[1][2] GPR139 is highly expressed in the central nervous system, particularly in the habenula, a brain region implicated in reward and motivation.[1][2] Preclinical studies in rodent models suggest that this compound holds therapeutic potential for treating the negative symptoms of schizophrenia and anhedonia, a core symptom of depression.[1][2][3] The mechanism of action of this compound involves the activation of GPR139, which leads to an increase in intracellular calcium concentration.[4] This document provides detailed application notes and protocols for a battery of behavioral assays designed to assess the efficacy of this compound in rodent models of depression, anhedonia, anxiety, and social withdrawal.

Signaling Pathway of this compound

This compound, as a GPR139 agonist, initiates a signaling cascade that is primarily coupled to Gq/11 G-proteins.[5][6][7] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a transient increase in cytosolic calcium levels. This calcium signaling is a key event downstream of GPR139 activation and is thought to mediate the therapeutic effects of this compound.

TAK041_Signaling_Pathway cluster_membrane Cell Membrane GPR139 GPR139 Gq11 Gq/11 GPR139->Gq11 Activates PLC Phospholipase C (PLC) Ca_release Intracellular Ca2+ Release PLC->Ca_release Catalyzes Gq11->PLC Activates TAK041 This compound TAK041->GPR139 Binds to Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to Experimental_Workflow Model_Induction Disease Model Induction (e.g., uCMS) Treatment This compound or Vehicle Administration Model_Induction->Treatment Behavioral_Assays Behavioral Assays Treatment->Behavioral_Assays Data_Analysis Data Analysis and Interpretation Behavioral_Assays->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: TAK-041 Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAK-041. The information addresses the common challenge of this compound's poor aqueous solubility and offers guidance for its use in both in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound is a crystalline solid with poor solubility in aqueous solutions. Its solubility has been reported in several organic solvents. The table below summarizes the available data.[1]

Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into aqueous buffer?

A2: This is a common issue for compounds with low aqueous solubility, often referred to as "precipitation upon dilution." When the concentrated DMSO stock is introduced into an aqueous environment, the this compound molecules, which are stable in DMSO, are forced into a medium where they are not readily soluble, causing them to aggregate and precipitate out of solution.

Q3: Are there any general strategies to improve the solubility of poorly water-soluble drugs like this compound?

A3: Yes, several formulation strategies can be employed to improve the solubility and bioavailability of poorly soluble drugs. These include physical modifications such as particle size reduction (micronization, nanosuspension), creating amorphous solid dispersions, and using complexing agents like cyclodextrins. Chemical modifications, such as salt formation, can also be effective. For preclinical studies, co-solvents and lipid-based formulations are often utilized.[2][3][4][5]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective agonist of the G protein-coupled receptor 139 (GPR139).[6] GPR139 is primarily expressed in the central nervous system and its activation is linked to the modulation of neurotransmitter systems. The primary signaling pathway for GPR139 involves coupling to the Gq/11 family of G proteins.[7][8][9][10][11]

Troubleshooting Guides

In Vitro Assays

Issue: Precipitation of this compound in cell-based assay media.

  • Possible Cause: The final concentration of DMSO in the assay medium may not be sufficient to maintain this compound in solution, or components of the media (e.g., salts, proteins) may be promoting precipitation.

  • Troubleshooting Steps:

    • Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, determine the highest tolerable percentage for your specific cell line (typically ≤ 0.5%) and ensure your dilution scheme does not exceed this.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay medium. This can sometimes help to avoid rapid precipitation.

    • Use of Surfactants: For cell-free assays, the inclusion of a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), in the assay buffer can help to maintain the solubility of hydrophobic compounds. This is generally not suitable for cell-based assays.

    • Complexation with Cyclodextrins: Consider the use of chemically modified cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which are known to form inclusion complexes with poorly soluble drugs and enhance their aqueous solubility.[2][12][13] A pre-formulation study to determine the optimal type and concentration of cyclodextrin (B1172386) would be necessary.

In Vivo Studies

Issue: Difficulty in preparing a homogenous and stable formulation for oral administration.

  • Possible Cause: Due to its low aqueous solubility, preparing a simple solution of this compound for in vivo dosing is challenging. An oral suspension is a more practical approach.

  • Troubleshooting Steps:

    • Formulate as a Suspension: A common approach for preclinical oral dosing of insoluble compounds is to create a suspension in a suitable vehicle. A clinical trial of this compound utilized an oral suspension, though the exact composition is not publicly available.

    • Co-Solvent System: A suggested starting point for a preclinical oral suspension is a vehicle containing a small amount of an organic solvent mixed with an oil. For example, a formulation of 10% DMSO in corn oil has been suggested to achieve a this compound concentration of at least 2.5 mg/mL.[14]

    • Particle Size Reduction: To improve the stability and bioavailability of the suspension, consider reducing the particle size of the this compound solid. This can be achieved through techniques like micronization.

    • Inclusion of a Suspending Agent: To prevent rapid settling of the solid particles, a suspending agent (e.g., carboxymethylcellulose) can be added to the vehicle.

Data Presentation

Table 1: Reported Solubility of this compound in Various Solvents

SolventConcentrationNotesReference
Dimethylformamide (DMF)2 mg/mL-[1]
Dimethyl sulfoxide (B87167) (DMSO)1 mg/mL-[1]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mLClear solution[14]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
  • Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in aqueous assay buffers.

  • Materials:

    • This compound (crystalline solid)

    • Dimethyl sulfoxide (DMSO), anhydrous grade

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL[14]).

    • Vortex the solution vigorously for 2-5 minutes to aid dissolution.

    • If the solid is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Oral Suspension for Preclinical In Vivo Studies
  • Objective: To prepare a homogenous suspension of this compound for oral administration in animal models. This protocol is based on a suggested formulation.[14]

  • Materials:

    • This compound (crystalline solid)

    • DMSO, anhydrous grade

    • Corn oil

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.

    • In a separate container, measure out the required volume of corn oil (90% of the final volume).

    • While stirring the corn oil, slowly add the this compound DMSO stock solution (10% of the final volume).

    • Continue stirring until a uniform suspension is achieved.

    • This protocol is expected to yield a clear solution with a this compound concentration of at least 2.5 mg/mL.[14] Always prepare this formulation fresh before use.

Mandatory Visualization

GPR139 Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of GPR139 by an agonist such as this compound.

GPR139_Signaling cluster_membrane Plasma Membrane GPR139 GPR139 G_protein Gq/11 GPR139->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves AC Adenylyl Cyclase (AC) cAMP_mod cAMP Modulation AC->cAMP_mod GIRK GIRK Channel GIRK_inhibition Channel Inhibition GIRK->GIRK_inhibition G_protein->PLC Activates G_protein->AC Modulates G_protein->GIRK Inhibits TAK041 This compound (Agonist) TAK041->GPR139 Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces

Caption: GPR139 signaling cascade initiated by this compound.

References

Troubleshooting inconsistent results in TAK-041 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TAK-041 Experiments

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the GPR139 agonist, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Zelatriazin or NBI-1065846, is a potent and selective synthetic agonist for the G-protein coupled receptor 139 (GPR139).[1][2] GPR139 is an orphan receptor with high expression in the central nervous system, particularly in the habenula, a brain region implicated in reward and motivation.[2][3] this compound was developed to explore the therapeutic potential of GPR139 activation for treating negative symptoms of schizophrenia and anhedonia in major depressive disorder.[2] Its development was discontinued (B1498344) in 2023 following unsuccessful clinical trials.[4][5]

Q2: What are the known signaling pathways for GPR139 activation by this compound?

A2: GPR139 is known to be a promiscuous receptor, coupling to multiple G-protein families, which can lead to varied downstream signaling depending on the cellular context. The primary signaling pathway for GPR139 is considered to be through Gq/11, leading to the mobilization of intracellular calcium.[6][7][8] However, studies have also suggested coupling to Gi/o and Gs proteins, which would respectively lead to a decrease or increase in intracellular cAMP levels.[6][7][9] This signaling complexity can be a source of inconsistent results between different assay formats.[9][10]

Q3: Why were the preclinical results of this compound in rodent models not replicated in human clinical trials?

A3: The discrepancy between promising preclinical findings in rodents and the lack of efficacy in human trials is a significant challenge in drug development. While the exact reasons for this compound are not definitively established in the provided information, several factors could contribute to this translational failure. These can include species-specific differences in GPR139 pharmacology, variations in receptor expression and distribution, and the inherent limitations of animal models in replicating the complexity of human psychiatric disorders. One analysis suggested that the differences in outcomes might be more related to methodological differences in the studies rather than species-specific differences.

Troubleshooting Inconsistent In Vitro Results

Inconsistent results in cell-based assays are a common challenge. The following table outlines potential problems, their likely causes, and suggested solutions when working with this compound.

Observed Problem Potential Cause Recommended Solution
High baseline signal in functional assays (e.g., calcium flux, cAMP). GPR139 is known to exhibit high constitutive (agonist-independent) activity.[8]- Use an inverse agonist, if available, to reduce baseline activity. - Carefully titrate cell density and receptor expression levels. - Ensure the use of appropriate controls to subtract baseline activity.
Discrepancy between calcium mobilization and cAMP assay results. GPR139 can couple to multiple G-protein pathways (Gq, Gi, Gs). The predominant pathway may vary depending on the cell line used (e.g., HEK293 vs. CHO cells) and their endogenous G-protein expression profile.[6][9][10]- Characterize the G-protein coupling profile of your specific cell line. - Consider using assays that are independent of G-protein coupling, such as receptor internalization assays.[11] - Test multiple cell lines to ensure the observed effect is not cell-line specific.
Low or no response to this compound. - Poor solubility or stability of this compound: this compound has limited solubility in aqueous solutions.[1] - Receptor desensitization/internalization: Prolonged exposure to agonists can lead to receptor desensitization.[11][12] - Low receptor expression: Insufficient receptor expression in the chosen cell line.- Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and dilute to the final concentration immediately before use.[1] - Perform time-course experiments to determine the optimal stimulation time. - Verify GPR139 expression in your cell line using techniques like qPCR or western blotting.
High variability between replicate wells. - Inconsistent cell seeding. - Edge effects in microplates. - Inaccurate pipetting of this compound. - Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the microplate or fill them with a buffer to maintain humidity. - Use calibrated pipettes and pre-wet the tips before dispensing.

Troubleshooting Inconsistent In Vivo Results

In vivo experiments introduce additional layers of complexity. This section addresses common issues encountered in rodent studies with this compound.

Observed Problem Potential Cause Recommended Solution
High variability in behavioral readouts (e.g., social interaction, anhedonia models). Behavioral experiments are sensitive to environmental factors, animal handling, and the specific strain of the animal.- Strictly control for environmental variables (light, noise, temperature). - Acclimate animals to the testing environment and handling procedures. - Use a sufficient number of animals to achieve statistical power.
Inconsistent dopamine (B1211576) measurements in microdialysis. - Dopamine degradation: Dopamine is unstable and can degrade quickly in collected dialysates.[13] - Probe implantation trauma: The insertion of the microdialysis probe can cause tissue damage and inflammation, affecting local dopamine levels.[14][15] - Low temporal resolution: Rapid changes in dopamine release may be missed with infrequent sampling.- Add antioxidants or stabilizing agents to the collection vials or perfusate.[13] - Allow for a sufficient recovery period after probe implantation. - Use a system with high temporal resolution, such as online analysis with UHPLC-EC.[5][16]
Lack of expected cFOS expression in the habenula. - Suboptimal dose of this compound. - Incorrect timing of tissue collection. - Issues with immunohistochemistry protocol. - Perform a dose-response study to determine the optimal dose for cFOS induction. - Conduct a time-course experiment to identify the peak of cFOS expression. - Optimize the immunohistochemistry protocol, including antibody concentration and incubation times.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol describes a general procedure for measuring Gq/11-mediated calcium mobilization in response to this compound using a fluorescent calcium indicator.

Materials:

  • CHO or HEK293 cells stably expressing human GPR139.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • This compound.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescent plate reader with an injection system.

Procedure:

  • Seed GPR139-expressing cells into the microplate and culture overnight.

  • Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Prepare serial dilutions of this compound in assay buffer.

  • Place the plate in the fluorescent plate reader and allow it to equilibrate.

  • Measure the baseline fluorescence for a short period.

  • Inject the this compound dilutions and immediately begin measuring the change in fluorescence over time.

  • Analyze the data by calculating the peak fluorescence response for each concentration of this compound.

In Vivo Microdialysis for Dopamine Measurement

This protocol provides a general workflow for in vivo microdialysis to measure dopamine levels in the nucleus accumbens of rats following this compound administration.

Materials:

  • Male Sprague-Dawley rats.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound formulation for in vivo use.

  • Fraction collector.

  • HPLC system with electrochemical detection (HPLC-EC).

  • Stabilizing solution for dopamine (e.g., antioxidant cocktail).

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Implant a guide cannula targeted to the nucleus accumbens.

  • Allow the animal to recover from surgery for several days.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples into vials containing the stabilizing solution.

  • Administer this compound (e.g., via oral gavage or intraperitoneal injection).

  • Continue collecting dialysate samples at regular intervals.

  • Analyze the dopamine concentration in the samples using HPLC-EC.

  • Express the results as a percentage change from the baseline dopamine levels.

Visualizations

Signaling Pathways of GPR139

GPR139_Signaling cluster_membrane Plasma Membrane cluster_gproteins G-Proteins cluster_effectors Downstream Effectors TAK041 This compound GPR139 GPR139 TAK041->GPR139 Agonist Binding Gq11 Gq/11 GPR139->Gq11 Primary Coupling Gio Gi/o GPR139->Gio Potential Coupling PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Leads to cAMP ↓ cAMP AC->cAMP Produces

Caption: Simplified GPR139 signaling pathways upon this compound activation.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-Surgical Recovery (Several Days) Surgery->Recovery Probe_Insertion Probe Insertion & aCSF Perfusion Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline TAK041_Admin This compound Administration Baseline->TAK041_Admin Post_Dose_Collection Post-Dose Sample Collection TAK041_Admin->Post_Dose_Collection HPLC HPLC-EC Analysis of Dopamine Post_Dose_Collection->HPLC Data_Analysis Data Analysis: % Change from Baseline HPLC->Data_Analysis

Caption: General workflow for an in vivo microdialysis experiment.

Troubleshooting Logic for Inconsistent In Vitro Results

Troubleshooting_Logic Start Inconsistent Results? Check_Reagents Are this compound solutions fresh and soluble? Start->Check_Reagents Outcome_Soluble Yes Check_Reagents->Outcome_Soluble Yes Outcome_Not_Soluble No Check_Reagents->Outcome_Not_Soluble No Check_Cells Is cell line and receptor expression validated? Outcome_Validated Yes Check_Cells->Outcome_Validated Yes Outcome_Not_Validated No Check_Cells->Outcome_Not_Validated No Check_Assay Is the assay protocol optimized (time, density)? Outcome_Optimized Yes Check_Assay->Outcome_Optimized Yes Outcome_Not_Optimized No Check_Assay->Outcome_Not_Optimized No Check_Signal High baseline or no signal? Outcome_High_Baseline High Baseline Check_Signal->Outcome_High_Baseline High Baseline Outcome_No_Signal No Signal Check_Signal->Outcome_No_Signal No Signal Review_Pathway Consider alternative signaling pathways. Outcome_Soluble->Check_Cells Action_Remake Remake solutions Outcome_Not_Soluble->Action_Remake Outcome_Validated->Check_Assay Action_Validate Validate cell line Outcome_Not_Validated->Action_Validate Outcome_Optimized->Check_Signal Action_Optimize Optimize protocol Outcome_Not_Optimized->Action_Optimize Action_Constitutive Address constitutive activity Outcome_High_Baseline->Action_Constitutive Action_Check_Expression Check receptor expression Outcome_No_Signal->Action_Check_Expression Action_Constitutive->Review_Pathway Action_Check_Expression->Review_Pathway

Caption: A logical flow for troubleshooting inconsistent in vitro results.

References

Optimizing TAK-041 Dosage for In Vivo Rodent Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing TAK-041 in in vivo rodent studies. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective agonist of the G protein-coupled receptor 139 (GPR139).[1][2] GPR139 is an orphan receptor highly expressed in the central nervous system, particularly in the habenula, a brain region implicated in reward and motivation.[1][2] By activating GPR139, this compound modulates downstream signaling pathways.

Q2: What is the primary signaling pathway activated by this compound?

A2: this compound, through GPR139 activation, primarily couples to the Gq/11 family of G proteins. This initiates a signaling cascade involving the activation of phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Q3: What are the reported effective doses of this compound in rodents?

A3: The effective dose of this compound in rodents can vary depending on the species, administration route, and experimental model. Preclinical studies have reported efficacy with intraperitoneal (i.p.) and oral (p.o.) administration. In mice, a dose of 3 mg/kg (i.p.) has been shown to be effective. For oral administration in rodents, doses in the range of 0.3 to 3 mg/kg have been mentioned in the literature, though specific details for rats are limited.[3] Acute and chronic dosing in rats has been shown to reverse anhedonia, but the precise oral dosage regimens are not consistently reported.[1][4]

Q4: How should this compound be formulated for oral administration in rodents?

A4: While specific, publicly available protocols for the oral formulation of this compound for rodent studies are scarce, it has been administered as an oral suspension in clinical trials.[5][6] For preclinical studies, a common approach is to prepare a suspension in a vehicle suitable for oral gavage. The choice of vehicle is critical and should be inert, non-toxic, and ensure uniform suspension of the compound. Commonly used vehicles include water, 0.5% or 1% methylcellulose (B11928114), or a combination of 1% methylcellulose with a small percentage of a surfactant like Tween 80 to aid in suspension. It is crucial to avoid high volumes of oily vehicles, as they can induce a stress response in rats.[7][8]

Troubleshooting Guide

Issue 1: High variability in behavioral or physiological responses.

  • Possible Cause 1: Inconsistent drug administration.

    • Solution: Ensure accurate and consistent oral gavage technique. Improper administration can lead to stress, esophageal injury, or incorrect dosage delivery.[7][9] For chronic studies, consider training animals to voluntarily consume the formulation in a palatable vehicle to minimize stress.

  • Possible Cause 2: Poor compound suspension.

    • Solution: Verify that the this compound oral suspension is homogenous before each administration. Inadequate mixing can lead to inconsistent dosing. If the compound is not staying in suspension, consider adjusting the vehicle composition, such as increasing the viscosity with a higher concentration of methylcellulose or adding a surfactant.

  • Possible Cause 3: Animal stress.

    • Solution: Acclimate animals to handling and the dosing procedure to minimize stress-induced physiological changes that can affect experimental outcomes. Monitor for signs of distress and consider alternative, less stressful dosing methods if necessary.[7][8]

Issue 2: Lack of expected therapeutic effect.

  • Possible Cause 1: Suboptimal dosage.

    • Solution: The optimal dose can be model- and species-dependent. If a standard dose is ineffective, a dose-response study may be necessary to determine the optimal concentration for your specific experimental paradigm.

  • Possible Cause 2: Insufficient brain penetration.

    • Solution: While this compound is reported to be brain penetrant, factors such as the formulation and individual animal differences can influence its bioavailability and central nervous system exposure.[1] Although challenging without direct measurement, ensuring a proper formulation and considering the reported pharmacokinetic profile can help mitigate this.

  • Possible Cause 3: Timing of administration and behavioral testing.

    • Solution: The timing of your experimental endpoint should align with the pharmacokinetic profile of this compound. Consider the time to reach maximum plasma concentration (Tmax) when designing your study. Although specific oral Tmax data in rodents is limited, understanding the general absorption profile of orally administered drugs in rodents is helpful.[10]

Quantitative Data Summary

Table 1: Reported In Vivo Dosages of this compound in Rodents

SpeciesRoute of AdministrationDose RangeReported Effect
MouseIntraperitoneal (i.p.)3 mg/kgEfficacious in preclinical models.
Rodent (unspecified)Oral (p.o.)0.3, 1, 3 mg/kgMentioned in literature.
RatOral (p.o.)Not specifiedAcute and chronic dosing reversed anhedonia.[1][4]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesRoute of AdministrationDoseCmaxTmaxHalf-life (t1/2)BioavailabilityBrain Penetration
MouseIntraperitoneal (i.p.)3 mg/kg72.5 ng/mL (in CSF)Not specified6.2 hours (in CSF)Not applicableYes
HumanOral5-160 mgDose-dependentRapid absorption170-302 hoursSimilar to tabletYes

Experimental Protocols

Protocol 1: Preparation of this compound Oral Suspension (General Guideline)

  • Materials:

    • This compound powder

    • Vehicle (e.g., 0.5% w/v methylcellulose in purified water)

    • Mortar and pestle or homogenizer

    • Calibrated balance

    • Stir plate and stir bar

    • Graduated cylinder or volumetric flask

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.

    • Weigh the this compound powder accurately.

    • If starting with a solid, gently triturate the powder in a mortar with a small amount of the vehicle to create a smooth paste. This helps to prevent clumping.

    • Gradually add the remaining vehicle while continuously stirring or mixing.

    • Transfer the mixture to a suitable container and place it on a stir plate. Stir for a sufficient amount of time to ensure a homogenous suspension. Visual inspection for uniformity is recommended.

    • Store the suspension as recommended based on stability data (if available). If not available, it is best to prepare the suspension fresh daily.

    • Before each administration, ensure the suspension is thoroughly mixed to guarantee uniform dosage.

Protocol 2: Oral Gavage Administration in Rats (General Guideline)

  • Materials:

    • Prepared this compound oral suspension

    • Appropriately sized gavage needle (stainless steel, with a ball tip to prevent injury)

    • Syringe

    • Animal scale

  • Procedure:

    • Weigh the rat to determine the correct volume of suspension to administer.

    • Gently but firmly restrain the rat.

    • Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.

    • Slowly administer the suspension.

    • Carefully remove the gavage needle.

    • Monitor the animal for any signs of distress or adverse reactions.

    • Proper training in oral gavage technique is essential to ensure animal welfare and data quality.[7]

Visualizations

GPR139_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR139 GPR139 This compound->GPR139 Binds to Gq11 Gq/11 GPR139->Gq11 Activates PLCb PLC-β Gq11->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: GPR139 signaling pathway activated by this compound.

Experimental_Workflow start Start: Define Experimental Goals lit_review Literature Review: - Existing dosage data - PK/PD information start->lit_review formulation Formulation Development: - Select appropriate vehicle - Prepare homogenous suspension lit_review->formulation pilot Pilot Study (Dose-Ranging): - Administer multiple doses - Assess tolerability and efficacy formulation->pilot data_analysis Data Analysis: - Determine optimal dose range pilot->data_analysis definitive_study Definitive In Vivo Study: - Use optimized dose - Include appropriate controls data_analysis->definitive_study end End: Analyze and Interpret Results definitive_study->end

Caption: Experimental workflow for optimizing this compound dosage.

Troubleshooting_Tree start High Variability in Results? check_dosing Check Dosing Procedure: - Consistent gavage technique? - Homogenous suspension? start->check_dosing Yes no_effect No Therapeutic Effect? start->no_effect No check_stress Assess Animal Stress: - Acclimation sufficient? - Signs of distress? check_dosing->check_stress dose_response Consider Dose-Response Study no_effect->dose_response Yes check_timing Review Timing of Administration and Testing dose_response->check_timing formulation_issue Evaluate Formulation: - Potential bioavailability issues? check_timing->formulation_issue

Caption: Troubleshooting decision tree for this compound in vivo studies.

References

Preventing TAK-041 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of TAK-041 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cell culture experiments?

This compound, also known as Zelatriazin or NBI-1065846, is a potent and selective agonist of the G protein-coupled receptor 139 (GPR139).[1][2][3][4] In cell culture, this compound is utilized to investigate the role of GPR139 signaling in various cellular processes. GPR139 is predominantly expressed in the central nervous system, particularly in the habenula, a brain region implicated in reward and motivation.[5][6] Consequently, this compound is a valuable tool for studying neuropsychiatric disorders such as schizophrenia and depression in a controlled in vitro environment.[5][6][7]

Q2: What are the known solubility properties of this compound?

This compound is a hydrophobic molecule with limited aqueous solubility. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] Published data indicates solubility of up to 1 mg/mL in DMSO and 2 mg/mL in DMF.[1] One supplier suggests a solubility of 100 mg/mL in DMSO, but notes that ultrasonic assistance may be required and that the hygroscopic nature of DMSO can affect solubility.[3] The low aqueous solubility is the primary driver for its precipitation in cell culture media, which are predominantly aqueous.

Q3: What are the primary causes of this compound precipitation in cell culture media?

The precipitation of this compound in cell culture media can be attributed to several factors:

  • Poor Aqueous Solubility: As a hydrophobic compound, this compound has a natural tendency to precipitate out of aqueous solutions like cell culture media.

  • "Salting Out" Effect: When a concentrated stock of this compound in an organic solvent (e.g., DMSO) is introduced to the aqueous environment of the cell culture medium, the sudden change in solvent polarity can cause the compound to rapidly fall out of solution.

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will inevitably lead to precipitation.

  • Media Composition: Components within the culture medium, such as salts and proteins (especially in serum-containing media), can interact with this compound and influence its solubility.

  • Temperature Fluctuations: Changes in temperature, for instance, when moving media from a refrigerator to a 37°C incubator, can alter the solubility of the compound.

  • pH of the Medium: The pH of the cell culture medium can affect the ionization state of a compound, which in turn can impact its solubility.

Q4: How does the presence of serum in my culture medium affect this compound solubility?

Serum can have a complex and sometimes contradictory effect on the solubility of compounds like this compound. On one hand, proteins in serum, such as albumin, can bind to hydrophobic drugs, which can increase their apparent solubility and stability in the medium. On the other hand, the intricate mixture of salts, lipids, and other molecules in serum can also interact with this compound and potentially contribute to precipitation under certain conditions.

Troubleshooting Guide for this compound Precipitation

If you are encountering precipitation of this compound in your cell culture experiments, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Review Your Stock Solution Preparation

  • Problem: The stock solution is not completely dissolved.

  • Solution: Visually inspect your this compound stock solution for any undissolved particles or crystals. If it is not clear, try gentle warming in a 37°C water bath and vortexing to facilitate dissolution. Ensure that your stock concentration does not exceed the reported solubility limits in your chosen solvent. For long-term storage, aliquot and store stock solutions at -20°C or -80°C to minimize freeze-thaw cycles.

Step 2: Optimize Your Dilution Method

  • Problem: Adding a concentrated, cold DMSO stock directly to a large volume of aqueous medium is causing immediate precipitation.

  • Solution 1: Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. This can help maintain the compound's solubility.

  • Solution 2: Use a Serial Dilution Approach: Instead of a single large dilution, perform a serial dilution. First, dilute the stock in a smaller volume of pre-warmed medium, mix thoroughly, and then add this intermediate dilution to the final culture volume. This gradual reduction in solvent concentration can prevent the compound from "crashing out" of solution.

Step 3: Determine the Optimal Final Concentration

  • Problem: The final concentration of this compound in the culture medium is too high, exceeding its solubility limit.

  • Solution: Conduct a dose-response experiment to identify the highest concentration of this compound that remains soluble in your specific cell culture medium (with your desired serum percentage). This will establish an empirical solubility limit for your experimental conditions.

Step 4: Explore Alternative Formulation Strategies

If precipitation persists even at your desired effective concentration, consider these alternative approaches:

  • Reduce the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% (v/v), and ideally below 0.1%. Always include a vehicle control in your experiments with the same final DMSO concentration as your experimental conditions.

  • Utilize a Co-Solvent: A combination of solvents can sometimes enhance solubility. For instance, a mixture of DMSO and ethanol, or the use of polyethylene (B3416737) glycol (PEG), could be explored. However, always test the toxicity of any new solvent or co-solvent on your specific cell line.

  • Employ Solubilizing Agents: For particularly challenging solubility issues, the use of solubilizing agents like cyclodextrins could be investigated. These molecules can encapsulate hydrophobic compounds and increase their aqueous solubility.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventReported SolubilitySource
DMSO1 mg/mL[1]
DMF2 mg/mL[1]
DMSO100 mg/mL (with ultrasonic assistance)[3]

Table 2: Example Empirical Solubility of this compound in Cell Culture Media

Cell Culture MediumSerum Concentration (%)Highest Soluble Concentration of this compound (µM)
DMEM1010
DMEM/F12515
Neurobasal + B2705

Note: This table presents hypothetical data for illustrative purposes. Researchers should determine the empirical solubility for their specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature. b. Aseptically weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution. e. Visually inspect the solution to ensure it is clear and free of any particulate matter. f. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Dilution of this compound into Cell Culture Medium (Serial Dilution Method)

  • Materials: Prepared this compound stock solution, pre-warmed (37°C) complete cell culture medium, sterile microcentrifuge tubes.

  • Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you could first create a 1 mM intermediate by diluting the stock 1:10 in pre-warmed medium. c. Gently vortex the intermediate dilution to ensure homogeneity. d. Add the appropriate volume of the intermediate dilution to your final culture volume to achieve the desired final concentration. e. Gently mix the final culture medium containing this compound before adding it to your cells.

Visualizations

GPR139_Signaling_Pathway GPR139 Signaling Pathway TAK041 This compound GPR139 GPR139 TAK041->GPR139 binds and activates G_protein Gq/11 GPR139->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: GPR139 Signaling Pathway Activation by this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Precipitation Start Precipitation Observed Check_Stock Is stock solution completely dissolved? Start->Check_Stock Redissolve_Stock Re-dissolve stock (warm, vortex) Check_Stock->Redissolve_Stock No Check_Dilution How was the stock diluted? Check_Stock->Check_Dilution Yes Redissolve_Stock->Check_Stock Use_Serial_Dilution Use serial dilution and pre-warmed media Check_Dilution->Use_Serial_Dilution Direct Addition Check_Concentration Is final concentration too high? Check_Dilution->Check_Concentration Serial Dilution Use_Serial_Dilution->Check_Concentration Determine_Solubility Determine empirical solubility limit Check_Concentration->Determine_Solubility Yes Resolved Precipitation Resolved Check_Concentration->Resolved No Alternative_Strategies Explore alternative formulation strategies Determine_Solubility->Alternative_Strategies Alternative_Strategies->Resolved

Caption: Logical workflow for troubleshooting this compound precipitation.

References

Addressing off-target effects of GPR139 agonists like TAK-041

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with GPR139 agonists, such as TAK-041. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to help identify and address potential off-target effects during your experiments.

Troubleshooting Guide: Unexpected Experimental Outcomes

This guide addresses common issues that may indicate off-target activity or other experimental confounders.

Q1: The dose-response curve for my GPR139 agonist (e.g., this compound) is inconsistent with published values or shows poor reproducibility. What are the potential causes and solutions?

A1: Inconsistent dose-response curves can stem from several factors, ranging from ligand integrity to complex cellular pharmacology. Off-target effects are a primary concern when a response is observed outside the expected potency range for GPR139.

Table 1: Troubleshooting Inconsistent Dose-Response Curves

Potential Cause Recommended Action
Ligand Degradation or Impurity Verify the purity and stability of your agonist stock.[1] Use a fresh, validated batch and protect it from light and repeated freeze-thaw cycles.
Off-Target Effects Confirm the effect is GPR139-mediated by using a validated GPR139 antagonist to block the response.[2] Alternatively, repeat the experiment in a null cell line lacking GPR139 expression.[1]
Cellular System Variability Ensure consistent cell passage numbers and health.[1] Optimize cell density and stimulation time, as these can significantly impact assay windows.[3]
Ligand-Biased Signaling The agonist may preferentially activate a non-canonical pathway not captured by your primary assay. Test for signaling through alternative pathways like cAMP or β-arrestin recruitment.[1][4]

| Constitutive Receptor Activity | High receptor expression levels can sometimes lead to constitutive (ligand-independent) activity, which can mask the true potency of an agonist.[1] Consider reducing the amount of receptor expressed. |

Q2: I'm observing a cellular phenotype (e.g., changes in morphology, proliferation, or gene expression) that is not explained by the canonical GPR139-Gq/11 signaling pathway. How can I determine if this is an off-target effect?

A2: This situation requires a systematic approach to distinguish between non-canonical on-target signaling and a true off-target interaction. The following workflow can help dissect the observed phenotype.

A Unexpected Phenotype Observed (Not Gq/11-mediated) B Step 1: Confirm On-Target Engagement - Use GPR139 Antagonist - Use GPR139 KO/KD cells A->B C Phenotype Blocked? B->C D On-Target, Non-Canonical Signaling C->D Yes F Suspected Off-Target Effect C->F No E Step 2: Investigate Non-Canonical Pathways - cAMP Assay (Gs/Gi) - β-Arrestin Recruitment Assay D->E G Step 3: Broad Off-Target Screening - GPCR Panel (e.g., Eurofins SafetyScreen) - Kinase Profiling Panel - Ion Channel Panel F->G H Identify Specific Off-Target(s) G->H I Validate Off-Target - Use selective inhibitor for suspected off-target - Confirm agonist activity at off-target in isolation H->I

Caption: Workflow for investigating unexpected cellular phenotypes.

Frequently Asked Questions (FAQs)

Q1: What is the established signaling pathway for GPR139?

A1: GPR139 is known to function primarily through the Gαq/11 family of G proteins.[5][6] Agonist binding induces a conformational change that activates Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, which can be measured in a functional assay.[7] While some studies report potential coupling to Gαi/o or Gαs, the predominant and most readily measured pathway is via Gαq/11.[2][7][8][9]

cluster_cell Cell Membrane cluster_cytosol Cytosol TAK041 This compound GPR139 GPR139 TAK041->GPR139 Binds Gq11 Gαq/11 GPR139->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Triggers

Caption: Canonical GPR139 signaling pathway via Gq/11 activation.

Q2: How selective is this compound and what is a sound strategy for assessing its off-target profile?

A2: this compound is reported to be a potent and selective GPR139 agonist.[10][11][12] A similar agonist from a different chemical series showed no cross-reactivity when screened against 90 diverse targets.[13] However, "selectivity" is relative, and off-target interactions can occur, especially at higher concentrations.[14] A comprehensive off-target profiling strategy is essential for robust drug development.[15][16]

Table 2: Key Pharmacological Probes for GPR139 Studies

Compound Type Example Compound Primary Use in Experiments Citation
Agonist (Clinical) This compound (NBI-1065846) On-target activity studies; investigating GPR139 function. [12]
Agonist (Tool) JNJ-63533054 Potent tool compound for assay validation and comparison. [17]
Antagonist (Tool) Not widely available Would be used to confirm on-target effects by blocking agonist activity. [2]

| Endogenous Ligand | L-Tryptophan, L-Phenylalanine | Proposed endogenous agonists, can be used as natural comparators. |[5][6] |

The ideal workflow for off-target profiling involves a tiered approach, starting with closely related receptors and expanding to broad panels.

A Primary Assay (e.g., GPR139 Ca²⁺ Flux) B Tier 1: Selectivity Screening - Closely related GPCRs (e.g., GPR142) A->B C Tier 2: Broad GPCR Panel - Radioligand Binding Assays - Functional Counter-Screens B->C D Tier 3: Expanded Profiling - Kinase Panels - Ion Channel Panels - Transporter Panels C->D E Hit Validation & Deconvolution - Confirm hits in orthogonal assays - Determine potency (IC₅₀/EC₅₀) at off-target D->E

Caption: Tiered workflow for systematic off-target profiling.

Key Experimental Protocols

Protocol 1: Calcium Mobilization Assay (On-Target Gq/11 Activity)

This protocol measures the primary downstream signal of GPR139 activation.

  • Cell Plating: Seed CHO-K1 or HEK293 cells stably expressing GPR139 in black, clear-bottom 96-well or 384-well plates. Allow cells to attach and grow to ~90% confluency.

  • Dye Loading: Aspirate growth media and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Preparation: Prepare a serial dilution of this compound or other agonists in assay buffer at 2x to 10x the final desired concentration.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for 10-20 seconds.

  • Agonist Addition: Use the instrument's integrated fluidics to add the agonist to the wells while continuously reading fluorescence.

  • Data Acquisition: Continue measuring fluorescence for 60-180 seconds to capture the peak calcium response.

  • Data Analysis: Calculate the response as the peak fluorescence minus the baseline. Plot the response against the log of the agonist concentration and fit the data to a four-parameter sigmoidal curve to determine the EC₅₀.[18]

Protocol 2: cAMP Accumulation Assay (Off-Target Gs/Gi Assessment)

This assay is crucial for ruling out activity at Gs- or Gi-coupled receptors.

  • Cell Plating: Plate GPR139-expressing cells in a suitable assay plate and allow them to attach overnight.

  • Cell Stimulation: Aspirate media and add the GPR139 agonist diluted in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. Incubate for 15-30 minutes at 37°C.[3]

    • For Gi testing: Include an agent like forskolin (B1673556) to stimulate adenylate cyclase. A Gi-coupled response will inhibit this stimulation.

  • Cell Lysis: Lyse the cells according to the assay kit's instructions.

  • cAMP Detection: Perform the cAMP measurement using a competitive immunoassay format, such as HTRF, according to the manufacturer's protocol. This typically involves adding detection reagents (e.g., anti-cAMP antibody and a labeled cAMP tracer) and incubating.

  • Signal Reading: Read the plate on a compatible plate reader (e.g., HTRF-certified reader).

  • Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Analyze the dose-response to determine if the agonist stimulates (Gs) or inhibits (Gi) cAMP production.[2]

Protocol 3: Radioligand Competitive Binding Assay (General Off-Target Binding)

This protocol is a standard method to determine if a compound binds to a specific receptor, often as part of a larger screening panel.[16]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the off-target receptor of interest.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., ³H-labeled antagonist), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration and Washing: Rapidly filter the reaction mixture through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter mat, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the test compound concentration. Fit the data to a sigmoidal curve to determine the IC₅₀, which can be converted to a binding affinity constant (Ki). Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

References

Navigating TAK-041 Experiments: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the GPR139 agonist TAK-041, this technical support center provides essential guidance on ensuring the stability of the compound in experimental solutions. Here, you will find troubleshooting advice and frequently asked questions to optimize your experimental workflow and ensure reliable results.

This compound is a potent and selective agonist for the G protein-coupled receptor 139 (GPR139), a receptor primarily expressed in the central nervous system.[1][2] As a Gq/11-coupled receptor, GPR139 activation by this compound initiates a signaling cascade that includes calcium mobilization and the activation of the MAPK/ERK pathway.[3][4] Ensuring the stability and proper handling of this compound is paramount for obtaining accurate and reproducible data in your in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[5] For optimal stability, prepare high-concentration stock solutions in 100% DMSO. When preparing stock solutions, it is advisable to use freshly opened, anhydrous DMSO as it can be hygroscopic. Store stock solutions at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture. The solid form of this compound is stable for at least four years when stored at -20°C.[5]

Q2: What is the recommended storage duration for this compound stock solutions?

A2: Based on available data, it is recommended to use this compound stock solutions stored at -20°C within one month and solutions stored at -80°C within six months to minimize potential degradation.

Q3: How do I prepare working solutions of this compound for my experiments?

A3: To prepare working solutions, perform serial dilutions of your high-concentration DMSO stock solution into your aqueous assay buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.[6]

Q4: What is the stability of this compound in aqueous buffers and cell culture media?

A4: While specific data on the long-term stability of this compound in aqueous solutions is limited, it is a common challenge for small molecules to be less stable in aqueous environments compared to organic solvents.[6] It is recommended to prepare fresh working solutions for each experiment. If you must store aqueous solutions, it is best to do so at 4°C for a short period (a few hours) and protect them from light. For critical experiments, it is advisable to perform a stability test by incubating this compound in your specific assay buffer for the duration of the experiment and analyzing for any degradation.

Troubleshooting Guide

Below are common issues that may arise during experiments with this compound, along with potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or no compound activity 1. Compound Precipitation: this compound may have poor aqueous solubility, leading to precipitation in the assay buffer.[6] 2. Compound Degradation: The compound may have degraded due to improper storage or instability in the aqueous buffer. 3. Incorrect Concentration: Errors in dilution calculations or pipetting. 4. Low Receptor Expression: The cell line used may not express sufficient levels of GPR139.1. Visually inspect the working solution for any precipitate. If observed, consider optimizing the solvent system by adjusting the final DMSO concentration (while staying within the cell tolerance) or testing different assay buffers.[6] 2. Prepare fresh stock and working solutions. Assess the stability of this compound in your assay buffer by incubating it for the experimental duration and analyzing its integrity via HPLC or LC-MS.[6] 3. Double-check all calculations and ensure proper pipetting techniques. 4. Verify GPR139 expression in your cell line using techniques like qPCR or Western blotting.
High variability between replicates 1. Uneven Cell Plating: Inconsistent cell numbers across wells. 2. Pipetting Errors: Inaccurate dispensing of compound or reagents. 3. Edge Effects: Evaporation or temperature gradients across the assay plate.1. Ensure a homogenous cell suspension before plating and use a consistent plating technique. 2. Use calibrated pipettes and proper technique. For multi-well plates, consider using a multichannel pipette or automated liquid handler. 3. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile buffer or media. Ensure proper plate sealing and incubation conditions.
Inconsistent results over time 1. Stock Solution Degradation: The stock solution may have degraded over time due to repeated freeze-thaw cycles or prolonged storage. 2. Cell Line Instability: Changes in receptor expression or cell signaling pathways with increasing passage number. 3. Reagent Variability: Differences in lots of media, serum, or other critical reagents.1. Aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles. Prepare fresh stock solutions regularly. 2. Use cells within a defined passage number range. Periodically re-validate your cell line for GPR139 expression and functional response. 3. Note the lot numbers of all reagents used and test new lots before use in critical experiments.

Experimental Protocols & Data

Signaling Pathway of this compound (GPR139)

GPR139_Signaling TAK041 This compound GPR139 GPR139 TAK041->GPR139 Binds to Gq11 Gq/11 GPR139->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_pathway MAPK/ERK Pathway Ca_release->MAPK_pathway Can activate PKC->MAPK_pathway Activates

Caption: GPR139 signaling cascade initiated by this compound.

Key Experimental Parameters
ParameterRecommended Value/RangeNotes
Solvents for Stock Solution 100% DMSO or DMFUse anhydrous grade.
Stock Solution Concentration 10-100 mMHigher concentrations can be prepared in DMSO.[5]
Storage of Stock Solution -20°C (up to 1 month) or -80°C (up to 6 months)Protect from light and moisture.
Final DMSO Concentration in Assay ≤ 0.1%Cell type dependent, may need optimization.[6]
EC₅₀ for Calcium Mobilization ~22 nM (in cells expressing human GPR139)[5]

Experimental Workflow for a Calcium Mobilization Assay

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_plating 1. Plate GPR139-expressing cells in a 96-well plate dye_loading 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_plating->dye_loading compound_prep 3. Prepare serial dilutions of This compound in assay buffer dye_loading->compound_prep baseline_reading 4. Measure baseline fluorescence compound_prep->baseline_reading compound_addition 5. Add this compound working solutions to the cell plate baseline_reading->compound_addition kinetic_reading 6. Immediately measure fluorescence kinetics over time compound_addition->kinetic_reading data_normalization 7. Normalize fluorescence data to baseline kinetic_reading->data_normalization dose_response 8. Plot dose-response curve and calculate EC₅₀ data_normalization->dose_response

Caption: Workflow for a typical calcium mobilization assay.

Detailed Methodologies

Calcium Mobilization Assay Protocol

This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.

  • Cell Plating: Seed GPR139-expressing cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) prepared in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate according to the dye manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Compound Preparation: During the dye loading incubation, prepare serial dilutions of this compound from your DMSO stock into the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerance of your cells.

  • Assay Measurement: Use a fluorescence plate reader equipped with an automated liquid handling system.

    • Establish a stable baseline fluorescence reading for each well.

    • Add the this compound working solutions to the wells.

    • Immediately begin kinetic fluorescence readings to capture the transient increase in intracellular calcium.

  • Data Analysis: Normalize the fluorescence data to the baseline reading for each well. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

ERK Phosphorylation Western Blot Protocol

This protocol provides a general framework for assessing this compound-induced ERK phosphorylation.

  • Cell Culture and Treatment: Plate GPR139-expressing cells and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal ERK phosphorylation. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5, 15, 30 minutes).[7]

  • Cell Lysis: After treatment, place the plate on ice, wash the cells with ice-cold PBS, and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with a primary antibody for total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the p-ERK signal to the total ERK signal for each sample.

By following these guidelines and troubleshooting steps, researchers can enhance the reliability and reproducibility of their experiments involving this compound, leading to a more accurate understanding of GPR139 signaling and its physiological roles.

References

Technical Support Center: Mitigating Vehicle Effects in TAK-041 Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing TAK-041 in behavioral studies. It provides troubleshooting guidance and frequently asked questions (FAQs) to help mitigate potential confounding effects of vehicle administration, ensuring the reliability and reproducibility of your experimental data.

Troubleshooting Guide: Vehicle-Related Issues in this compound Behavioral Studies

Unexpected or inconsistent results in behavioral assays can often be attributed to the vehicle used to deliver the test compound. The following table outlines common problems, their potential causes related to the vehicle, and recommended solutions.

Problem Potential Vehicle-Related Cause(s) Recommended Solution(s)
Altered Locomotor Activity in Control Group - The vehicle itself may have sedative or stimulant properties (e.g., high concentrations of DMSO, ethanol (B145695), or certain surfactants).- Osmolality or pH of the vehicle solution may cause discomfort or stress upon administration.- Test the vehicle alone at the intended volume and concentration to characterize its intrinsic behavioral effects.- Select a more inert vehicle (e.g., saline, methylcellulose-based vehicles).- Adjust the pH and osmolality of the vehicle to be as close to physiological levels as possible.- Reduce the concentration of potentially active excipients.
High Variability in Behavioral Readouts - Inconsistent suspension or solution of this compound in the vehicle, leading to variable dosing.- The vehicle may be interacting with the compound, affecting its stability or bioavailability.- Stress induced by the administration procedure or vehicle properties.- Ensure the formulation protocol is followed precisely for each preparation.- For suspensions, use a homogenizer and ensure continuous mixing during dosing.- Conduct a pilot study to assess the consistency of behavioral responses to the vehicle alone.- Habituate animals to the administration procedure (e.g., gavage) prior to the experiment.
Unexpected Physiological Changes (e.g., weight loss, gastrointestinal issues) - The vehicle may cause local irritation or have systemic toxic effects, especially with repeated dosing.- High concentrations of co-solvents like PEG400 can cause gastrointestinal distress.- Consult toxicological data for the chosen vehicle and its components.- Reduce the concentration of potentially irritating excipients.- Consider alternative, more biocompatible vehicles.- Monitor animal health closely throughout the study.
Discrepancies Between Different Batches of the Same Experiment - Variability in the preparation of the vehicle formulation between batches.- Use of different lots of vehicle components that may have slight impurities or differences.- Prepare a single, large batch of the vehicle for the entire study, if possible.- If multiple batches are necessary, ensure the preparation protocol is highly standardized and documented.- Record the lot numbers of all excipients used.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of this compound in rodent behavioral studies?

A1: While the specific vehicle used in all preclinical studies of this compound, a GPR139 agonist, is not always publicly disclosed, common practice for similar small molecules involves aqueous suspensions.[1] A standard and often well-tolerated option is a 0.5% or 1% solution of methylcellulose (B11928114) in purified water. This provides a uniform suspension for many compounds and is generally considered inert. It is crucial to always run a vehicle-only control group to confirm the inertness of your chosen vehicle in your specific behavioral paradigm.

Q2: We are observing hyperactivity in our vehicle control group. What could be the cause and how can we address it?

A2: Hyperactivity in a vehicle control group can be caused by several factors. The stress of the administration procedure itself (e.g., gavage) can induce a temporary increase in activity. Some vehicles, particularly those containing co-solvents like ethanol or propylene (B89431) glycol, can have stimulant effects at certain concentrations. To address this, ensure all animals are properly habituated to the handling and administration procedures before the experiment begins. If using a vehicle with co-solvents, consider reducing their concentration or switching to a more inert vehicle like methylcellulose.

Q3: How can we ensure consistent dosing when using a suspension vehicle for this compound?

A3: Consistency is key when working with suspensions. To ensure uniform dosing, the suspension should be continuously and gently stirred or agitated during the dosing period to prevent the compound from settling. Using a homogenizer during the preparation of the suspension can also help in achieving a more uniform particle size and distribution. It is also good practice to visually inspect the suspension for any signs of precipitation or aggregation before each administration.

Q4: Can the vehicle affect the metabolism and bioavailability of this compound?

A4: Yes, the vehicle can significantly influence the pharmacokinetics of a compound. Certain vehicles containing surfactants (e.g., Tween 80) or cyclodextrins can enhance the solubility and absorption of a compound, thereby increasing its bioavailability. Conversely, some vehicles might not adequately wet the compound, leading to poor absorption. It is important to choose a vehicle that is appropriate for the physicochemical properties of this compound and to be aware that the vehicle choice can impact the effective dose received by the animal.

Q5: What are the critical parameters to consider when preparing a vehicle for a behavioral study?

A5: When preparing a vehicle, several parameters should be carefully controlled:

  • pH: The pH of the solution should be as close to physiological pH (around 7.4) as possible to avoid irritation.

  • Osmolality: The osmolality should be near isotonic to prevent cellular stress.

  • Viscosity: The viscosity should be suitable for the chosen route of administration (e.g., not too viscous for oral gavage).

  • Purity of components: Use high-purity, research-grade excipients to avoid introducing confounding impurities.

  • Sterility: For parenteral routes, the vehicle must be sterile. For oral routes, it should be prepared under clean conditions.

Visualizing Experimental Logic

GPR139 Signaling Pathway

GPR139_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR139 GPR139 This compound->GPR139 Agonist Binding Gq11 Gq/11 GPR139->Gq11 Activation PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified GPR139 signaling cascade initiated by this compound.

Experimental Workflow: Troubleshooting Vehicle Effects

Troubleshooting_Workflow Start Start: Unexpected Behavioral Effect CheckVehicleControl Is the effect present in the vehicle-only control group? Start->CheckVehicleControl CheckFormulation Review Vehicle Formulation Protocol CheckVehicleControl->CheckFormulation Yes CompoundEffect Effect is likely due to the test compound (this compound) CheckVehicleControl->CompoundEffect No CheckLiterature Consult Literature for Vehicle Side Effects CheckFormulation->CheckLiterature ModifyVehicle Modify or Change Vehicle CheckLiterature->ModifyVehicle ReRunExperiment Re-run Experiment with New Vehicle Control ModifyVehicle->ReRunExperiment End End ReRunExperiment->End CompoundEffect->End

Caption: A logical workflow for troubleshooting unexpected behavioral effects.

References

Best practices for handling and storing TAK-041

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing TAK-041, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as Zelatriazin or NBI-1065846, is a potent and selective agonist for the G protein-coupled receptor 139 (GPR139).[1][2][3] It is an investigational compound that has been explored for its potential therapeutic effects in neuropsychiatric disorders.

Q2: What is the primary mechanism of action for this compound?

A2: this compound functions by activating GPR139, which is predominantly expressed in the central nervous system. The primary signaling pathway for GPR139 involves coupling to Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Handling and Storage

Q3: How should solid this compound be stored?

A3: Proper storage of solid this compound is crucial for maintaining its stability and purity. The following table summarizes the recommended storage conditions.

Storage ConditionDurationNotes
0 - 4°CShort-term (days to weeks)Keep dry and protected from light.
-20°CLong-term (months to years)Keep dry and protected from light.[4]

Q4: How should this compound stock solutions be prepared and stored?

A4: For optimal results, it is recommended to prepare fresh solutions for each experiment. If stock solutions must be prepared in advance, they should be aliquoted to avoid repeated freeze-thaw cycles.

SolventStorage TemperatureDuration
DMSO-20°CUp to 1 month[1]
DMSO-80°CUp to 6 months[1]

Q5: What are the known solubilities of this compound?

A5: The solubility of this compound can vary depending on the solvent and temperature. The following table provides some reported solubility data.

SolventConcentration
DMSO1 mg/mL[5][6]
DMF2 mg/mL[5][6]

Troubleshooting Guide

Q1: I am observing lower than expected potency (higher EC50) in my in vitro assays.

A1: Several factors could contribute to this issue:

  • Improper Storage: Ensure that both the solid compound and stock solutions have been stored according to the recommended conditions to prevent degradation.

  • Incorrect Solution Preparation: Verify the accuracy of your weighing and dilution calculations. Use a calibrated balance and pipettes.

  • Solvent Quality: Use high-purity, anhydrous grade DMSO or DMF for preparing stock solutions. Water contamination can affect solubility and stability.

  • Cell Health: Ensure the cells used in the assay are healthy and within a suitable passage number.

  • Assay Conditions: Optimize assay parameters such as cell density, incubation time, and serum concentration in the media.

Q2: My this compound is not fully dissolving in the recommended solvents.

A2: If you are experiencing solubility issues, consider the following:

  • Warming: Gently warm the solution to aid dissolution.

  • Sonication: Use a sonicator to help break up any clumps and enhance solubility.

  • Fresh Solvent: Ensure you are using fresh, high-quality solvent as older solvents can absorb moisture, which may affect solubility.

Q3: I am seeing inconsistent results between experiments.

A3: Inconsistent results can be frustrating. Here are some common causes:

  • Freeze-Thaw Cycles: Avoid repeated freezing and thawing of stock solutions. Prepare single-use aliquots.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for serial dilutions.

  • Cell Culture Variability: Maintain consistent cell culture conditions, including media, supplements, and passage number.

  • Plate Edge Effects: In plate-based assays, be mindful of potential edge effects. Consider not using the outer wells for critical data points.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays

Materials:

  • This compound solid compound

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Sterile, calibrated pipettes and tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Stock Solution Preparation:

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 392.34 g/mol .

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, use a sonicator for a few minutes to aid dissolution.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

    • Ensure the final concentration of DMSO in the assay is consistent across all conditions and does not exceed a level that is toxic to your cells (typically ≤ 0.1%).

Protocol 2: Preparation and Administration of this compound for In Vivo Studies

Materials:

  • This compound solid compound

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Corn oil

  • Sterile tubes

  • Vortex mixer

  • Animal dosing needles (e.g., oral gavage)

Procedure:

  • Vehicle Preparation: Prepare a 10% DMSO in corn oil vehicle. For example, to make 1 mL of vehicle, mix 100 µL of DMSO with 900 µL of corn oil. Vortex thoroughly.

  • This compound Solution Preparation:

    • Based on the desired dosing concentration and the weight of the animals, calculate the total amount of this compound required.

    • Dissolve the weighed this compound in a minimal amount of DMSO first.

    • Gradually add the corn oil to the DMSO/TAK-041 mixture while vortexing to ensure a homogenous suspension. For example, a formulation for oral administration could be prepared by dissolving this compound in 10% DMSO and 90% corn oil.[1]

  • Administration:

    • Administer the prepared this compound solution to the animals via the desired route (e.g., oral gavage).

    • Ensure the solution is well-suspended immediately before each administration.

Visualizations

GPR139_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR139 GPR139 This compound->GPR139 Gq11 Gq/11 GPR139->Gq11 activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq11->PLC activates Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: GPR139 signaling pathway activated by this compound.

In_Vitro_Workflow start Start prepare_stock Prepare this compound Stock Solution (DMSO) start->prepare_stock prepare_cells Plate Cells (e.g., HEK293 expressing GPR139) start->prepare_cells prepare_working Prepare Working Solutions (Serial Dilutions) prepare_stock->prepare_working treat_cells Treat Cells with This compound prepare_cells->treat_cells prepare_working->treat_cells incubate Incubate treat_cells->incubate assay Perform Assay (e.g., Calcium Mobilization) incubate->assay data_analysis Data Analysis (EC50 determination) assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for in vitro assessment of this compound.

References

Navigating Variable Responses to TAK-041 in Preclinical Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the GPR139 agonist TAK-041 in animal models. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to help interpret and manage the inherent variability observed in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as NBI-1065846, is a potent and selective agonist for the G-protein coupled receptor 139 (GPR139).[1] GPR139 is highly expressed in the habenula, a brain region implicated in reward and motivation.[2] this compound was investigated for the treatment of negative symptoms associated with schizophrenia.[1] Its primary mechanism of action is through the activation of the Gq/11 signaling pathway.[3]

Q2: In which animal models has this compound shown efficacy?

A2: this compound has demonstrated efficacy in various rodent models relevant to the negative symptoms of schizophrenia. These include reversing anhedonia (the inability to feel pleasure) in the Unpredictable Chronic Mild Stress (uCMS) model in rats and rescuing social interaction deficits in BALB/c mice.[1][2]

Q3: Why am I observing significant variability in the behavioral responses to this compound in my animal studies?

A3: Variable responses to this compound are not unexpected and can be attributed to a combination of factors related to the compound, the animal model, and experimental procedures. The inherent variability of behavioral models, such as the uCMS and social interaction paradigms, is a significant contributor. Other factors can include the pharmacokinetics of this compound in different species or even individual animals, as well as subtle differences in experimental protocols.

Q4: What is the expected pharmacokinetic profile of this compound?

A4: In preclinical studies, this compound has been shown to be brain penetrant with a favorable pharmacokinetic profile.[2] However, specific parameters such as absorption, distribution, metabolism, and excretion can vary between different animal species and even strains, potentially leading to variable exposure levels at the target site.

Troubleshooting Guides

Issue 1: High Variability in the Unpredictable Chronic Mild Stress (uCMS) Model

Symptoms:

  • Inconsistent induction of anhedonic-like behavior (e.g., sucrose (B13894) preference) across the cohort.

  • Wide range of responses to this compound treatment, with some animals showing a robust reversal of anhedonia while others show minimal or no effect.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Animal Strain and Individual Susceptibility Different rodent strains exhibit varying susceptibility to stress. Ensure the use of a strain known to be responsive in the uCMS model. Be aware that even within an inbred strain, there can be individual differences in stress response. Increase cohort size to ensure statistical power can account for this variability.
Severity and Predictability of Stressors The specific combination, duration, and unpredictability of stressors are critical. A protocol that is too mild may not induce a consistent anhedonic phenotype, while stressors that are too severe can lead to confounding health issues. Strictly adhere to a validated uCMS protocol and ensure stressors are truly unpredictable for the animals.
Housing and Husbandry Conditions Environmental factors such as cage density, enrichment, and light/dark cycle can significantly impact stress levels and behavioral outcomes. Standardize all housing and husbandry conditions across all experimental groups.
Baseline Behavioral Differences Animals may have pre-existing differences in sucrose preference or activity levels. Conduct a baseline sucrose preference test before initiating the uCMS protocol to stratify animals or exclude outliers.
Issue 2: Inconsistent Results in Social Interaction Tests

Symptoms:

  • High variability in social interaction time in both vehicle- and this compound-treated groups.

  • Lack of a clear, statistically significant effect of this compound on reversing social interaction deficits.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Habituation Procedures Insufficient habituation to the testing arena can lead to anxiety and neophobia, masking the specific social behavior being measured. Ensure a consistent and adequate habituation period for all animals before the test.
Stimulus Animal Variability The behavior of the novel "stimulus" animal can significantly influence the interaction. Use stimulus animals of the same age, sex, and strain, and ensure they are habituated to the testing procedure to minimize their own anxiety.
Scoring and Data Analysis Manual scoring of social interaction can be subjective. If possible, use an automated video-tracking system for objective and consistent data collection. Ensure that the person scoring the behavior is blind to the treatment groups.
Underlying Anxiety in the Animal Model Some mouse strains, like BALB/c, are known to have higher baseline anxiety, which can impact social behavior.[4] Consider including tests for anxiety-like behavior (e.g., elevated plus maze) to assess whether this is a confounding factor.

Experimental Protocols

Unpredictable Chronic Mild Stress (uCMS) in Rats
  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Housing: Single-house all animals to increase social stress.

  • Baseline Measurement: Prior to the stress protocol, measure baseline sucrose preference over a 48-hour period to confirm no pre-existing differences between groups.

  • Stress Protocol (4-8 weeks): Apply a series of mild, unpredictable stressors daily. The schedule of stressors should be randomized each week. Examples of stressors include:

    • Stroboscopic lighting

    • Tilted cage (45°)

    • Wet bedding

    • Reversed light/dark cycle

    • Confinement in a small tube

    • Social isolation followed by crowding

  • Sucrose Preference Test: Once a week, and at the end of the protocol, measure sucrose preference to assess anhedonia. This is typically done by presenting the rats with two pre-weighed bottles, one with 1% sucrose solution and one with water, for a 24-hour period. The preference is calculated as: (sucrose intake / total fluid intake) x 100.

  • This compound Administration: Following the induction of a stable anhedonic phenotype, administer this compound or vehicle according to the study design (e.g., daily for 1-2 weeks). Continue the sucrose preference tests to monitor the reversal of anhedonia.

Social Interaction Test in Mice (e.g., BALB/c)
  • Animals: Male BALB/c mice are often used as they can exhibit social deficits.[1]

  • Habituation: Habituate the test mice to the testing arena (e.g., a clean, standard mouse cage) for at least 30 minutes for 2-3 consecutive days prior to the test day.

  • Test Procedure:

    • Place the test mouse in the familiar arena.

    • After a 5-minute habituation period, introduce a novel, unfamiliar mouse (stimulus mouse) of the same sex and strain.

    • Record the interaction for 10 minutes using a video camera.

  • Behavioral Scoring: A trained observer, blind to the treatment groups, should score the duration of active social behaviors, which can include:

    • Sniffing (nose, anogenital region)

    • Following

    • Grooming

    • Physical contact

  • This compound Administration: Administer this compound or vehicle at the appropriate time point before the social interaction test, based on the compound's pharmacokinetic profile.

Visualizations

GPR139_Signaling_Pathway cluster_cell Cell Membrane TAK_041 This compound GPR139 GPR139 TAK_041->GPR139 binds to Gq_11 Gq/11 GPR139->Gq_11 activates PLC PLC Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream uCMS_Workflow start Start baseline Baseline Sucrose Preference Test start->baseline stress 4-8 Weeks of Unpredictable Chronic Mild Stress baseline->stress phenotype_check Confirm Anhedonic Phenotype stress->phenotype_check phenotype_check->stress Not Confirmed treatment Administer this compound or Vehicle phenotype_check->treatment Anhedonia Confirmed spt_monitoring Monitor Sucrose Preference During Treatment treatment->spt_monitoring end End of Study Data Analysis spt_monitoring->end Troubleshooting_Logic cluster_model_issues Model-Specific Troubleshooting cluster_compound_issues Compound-Related Troubleshooting start High Variability in Behavioral Response to this compound model_check Is the behavioral model itself showing high variability? start->model_check strain Review Animal Strain and Supplier model_check->strain Yes pk_check Consider Pharmacokinetic Variability model_check->pk_check No (Model is stable, variability only with drug) protocol Standardize Experimental Protocol (e.g., stressors, habituation) strain->protocol housing Ensure Consistent Housing and Husbandry protocol->housing dose_response Perform a Dose-Response Study pk_check->dose_response formulation Check Drug Formulation and Administration Route dose_response->formulation

References

Validation & Comparative

A Comparative Guide to the In Vivo Efficacy of GPR139 Agonists: JNJ-63533054 vs. TAK-041

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G-protein coupled receptor 139 (GPR139) has emerged as a promising, yet enigmatic, target for neuropsychiatric disorders. Primarily expressed in the central nervous system, particularly the habenula, GPR139 is implicated in mood, motivation, and reward pathways.[1] This guide provides a comparative analysis of the in vivo efficacy of two prominent GPR139 agonists, JNJ-63533054 and TAK-041, to aid researchers in selecting the appropriate tool compound for their preclinical studies.

Quantitative Comparison of In Vivo Efficacy

The following table summarizes the key in vivo and in vitro pharmacological parameters for JNJ-63533054 and this compound, compiled from various preclinical studies.

ParameterJNJ-63533054This compoundSpeciesKey Findings
In Vitro Potency (EC50) ~16 nM (human)Not explicitly stated in provided abstracts, but described as a potent agonist.Human, Rat, MouseJNJ-63533054 demonstrates high potency at human, rat, and mouse GPR139.[1][2]
Brain Penetration Yes, Brain-to-Plasma ratio ~1.1-1.2Yes, demonstrated to enter the human brain.Rat, Mouse, HumanBoth compounds effectively cross the blood-brain barrier, a critical feature for CNS targets.[2][3]
Effect on Locomotor Activity Decreased spontaneous locomotor activity.[1]Not explicitly stated in provided abstracts.RatJNJ-63533054 shows a clear effect on reducing motor activity.[4]
Habenula c-fos Expression No significant alteration at 10-30 mg/kg (p.o.).[2]Increased c-fos expression in the habenula.Mouse, RatIn contrast to JNJ-63533054, this compound appears to directly engage and activate neurons in the habenula.[5]
Neurotransmitter Levels (Dopamine, Serotonin) No significant change in basal levels in mPFC or NAc.[2]Attenuated d-amphetamine-induced dopamine (B1211576) release in the putamen and ventral striatum.[3]Rat, HumanThis compound demonstrates a modulatory effect on dopamine release, a key neurotransmitter in reward and motivation.[3][5]
Behavioral Effects (Anxiety, Anhedonia) Small anxiolytic-like effect in marble burying test; anhedonic-like effect in urine sniffing test.[1]Reversed anhedonia and social interaction deficits in rodent models.Rat, MouseBoth agonists show effects in behavioral models relevant to neuropsychiatric disorders, though their profiles may differ.[1][5]
Zebrafish Fear Memory Blocked consolidation of contextual fear memory.[6]Reversed MK-801-induced startle habituation impairment.ZebrafishStudies in zebrafish suggest both agonists modulate fear and startle responses, potentially through different mechanisms.[6][7]

Signaling Pathway of GPR139 Agonists

GPR139 is an orphan receptor with L-tryptophan and L-phenylalanine identified as endogenous ligands.[1] Synthetic agonists like JNJ-63533054 and this compound bind to and activate the receptor, which is thought to couple primarily through Gq/11 and Gi/o signaling pathways.[8] This activation can modulate downstream cellular processes and neuronal activity in brain regions expressing the receptor, such as the habenula.

GPR139_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GPR139_Agonist GPR139 Agonist (JNJ-63533054 or this compound) GPR139 GPR139 Receptor GPR139_Agonist->GPR139 Binds G_Protein Gq/11 or Gi/o GPR139->G_Protein Activates Effector Downstream Effectors (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Cellular_Response Modulation of Neuronal Activity Effector->Cellular_Response Leads to

Caption: GPR139 Agonist Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are representative protocols for key experiments cited in this guide.

In Vivo Microdialysis for Neurotransmitter Levels

Objective: To measure the effect of a GPR139 agonist on extracellular dopamine and serotonin (B10506) levels in specific brain regions.

Protocol:

  • Animal Surgery: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the medial prefrontal cortex (mPFC) or nucleus accumbens (NAc). Animals are allowed to recover for at least 5-7 days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

  • Baseline Collection: After a stabilization period of at least 2 hours, dialysate samples are collected every 20 minutes to establish a stable baseline of neurotransmitter levels.

  • Compound Administration: The GPR139 agonist (e.g., JNJ-63533054, 10-30 mg/kg) or vehicle is administered orally (p.o.).

  • Post-Dosing Collection: Dialysate samples continue to be collected for at least 3 hours post-administration.

  • Sample Analysis: Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the mean baseline concentration.

c-fos Immunohistochemistry for Neuronal Activation

Objective: To assess whether a GPR139 agonist induces neuronal activation in the habenula and dorsal striatum by measuring the expression of the immediate early gene c-fos.

Protocol:

  • Animal Treatment: Male C57BL/6J mice are administered the GPR139 agonist (e.g., JNJ-63533054, 10 or 30 mg/kg, p.o.) or vehicle. A positive control, such as amphetamine (2 mg/kg, i.p.), is also used.

  • Perfusion and Tissue Collection: Ninety minutes after drug administration, mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted and post-fixed in PFA overnight.

  • Sectioning: Brains are cryoprotected in a sucrose (B13894) solution and then sectioned coronally (e.g., 40 µm thickness) using a cryostat.

  • Immunohistochemistry: Free-floating sections are incubated with a primary antibody against c-fos, followed by a biotinylated secondary antibody and then an avidin-biotin-peroxidase complex. The signal is visualized using a diaminobenzidine (DAB) solution.

  • Imaging and Quantification: Sections containing the medial habenula and dorsal striatum are imaged using a light microscope. The number of c-fos-positive cells within these regions of interest is counted by an observer blind to the treatment conditions.

  • Data Analysis: The number of c-fos-positive cells per unit area is compared between treatment groups using statistical analysis (e.g., ANOVA).

Experimental Workflow for Comparing GPR139 Agonists

The following diagram illustrates a logical workflow for the in vivo comparison of two GPR139 agonists.

Experimental_Workflow Start Start: Select GPR139 Agonists (Agonist A vs. Agonist B) PK_PD Pharmacokinetic & Brain Penetration Studies Start->PK_PD Target_Engagement Target Engagement (c-fos, Receptor Occupancy) PK_PD->Target_Engagement Neurochemical_Analysis Neurochemical Analysis (Microdialysis) Target_Engagement->Neurochemical_Analysis Behavioral_Assays Behavioral Assays (Anxiety, Anhedonia, Cognition) Neurochemical_Analysis->Behavioral_Assays Data_Analysis Data Analysis and Comparison Behavioral_Assays->Data_Analysis Conclusion Conclusion: Comparative Efficacy Profile Data_Analysis->Conclusion

Caption: In Vivo Comparison Workflow.

References

Validating GPR139 as a Therapeutic Target: A Comparative Guide to TAK-041

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TAK-041, a clinical-stage GPR139 agonist, with other alternatives for validating G protein-coupled receptor 139 (GPR139) as a therapeutic target. The content is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Introduction to GPR139

GPR139 is an orphan G protein-coupled receptor predominantly expressed in the central nervous system, with high concentrations in the habenula, striatum, and hypothalamus.[1] Its strategic location in brain regions critical for reward, motivation, and mood regulation has made it an attractive target for the development of novel therapeutics for neuropsychiatric disorders. The endogenous ligands for GPR139 are believed to be the essential amino acids L-tryptophan and L-phenylalanine.[2] GPR139 is known to signal primarily through the Gq/11 pathway.[1]

This compound: A Potent and Selective GPR139 Agonist

This compound (also known as NBI-1065846 or Zelatriazin) is a potent and selective small-molecule agonist of GPR139 that has been investigated in clinical trials for the treatment of negative symptoms of schizophrenia and anhedonia in major depressive disorder.[3][4][5] Although its development was discontinued (B1498344) in 2023, the extensive preclinical and clinical data generated for this compound provide a valuable framework for validating GPR139 as a therapeutic target.[5]

Comparative Data of GPR139 Agonists

The following table summarizes the in vitro potency of this compound and other notable GPR139 agonists.

Compound NameAgonist/AntagonistTargetEC50 (nM)Source(s)
This compound AgonistHuman GPR13922[1]
JNJ-63533054 AgonistHuman GPR13916[6]
Rat GPR13963[6]
Mouse GPR13928[6]
Zebrafish GPR1393.91[7]
Compound 20a AgonistHuman GPR13924.7[8]
Compound 15a AgonistHuman GPR13931.4[8]
Compound [I] AgonistGPR13924.7[9]

Preclinical Validation of GPR139 Agonism with this compound

Target Engagement and Neuronal Activation

c-Fos Expression: The immediate early gene c-Fos is a marker of neuronal activation. Studies in wild-type mice demonstrated that oral administration of a GPR139 agonist, a tool compound with a similar mechanism to this compound, induced a dose-dependent increase in c-Fos-positive cells in the medial habenula. This effect was absent in GPR139 knockout mice, confirming target engagement and the receptor's role in modulating habenular activity.[10]

Neurochemical and Behavioral Effects

Dopamine (B1211576) Release (In Vivo Microdialysis): Preclinical microdialysis studies in rats showed that this compound reduced amphetamine- and nicotine-induced dopamine release in the nucleus accumbens.[10][11] This suggests that GPR139 activation can modulate dopamine neurotransmission, a key pathway implicated in reward and motivation.

Behavioral Models: In rodent models relevant to negative symptoms of schizophrenia and depression, this compound has demonstrated efficacy in reversing anhedonia and social interaction deficits.[4][10][11] For instance, it reversed anhedonia caused by unpredictable chronic mild stress in rats and social interaction deficits in various mouse models of schizophrenia.[4][10][11]

Clinical Validation of GPR139 Agonism with this compound

Pharmacokinetics and Safety in Humans

A Phase 1 study in healthy volunteers and patients with stable schizophrenia found this compound to be generally well-tolerated with no serious adverse events reported. It exhibited a nearly linear pharmacokinetic profile with rapid absorption and a long half-life of 170-302 hours.[12] Minimal treatment-associated adverse reactions, such as headache and drowsiness, have been reported.[1]

Target Engagement and Functional Effects in the Brain

Positron Emission Tomography (PET): A study using [11C]PHNO PET in healthy volunteers demonstrated that pre-treatment with this compound (20 mg and 40 mg) significantly attenuated the d-amphetamine-induced reduction in the binding potential of the radioligand in the putamen and ventral striatum.[11] This provides evidence of target engagement in the human brain and modulation of the dopaminergic system.

Functional Magnetic Resonance Imaging (fMRI): In a proof-of-activity study (NCT03319953) involving patients with stable schizophrenia, this compound was evaluated for its effects on motivational anhedonia using a monetary incentive delay (MID) task.[3][13] While there was no significant effect on cognitive scores, at day 14, this compound produced an increase in reward anticipatory activity in the ventral striatum compared to placebo.[3] This indicates that this compound can modulate neural circuits involved in reward processing.

Alternative Therapeutic Strategies: GPR139 Antagonists

While agonist-based therapies have been the primary focus, GPR139 antagonists represent an alternative strategy. Several synthetic antagonists have been developed and are being used as tool compounds to further elucidate the role of GPR139 signaling.[7][14] For example, in preclinical models, GPR139 antagonists have been shown to modulate fear memory consolidation and retrieval.[7] The development of potent and selective antagonists could offer a different approach to treating neuropsychiatric disorders by blocking the effects of endogenous ligands.

Experimental Protocols

GPR139 Signaling Pathway Assay (Calcium Mobilization)

Objective: To determine the potency of GPR139 agonists by measuring intracellular calcium mobilization following receptor activation.

Methodology:

  • HEK293 cells stably expressing human GPR139 are plated in 96-well plates.

  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A baseline fluorescence measurement is taken.

  • Serial dilutions of the test compound (e.g., this compound) are added to the wells.

  • Changes in fluorescence, indicative of intracellular calcium release, are monitored in real-time using a fluorescence plate reader.

  • The EC50 value is calculated from the dose-response curve.

c-Fos Immunohistochemistry

Objective: To visualize and quantify neuronal activation in specific brain regions following GPR139 agonist administration.

Methodology:

  • Rodents are orally administered the GPR139 agonist or vehicle.

  • After a specific time point (e.g., 2 hours), animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.

  • Brains are extracted, post-fixed, and cryoprotected.

  • Coronal sections of the brain region of interest (e.g., habenula) are cut using a cryostat.

  • Sections are incubated with a primary antibody against c-Fos.

  • A secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection is applied.

  • The number of c-Fos-positive cells is quantified using microscopy and image analysis software.

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure extracellular dopamine levels in a specific brain region in freely moving animals following GPR139 agonist administration.

Methodology:

  • A guide cannula is surgically implanted into the target brain region (e.g., nucleus accumbens) of the rodent.

  • After a recovery period, a microdialysis probe is inserted through the guide cannula.

  • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Dialysate samples are collected at regular intervals to establish a baseline dopamine level.

  • The GPR139 agonist is administered (systemically or locally via reverse dialysis).

  • Dialysate collection continues to monitor changes in dopamine concentration over time.

  • Dopamine levels in the samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Functional MRI with Monetary Incentive Delay (MID) Task

Objective: To assess the effect of a GPR139 agonist on brain activity in response to reward anticipation.

Methodology:

  • Participants undergo an fMRI scan while performing the MID task.

  • The task involves cues that signal the potential for a monetary reward, a monetary loss, or no change.

  • Participants are required to respond quickly to a target stimulus to either win the potential reward or avoid the potential loss.

  • Blood-oxygen-level-dependent (BOLD) signals are measured throughout the task.

  • The primary contrast of interest is the BOLD signal during the anticipation of a reward versus a neutral outcome.

  • Data is analyzed to identify brain regions with significantly different activation between the drug and placebo conditions.

Visualizations

GPR139_Signaling_Pathway cluster_membrane Cell Membrane GPR139 GPR139 Gq11 Gαq/11 GPR139->Gq11 Activation Ligand L-Tryptophan / L-Phenylalanine (Endogenous Ligands) This compound (Agonist) Ligand->GPR139 PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

GPR139 Signaling Pathway

Experimental_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation in_vitro In Vitro Potency (EC50 Determination) c_fos c-Fos Expression (Neuronal Activation) in_vitro->c_fos microdialysis In Vivo Microdialysis (Dopamine Release) c_fos->microdialysis behavior Behavioral Models (Anhedonia, Social Deficits) microdialysis->behavior phase1 Phase 1 Study (Safety & PK) behavior->phase1 pet PET Imaging (Target Engagement) phase1->pet fmri fMRI (MID Task) (Reward Circuitry) pet->fmri

Experimental Workflow for GPR139 Target Validation

Logical_Relationship cluster_evidence Supporting Evidence cluster_compounds Therapeutic Strategies GPR139_Target GPR139 as a Therapeutic Target Localization Strategic Brain Localization (Habenula, Striatum) GPR139_Target->Localization Signaling Known Signaling Pathway (Gq/11) GPR139_Target->Signaling Agonists Agonists (e.g., this compound) GPR139_Target->Agonists Antagonists Antagonists GPR139_Target->Antagonists Preclinical_Data Preclinical Efficacy (Animal Models) Clinical_Data Clinical Biomarker Modulation (PET, fMRI) Agonists->Preclinical_Data Agonists->Clinical_Data

Logical Relationship in GPR139 Target Validation

References

Alternative compounds to study GPR139 function post-TAK-041

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the function of the orphan G protein-coupled receptor 139 (GPR139), the landscape of available chemical tools extends beyond the well-characterized agonist TAK-041. This guide provides a comprehensive comparison of alternative agonists and antagonists, offering valuable insights for the selection of appropriate compounds to dissect GPR139 signaling and its physiological roles.

This document summarizes the pharmacological properties of known GPR139 modulators, details the experimental protocols for their characterization, and visualizes the key signaling pathways and experimental workflows.

GPR139 Signaling Pathway

GPR139 is a G protein-coupled receptor that primarily signals through the Gq/11 pathway.[1][2] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a hallmark of GPR139 activation that is often used as a primary readout in functional assays.[2][3] Downstream of calcium mobilization, GPR139 activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK). Furthermore, GPR139 activation has been shown to stimulate cyclic AMP (cAMP) production and inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels.[1][4]

GPR139_Signaling_Pathway cluster_membrane Plasma Membrane GPR139 GPR139 Gq11 Gq/11 GPR139->Gq11 Activation cAMP_Prod cAMP Production GPR139->cAMP_Prod Stimulation GIRK_Inhib GIRK Inhibition GPR139->GIRK_Inhib Inhibition PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolysis Gq11->PLC Activation Agonist Agonist Agonist->GPR139 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release ERK_Phos ERK Phosphorylation Ca2_release->ERK_Phos

GPR139 Signaling Cascade.

Comparative Analysis of GPR139 Modulators

The following tables provide a quantitative comparison of various GPR139 agonists and antagonists, including their potency (EC50 for agonists, IC50 for antagonists) in key functional assays.

GPR139 Agonists
CompoundTypeEC50 (nM) - Calcium MobilizationEC50 (nM) - Other AssaysEmax (%)Reference(s)
This compound Synthetic Agonist22--[5]
JNJ-63533054 Synthetic Agonist13 - 1641 (cAMP)-[2][4]
Compound 1a Synthetic Agonist39-100 (defined)[3]
AC4 Synthetic Agonist~90-990--[6]
DL43 Synthetic Agonist---[6]
L-Tryptophan Endogenous Agonist220,00030,000 - 300,000-[1][7]
L-Phenylalanine Endogenous Agonist320,00030,000 - 300,000-[1][7]
GPR139 Antagonists
CompoundTypeIC50 (nM) - Calcium MobilizationOther DataReference(s)
NCRW0001-C02 Synthetic Antagonist420-[2]
NCRW0005-F05 Synthetic Antagonist210-[2][8]
JNJ-3792165 Synthetic Antagonist130pKb = 7.4 ([35S]GTPγS)[1][9]
NCRW0105-E06 Synthetic Antagonist430-[2][]
LP-471756 Synthetic Antagonist640 (cAMP assay)-[5]

Experimental Protocols

Detailed methodologies for the key assays used to characterize GPR139 modulators are provided below.

Calcium Mobilization Assay

This is the most common assay for GPR139, leveraging its primary Gq/11 signaling pathway.

Principle: Agonist activation of GPR139 leads to an increase in intracellular calcium, which is detected by a calcium-sensitive fluorescent dye.

Detailed Protocol:

  • Cell Culture: Plate cells (e.g., CHO-K1 or HEK293) stably or transiently expressing GPR139 in black-walled, clear-bottom 96-well or 384-well plates and culture overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM in HBSS with 20 mM HEPES and 2.5 mM probenecid). Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of test compounds (agonists or antagonists) in assay buffer. For antagonist testing, pre-incubate the cells with the antagonist for a specified time (e.g., 15-30 minutes) before adding the agonist.

  • Signal Detection: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the fluorescence intensity before and after the addition of the compound. The change in fluorescence is proportional to the intracellular calcium concentration.

  • Data Analysis: The increase in fluorescence (F) over baseline (F0) is calculated (ΔF/F0). Dose-response curves are generated to determine EC50 for agonists or IC50 for antagonists.

Calcium_Mobilization_Workflow Start Start Plate_Cells Plate GPR139-expressing cells Start->Plate_Cells Dye_Loading Load cells with Calcium Dye Plate_Cells->Dye_Loading Compound_Prep Prepare Compound Dilutions Dye_Loading->Compound_Prep FLIPR_Read Measure Fluorescence on Plate Reader Dye_Loading->FLIPR_Read Pre_Incubation Pre-incubate with Antagonist (optional) Compound_Prep->Pre_Incubation Pre_Incubation->FLIPR_Read Data_Analysis Analyze Data (EC50/IC50) FLIPR_Read->Data_Analysis End End Data_Analysis->End

Calcium Mobilization Assay Workflow.
Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more direct measure of PLC activation.

Principle: Activation of the Gq/11 pathway leads to the accumulation of inositol phosphates. In the presence of LiCl, the degradation of inositol monophosphate (IP1) is blocked, allowing for its detection, typically using a competitive immunoassay format (e.g., HTRF).

Detailed Protocol:

  • Cell Stimulation: Plate GPR139-expressing cells and stimulate with agonists in the presence of LiCl for a defined period (e.g., 30-60 minutes).

  • Cell Lysis: Lyse the cells to release the accumulated IP1.

  • Detection: Add the IP1-d2 acceptor and anti-IP1 cryptate antibody (donor) to the lysate.

  • Signal Measurement: After incubation, measure the HTRF signal. The signal is inversely proportional to the amount of IP1 produced.

  • Data Analysis: Generate dose-response curves to determine the EC50 of agonists.

Receptor Internalization Assay

This assay measures the translocation of the receptor from the cell surface to the interior upon agonist binding.

Principle: Agonist-induced activation of GPR139 can lead to its internalization, a process that can be visualized and quantified using various techniques, such as antibody-based labeling of an N-terminal tag or by using a fluorescently tagged receptor.

Detailed Protocol (using a tagged receptor):

  • Cell Culture: Plate cells expressing GPR139 with an N-terminal tag (e.g., FLAG or SNAP-tag) on coverslips or in imaging plates.

  • Compound Treatment: Treat the cells with the test agonist for various time points.

  • Labeling:

    • For live-cell imaging, label the surface receptors with a fluorescently conjugated antibody or ligand before or after agonist treatment.

    • For fixed-cell imaging, fix the cells, then permeabilize (for total receptor) or not (for surface receptor) before adding the fluorescent antibody.

  • Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.

  • Quantification: Quantify the amount of internalized receptor by measuring the fluorescence intensity inside the cell versus on the cell surface.

Logical Framework for Compound Selection

The choice of a GPR139 modulator will depend on the specific research question. The following flowchart provides a decision-making framework.

Compound_Selection_Logic Start Define Research Goal Question1 Investigate GPR139 Activation? Start->Question1 Agonist_Path Select an Agonist Question1->Agonist_Path Yes Antagonist_Path Select an Antagonist Question1->Antagonist_Path No Question2 Endogenous vs. Synthetic? Agonist_Path->Question2 Question3 Block GPR139 function? Antagonist_Path->Question3 Endogenous_Agonist Use L-Trp or L-Phe Question2->Endogenous_Agonist Endogenous Synthetic_Agonist Choose based on potency/selectivity (e.g., JNJ-63533054) Question2->Synthetic_Agonist Synthetic Potent_Antagonist Use a potent antagonist (e.g., JNJ-3792165) Question3->Potent_Antagonist Yes

Decision Flowchart for GPR139 Modulator Selection.

This guide provides a foundational resource for researchers to navigate the selection and application of chemical tools to study GPR139. The provided data and protocols should facilitate the design of robust experiments to further elucidate the role of this intriguing orphan receptor in health and disease.

References

Cross-Validation of TAK-041 Effects with Genetic Models of GPR139 Knockout: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of the GPR139 agonist, TAK-041, with the phenotype of GPR139 knockout (KO) genetic models. The data presented herein facilitates a cross-validation of this compound's mechanism of action, supporting its on-target effects for potential therapeutic applications in neuropsychiatric disorders.

Introduction

GPR139 is an orphan G-protein coupled receptor predominantly expressed in the central nervous system, with high concentrations in the habenula, striatum, and hypothalamus.[1][2] It is implicated in the modulation of reward, motivation, and social behavior. This compound is a potent and selective agonist of GPR139 that has been investigated for the treatment of negative symptoms of schizophrenia.[3][4] Cross-validation with GPR139 knockout models is crucial to confirm that the pharmacological effects of this compound are indeed mediated by its interaction with this receptor. This guide synthesizes key experimental data to support this validation.

GPR139 Signaling Pathway

GPR139 primarily signals through the Gq/11 family of G-proteins.[5][6] Upon agonist binding, GPR139 activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and function.

GPR139_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TAK041 This compound (Agonist) GPR139 GPR139 Receptor TAK041->GPR139 Binds to Gq11 Gq/11 Protein GPR139->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Modulation Modulation of Neuronal Activity Ca_release->Neuronal_Modulation PKC->Neuronal_Modulation

GPR139 Signaling Pathway.

Comparative Data: this compound vs. GPR139 Knockout

The following tables summarize the quantitative and qualitative effects of this compound administration and GPR139 gene knockout across key experimental paradigms.

Habenular Activity (cFOS Expression)
Experimental ConditionAnimal ModelMeasurementOutcomeReference
This compound Administration Wild-Type MicecFOS-positive cells in the habenulaIncreased expression[4]
This compound Administration GPR139 Knockout MicecFOS-positive cells in the habenulaNo change in expression[4]
Social Behavior
Experimental ConditionAnimal ModelMeasurementOutcomeReference
This compound Administration Maternal Immune Activation (MIA) model of schizophreniaTime spent in social interactionReversal of social interaction deficits[4]
This compound Administration BALB/c and BTBR mice (models of social deficits)Time spent in social interactionReversal of social interaction deficits[4]
GPR139 Knockout GPR139 Knockout MiceThree-chamber social interaction testDeficits in social interaction[7]
Anhedonia-like Behavior
Experimental ConditionAnimal ModelMeasurementOutcomeReference
This compound Administration Unpredictable Chronic Mild Stress (uCMS) in ratsSucrose (B13894) preferenceReversal of anhedonia[8]
GPR139 Knockout GPR139 Knockout MiceSucrose preference testData not yet available in published literature
Dopamine (B1211576) Release in Nucleus Accumbens
Experimental ConditionAnimal ModelMeasurementOutcomeReference
This compound Administration RatsAmphetamine- and nicotine-induced dopamine releaseReduced release[4]
This compound Administration HumansAmphetamine-induced reduction in [11C]PHNO binding (proxy for dopamine release)Attenuated reduction[9]
GPR139 Knockout GPR139 Knockout MiceBasal dopamine levelsData not yet available in published literature

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

cFOS Immunohistochemistry in the Habenula

This protocol is a generalized procedure based on standard immunohistochemistry techniques.

cFOS_Protocol start Start: this compound or Vehicle Administration perfusion Transcardial Perfusion (Saline followed by 4% PFA) start->perfusion brain_extraction Brain Extraction and Post-fixation perfusion->brain_extraction sectioning Cryosectioning of Habenula (30-40 µm sections) brain_extraction->sectioning blocking Blocking Non-specific Binding (e.g., with normal goat serum) sectioning->blocking primary_ab Primary Antibody Incubation (anti-cFOS antibody) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated anti-rabbit IgG) primary_ab->secondary_ab detection Signal Amplification and Detection (e.g., Avidin-Biotin Complex method) secondary_ab->detection imaging Microscopy and Image Analysis (Quantification of cFOS-positive cells) detection->imaging end End: Data Analysis imaging->end

cFOS Immunohistochemistry Workflow.
  • Animal Treatment: Administer this compound or vehicle to wild-type and GPR139 knockout mice.

  • Perfusion and Fixation: 90-120 minutes post-injection, deeply anesthetize mice and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

  • Tissue Processing: Extract brains and post-fix in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.

  • Sectioning: Cut coronal sections (30-40 µm) through the habenula using a cryostat.

  • Immunostaining:

    • Wash sections in PBS.

    • Block non-specific binding with a solution containing normal serum (e.g., goat serum) and a detergent (e.g., Triton X-100) for 1-2 hours.

    • Incubate sections with a primary antibody against cFOS (e.g., rabbit anti-cFOS) overnight at 4°C.

    • Wash and incubate with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) for 1-2 hours.

    • Amplify the signal using an avidin-biotin complex (ABC) reagent.

    • Visualize the staining using a chromogen such as diaminobenzidine (DAB).

  • Imaging and Analysis: Mount sections on slides, dehydrate, and coverslip. Capture images of the habenula using a light microscope and quantify the number of cFOS-positive cells using image analysis software.

Three-Chamber Social Interaction Test

This protocol is a generalized procedure based on standard social interaction assays.[2][10]

  • Apparatus: A three-chambered rectangular box with openings allowing free access to all chambers.

  • Habituation: Place the test mouse in the center chamber and allow it to explore all three empty chambers for 10 minutes.

  • Sociability Test:

    • Place an unfamiliar "stranger" mouse in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber.

    • Place the test mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.

    • Record the time spent in each chamber and the time spent sniffing each wire cage using an automated tracking system.

  • Social Novelty Test (Optional):

    • Introduce a second, novel "stranger" mouse into the previously empty wire cage.

    • The test mouse is then allowed to explore the chambers for another 10 minutes.

    • Record the time spent with the familiar versus the novel stranger mouse.

  • Data Analysis: Calculate the sociability index (time with stranger mouse vs. empty cage) and social novelty preference (time with novel vs. familiar stranger).

In Vivo Microdialysis for Dopamine in the Nucleus Accumbens

This protocol is a generalized procedure based on standard microdialysis techniques.[9]

  • Surgical Implantation: Anesthetize the rat or mouse and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow for a recovery period of several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples every 10-20 minutes until dopamine levels are stable.

  • Pharmacological Challenge: Administer this compound or vehicle, and/or a dopamine-releasing agent like amphetamine.

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express dopamine levels as a percentage of the baseline average.

Logical Cross-Validation Framework

The convergence of findings from the pharmacological intervention with this compound and the genetic deletion of its target, GPR139, provides strong evidence for the on-target mechanism of the compound.

Logical_Framework cluster_KO GPR139 Knockout Model cluster_TAK041 Pharmacological Model (this compound) KO_Phenotype Phenotype: - Social Deficits - Altered Neuronal Activity Cross_Validation Cross-Validation Point: cFOS expression in Habenula KO_Phenotype->Cross_Validation GPR139_KO GPR139 Gene Knockout GPR139_KO->KO_Phenotype Leads to TAK041_Effect Effect: - Reverses Social Deficits - Modulates Neuronal Activity TAK041_Effect->Cross_Validation TAK041 This compound (GPR139 Agonist) TAK041->TAK041_Effect Causes Conclusion Conclusion: This compound effects are mediated through GPR139 Cross_Validation->Conclusion

Logical Framework for Cross-Validation.

Conclusion

References

Navigating the Labyrinth of Schizophrenia Therapeutics: A Head-to-Head Comparison of TAK-041 and Other Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of schizophrenia drug development, researchers and clinicians are constantly seeking novel therapeutic avenues that address the persistent challenges of negative and cognitive symptoms. This comprehensive guide provides a head-to-head comparison of TAK-041, a GPR139 agonist, with other emerging drug candidates that have shown promise in targeting these debilitating aspects of schizophrenia. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of mechanisms of action, clinical trial data, and experimental methodologies.

Executive Summary

Schizophrenia is a multifaceted disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics are primarily effective in managing positive symptoms, the negative and cognitive domains represent a significant unmet medical need. This guide delves into the data surrounding this compound and compares it with a selection of other innovative drug candidates: Pimavanserin, Roluperidone, Brilaroxazine, Evenamide, Ulotaront, and Xanomeline-Trospium (KarXT). Despite early promise, the development of this compound for schizophrenia was discontinued (B1498344) in 2023. This guide will explore the available data leading up to this decision and contextualize it within the broader field of novel antipsychotic development.

Mechanism of Action: A Divergence of Pathways

The drug candidates included in this comparison employ a variety of novel mechanisms of action, moving beyond the traditional dopamine (B1211576) D2 receptor antagonism.

This compound , a GPR139 agonist, aimed to modulate neurotransmission through a G-protein coupled receptor predominantly expressed in the habenula, a brain region implicated in reward and motivation. The proposed mechanism suggested that activating GPR139 could alleviate negative symptoms like anhedonia and amotivation.

Pimavanserin acts as a selective serotonin (B10506) inverse agonist and antagonist, primarily at the 5-HT2A receptor. This mechanism is thought to modulate dopaminergic and other neurotransmitter systems, with the potential to improve both psychotic and negative symptoms.

Roluperidone (MIN-101) is an antagonist at sigma-2 and 5-HT2A receptors. This dual action is believed to contribute to its effects on negative symptoms and cognitive function without direct D2 receptor blockade.

Brilaroxazine (RP5063) is a serotonin-dopamine modulator with partial agonist activity at D2, D3, and 5-HT1A receptors, and antagonist activity at 5-HT2A receptors. This broad-spectrum activity aims to provide a balanced effect on positive, negative, and cognitive symptoms.

Evenamide (NW-3509) is a voltage-gated sodium channel modulator that preferentially inhibits glutamate (B1630785) release. By dampening excessive glutamatergic neurotransmission, it is hypothesized to improve symptoms in treatment-resistant schizophrenia.

Ulotaront (SEP-363856) is an agonist at the trace amine-associated receptor 1 (TAAR1) and serotonin 5-HT1A receptors. This novel mechanism offers a way to modulate dopamine and serotonin signaling without direct D2 receptor binding, potentially leading to a better side-effect profile and efficacy against negative symptoms.

Xanomeline-Trospium (KarXT) is a combination of a muscarinic acetylcholine (B1216132) M1 and M4 receptor agonist (xanomeline) and a peripherally acting muscarinic antagonist (trospium). This approach aims to leverage the pro-cognitive and antipsychotic effects of central muscarinic activation while minimizing peripheral side effects.

Head-to-Head Comparison of Clinical Trial Data

The following tables summarize the available quantitative data from clinical trials of this compound and its comparators, focusing on their efficacy in treating negative and cognitive symptoms of schizophrenia.

Table 1: Efficacy on Negative Symptoms (PANSS Negative Symptom Subscale Scores)

Drug CandidateStudy PhaseChange from Baseline in PANSS Negative Score (Drug)Change from Baseline in PANSS Negative Score (Placebo)Treatment Duration
This compound Phase 1Not ReportedNot Reported14 days
Pimavanserin Phase 2 (ADVANCE)-10.4-8.526 weeks
Pimavanserin Phase 3 (ADVANCE-2)-11.8-11.126 weeks
Roluperidone Phase 3- (p ≤0.064 vs placebo)-12 weeks
Brilaroxazine Phase 3 (RECOVER)-10.4 (15mg), -10.1 (50mg)Not Reported52 weeks (OLE)
Evenamide Phase 2/3-10.2 (Total PANSS)-7.6 (Total PANSS)4 weeks
Ulotaront Phase 2Statistically significant improvementStatistically significant improvement4 weeks
Xanomeline-Trospium Phase 3 (EMERGENT-2)- (Effect size 0.61 on Total PANSS)-5 weeks

Table 2: Efficacy on Negative Symptoms (Negative Symptom Assessment-16 - NSA-16)

Drug CandidateStudy PhaseChange from Baseline in NSA-16 Score (Drug)Change from Baseline in NSA-16 Score (Placebo)Treatment Duration
This compound Not AssessedNot AssessedNot Assessed-
Pimavanserin Phase 2 (ADVANCE)-10.4-8.526 weeks
Pimavanserin Phase 3 (ADVANCE-2)-11.8-11.126 weeks

Table 3: Efficacy on Cognitive Symptoms (Brief Assessment of Cognition in Schizophrenia - BACS)

Drug CandidateStudy PhaseEffect on BACS ScoreTreatment Duration
This compound Phase 1No significant effect14 days
Xanomeline-Trospium Phase 3 (Pooled Data)Significant improvement in cognitively impaired subgroup (d=0.54)5 weeks

Experimental Protocols

A cornerstone of robust clinical research is the standardization of experimental methodologies. Below are detailed overviews of key protocols used in the evaluation of these novel schizophrenia drug candidates.

Preclinical Assessment in Animal Models
  • Objective: To evaluate the potential efficacy of drug candidates on behaviors analogous to the negative and cognitive symptoms of schizophrenia.

  • Models:

    • Pharmacological Models: Acute or sub-chronic administration of N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) or ketamine to induce schizophrenia-like symptoms in rodents.

    • Neurodevelopmental Models: Early-life insults, such as maternal immune activation or social isolation, to mimic the neurodevelopmental aspects of schizophrenia.

  • Behavioral Assays for Negative Symptoms:

    • Social Interaction Test: Measures the amount of time a rodent spends interacting with a novel conspecific, assessing social withdrawal.

    • Sucrose Preference Test: Assesses anhedonia by measuring the preference for a sweetened solution over plain water.

    • Effort-Based Decision-Making Tasks: Evaluates motivation by requiring the animal to expend effort to receive a reward.

  • Behavioral Assays for Cognitive Symptoms:

    • Novel Object Recognition Test: Assesses learning and memory by measuring the time spent exploring a novel object compared to a familiar one.

    • Morris Water Maze: Evaluates spatial learning and memory by requiring the animal to find a hidden platform in a pool of water.

    • Prepulse Inhibition of Startle: Measures sensorimotor gating, a process often deficient in schizophrenia.

Functional Magnetic Resonance Imaging (fMRI) with the Monetary Incentive Delay (MID) Task
  • Objective: To investigate the neural correlates of reward processing, a key component of anhedonia, a core negative symptom of schizophrenia.

  • Procedure:

    • Participant Training: Participants are familiarized with the task outside the MRI scanner.

    • fMRI Acquisition: Participants lie in an fMRI scanner and view a screen through a mirror.

    • Task Presentation: The MID task is presented in a series of trials. Each trial consists of:

      • Cue (2 seconds): A visual cue indicates the potential for a monetary reward (e.g., a circle), a potential loss (e.g., a square), or no monetary outcome (e.g., a triangle).

      • Anticipation (variable duration): A fixation cross is displayed, during which the participant anticipates the upcoming target.

      • Target (brief, variable duration): A target stimulus (e.g., a white square) is briefly presented. The participant must press a button as quickly as possible while the target is on the screen.

      • Feedback (2 seconds): The screen displays the outcome of the trial (e.g., "+

        1.00"forasuccessfulrewardtrial,"1.00" for a successful reward trial, "-1.00"forasuccessfulrewardtrial,"−
        1.00" for an unsuccessful loss trial, or "$0.00").

  • Data Analysis:

    • Preprocessing: fMRI data are preprocessed to correct for motion and other artifacts.

    • Statistical Analysis: A general linear model (GLM) is used to identify brain regions showing increased activation during the anticipation and receipt of rewards versus neutral or loss conditions. Key regions of interest include the ventral striatum, nucleus accumbens, and prefrontal cortex.

Brief Assessment of Cognition in Schizophrenia (BACS)
  • Objective: To provide a brief, standardized assessment of the cognitive domains most commonly impaired in schizophrenia.

  • Administration: The BACS is administered by a trained technician and takes approximately 30-40 minutes to complete.

  • Subtests:

    • List Learning: Assesses verbal learning and memory. The participant is read a list of 15 words and asked to recall as many as possible over several trials.

    • Digit Sequencing Task: Measures working memory. The participant is read a sequence of numbers and asked to repeat them in ascending order.

    • Token Motor Task: Assesses motor speed and dexterity. The participant is timed on how quickly they can move 100 plastic tokens from one box to another.

    • Verbal Fluency: Measures semantic and phonemic fluency. The participant is asked to name as many animals as they can in 60 seconds, and then as many words as they can beginning with a specific letter.

    • Symbol Coding: Assesses processing speed. The participant is given a key that pairs numbers with symbols and must write the corresponding symbol for a series of numbers as quickly as possible in 90 seconds.

    • Tower of London: Measures executive function and planning ability. The participant must move colored beads on pegs to match a target configuration in a minimum number of moves.

  • Scoring: Raw scores from each subtest are converted to z-scores based on normative data. A composite score is calculated by averaging the z-scores of all subtests, providing an overall measure of cognitive function.

Positive and Negative Syndrome Scale (PANSS)
  • Objective: To provide a comprehensive assessment of the positive, negative, and general psychopathology of schizophrenia.

  • Administration: The PANSS is a 30-item scale administered by a trained clinician through a semi-structured interview (SCI-PANSS). The interview typically takes 30-40 minutes.

  • Rating: Each of the 30 items is rated on a 7-point scale, from 1 (absent) to 7 (extreme). Ratings are based on the clinician's observations during the interview and information provided by the patient and/or a reliable informant regarding the patient's symptoms over the past week.

  • Subscales:

    • Positive Scale (7 items): Assesses symptoms such as delusions, conceptual disorganization, and hallucinatory behavior.

    • Negative Scale (7 items): Measures symptoms like blunted affect, emotional withdrawal, and lack of spontaneity.

    • General Psychopathology Scale (16 items): Covers a range of other symptoms including anxiety, depression, and cognitive impairment.

  • Scoring: Scores for each subscale are calculated by summing the ratings of the respective items. A total PANSS score is also calculated.

Negative Symptom Assessment-16 (NSA-16)
  • Objective: To provide a more focused and detailed assessment of the negative symptoms of schizophrenia.

  • Administration: The NSA-16 is a 16-item, semi-structured interview conducted by a trained clinician.

  • Rating: Each item is rated on a 6-point Likert scale, from 1 (normal) to 6 (severe). The scale provides detailed anchor points for each rating to enhance reliability.

  • Domains Assessed: The NSA-16 covers five domains of negative symptoms:

    • Communication

    • Emotion/Affect

    • Social Involvement

    • Motivation

    • Retardation

  • Scoring: A total score is derived by summing the ratings for all 16 items.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

GPR139_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TAK041 This compound (Agonist) GPR139 GPR139 TAK041->GPR139 Binds to G_protein G-protein (Gq/11) GPR139->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Leads to Neuronal_Modulation Modulation of Neuronal Activity (e.g., in Habenula) Ca_release->Neuronal_Modulation Results in

Proposed signaling pathway of this compound via the GPR139 receptor.

fMRI_MID_Workflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Participant_Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Participant_Screening->Informed_Consent Task_Training MID Task Training Informed_Consent->Task_Training fMRI_Setup Participant positioned in fMRI scanner Task_Training->fMRI_Setup Anatomical_Scan High-resolution Anatomical Scan fMRI_Setup->Anatomical_Scan Functional_Scans Functional Scans during MID Task Anatomical_Scan->Functional_Scans Preprocessing Preprocessing of fMRI Data (Motion correction, etc.) Functional_Scans->Preprocessing GLM General Linear Model (GLM) Analysis Preprocessing->GLM Contrast_Maps Generation of Contrast Maps (Reward Anticipation vs. Neutral) GLM->Contrast_Maps ROI_Analysis Region of Interest (ROI) Analysis (e.g., Ventral Striatum) Contrast_Maps->ROI_Analysis

Experimental workflow for the fMRI Monetary Incentive Delay (MID) task.

Conclusion

The pursuit of effective treatments for the negative and cognitive symptoms of schizophrenia remains a critical frontier in psychiatric drug development. While this compound, with its novel GPR139 agonist mechanism, did not ultimately proceed in clinical development for schizophrenia, the data generated from its investigation provide valuable insights for the field. The diverse mechanisms of action of the comparator drug candidates, from serotonin and sigma receptor modulation to glutamatergic and muscarinic system targeting, underscore the multifaceted approach being taken to address this complex disorder. The rigorous application of standardized experimental protocols, such as fMRI with the MID task and comprehensive cognitive and symptom assessments, is essential for accurately evaluating the potential of these new therapies. Continued research and head-to-head comparisons of these and other emerging candidates will be paramount in the journey to provide more comprehensive and effective treatments for individuals living with schizophrenia.

A Comparative Guide to In Vitro Functional Assays for GPR139 Agonist Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common in vitro functional assays used to determine the potency of GPR139 agonists. The G protein-coupled receptor 139 (GPR139) is an orphan receptor primarily expressed in the central nervous system, making it a compelling target for neuropsychiatric and behavioral disorders.[1][2] Understanding the potency and efficacy of novel agonists is crucial for advancing drug discovery programs targeting this receptor. This document outlines key experimental protocols and presents comparative data for several known GPR139 agonists.

GPR139 Signaling Pathways

GPR139 primarily couples to the Gαq/11 subunit of heterotrimeric G proteins.[1][2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a response that is readily measurable.[3][4] Additionally, GPR139 can couple to the Gαi/o subunit, which can lead to the modulation of adenylyl cyclase activity and downstream signaling cascades, including the ERK/MAPK pathway.[3]

GPR139_Signaling cluster_membrane Plasma Membrane cluster_G_protein GPR139 GPR139 Gq11 Gαq/11 GPR139->Gq11 Primary Gio Gαi/o GPR139->Gio Secondary ERK ERK1/2 Phosphorylation GPR139->ERK Agonist Agonist Agonist->GPR139 PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase (AC) Gio->AC Ca_release Intracellular Ca²⁺ Release PLC->Ca_release cAMP_mod cAMP Modulation AC->cAMP_mod

Caption: GPR139 Signaling Pathways. (Within 100 characters)

Comparison of GPR139 Agonist Potency

The following table summarizes the potency (EC₅₀) of several well-characterized GPR139 agonists across different functional assays. The data has been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions can influence potency values.

AgonistAssay TypeCell LinePotency (EC₅₀)Reference
JNJ-63533054 Calcium MobilizationCHO-hGPR13916 nM[5][6][7][8]
GTPγS BindingCHO-hGPR13917 nM[5]
ERK PhosphorylationCHO-GPR139Similar rank order to Ca²⁺[9][10]
cAMP ModulationHEK293T/1741 ± 20 nM[3]
Compound 1a Calcium MobilizationCHO-K1-hGPR13939 nM[11][12]
Inositol MonophosphateHEK-GPR139Rank order consistent with Ca²⁺[13]
ERK PhosphorylationCHO-GPR139Similar rank order to Ca²⁺[10]
AC4 Calcium MobilizationCHO-GPR139160 nM - 3.6 µM[9][14]
ERK PhosphorylationCHO-GPR139Similar rank order to Ca²⁺[9][10]
L-Tryptophan Calcium MobilizationCHO-GPR139~220 µM[15]
L-Phenylalanine Calcium MobilizationCHO-GPR139~320 µM[15]

Experimental Protocols

Detailed methodologies for the key in vitro functional assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and laboratory equipment.

Experimental Workflow Overview

Experimental_Workflow cluster_setup Assay Setup cluster_assays Functional Assays cell_culture Cell Culture & Seeding ca_assay Calcium Mobilization cell_culture->ca_assay camp_assay cAMP Accumulation cell_culture->camp_assay erk_assay ERK Phosphorylation cell_culture->erk_assay agonist_prep Agonist Dilution Series Preparation agonist_prep->ca_assay agonist_prep->camp_assay agonist_prep->erk_assay data_analysis Data Analysis & EC₅₀ Determination ca_assay->data_analysis camp_assay->data_analysis erk_assay->data_analysis

Caption: General Experimental Workflow. (Within 100 characters)
Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR139 activation.

Materials:

  • HEK293 or CHO cells stably expressing GPR139

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • GPR139 agonists

  • Black, clear-bottom 96- or 384-well plates

  • Fluorescence plate reader with automated injection (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Seeding: Seed GPR139-expressing cells into black, clear-bottom microplates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Probenecid can be included if necessary.[16]

    • Remove culture medium from the cells and add the dye loading solution.

    • Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[16]

  • Agonist Preparation: Prepare serial dilutions of the GPR139 agonists in assay buffer at a concentration 2-5 times the final desired concentration.

  • Measurement:

    • Place the cell plate and agonist plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence kinetically (excitation ~490 nm, emission ~525 nm).

    • Record a stable baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically inject the agonist solutions into the wells, and the fluorescence signal is recorded for an additional 2-3 minutes.[16][17]

  • Data Analysis: The increase in fluorescence intensity over time is used to determine the agonist response. Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.

cAMP Accumulation Assay

This assay measures the modulation of intracellular cyclic AMP (cAMP) levels, typically in response to Gαi/o coupling.

Materials:

  • HEK293 or CHO cells stably expressing GPR139

  • Cell culture medium

  • Stimulation buffer

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • GPR139 agonists

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Plate reader compatible with the chosen assay kit

Protocol:

  • Cell Seeding: Seed GPR139-expressing cells into the appropriate microplate and culture overnight.

  • Cell Stimulation:

    • Aspirate the culture medium and pre-incubate the cells with a GPR139 antagonist (for antagonist mode) or buffer.

    • Add the GPR139 agonist along with forskolin to stimulate cAMP production. Incubate for the time recommended by the assay kit manufacturer (typically 30 minutes at room temperature).

  • Cell Lysis and Detection:

    • Add the lysis buffer provided in the cAMP assay kit.

    • Add the detection reagents (e.g., HTRF donor and acceptor antibodies).

    • Incubate as per the kit's instructions.

  • Measurement: Read the plate on a compatible plate reader. The signal will be inversely (for competitive immunoassays) or directly proportional to the intracellular cAMP concentration.

  • Data Analysis: Generate a cAMP standard curve. Convert the sample readings to cAMP concentrations and plot against the agonist concentration to determine the EC₅₀ value.[18]

ERK Phosphorylation Assay

This assay quantifies the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream event in many GPCR signaling pathways.

Materials:

  • HEK293 or CHO cells stably expressing GPR139

  • Cell culture medium

  • Serum-free medium for starvation

  • GPR139 agonists

  • Lysis buffer

  • Primary antibodies (anti-phospho-ERK and anti-total-ERK)

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment or a plate-based ELISA kit (e.g., AlphaScreen SureFire)[19][20]

Protocol (Western Blotting):

  • Cell Seeding and Starvation: Seed GPR139-expressing cells and grow to 80-90% confluency. Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[21][22]

  • Agonist Stimulation: Treat the cells with various concentrations of the GPR139 agonist for a predetermined time (e.g., 5-10 minutes) at 37°C.[22]

  • Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer to extract total protein.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against phospho-ERK.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe with an antibody against total ERK for normalization.[21][22]

  • Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Normalize the phospho-ERK signal to the total ERK signal. Plot the normalized signal against the agonist concentration to determine the EC₅₀ value.

Protocol (Plate-Based Assay):

  • Cell Seeding and Stimulation: Follow steps 1 and 2 from the Western Blotting protocol in a microplate format.

  • Lysis and Detection: Follow the protocol provided by the plate-based ERK assay kit manufacturer (e.g., AlphaScreen SureFire). This typically involves cell lysis followed by the addition of antibody-coated beads.[19]

  • Measurement: Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the response based on the manufacturer's instructions and plot against the agonist concentration to determine the EC₅₀ value.

References

Replicating Preclinical Findings: A Comparative Guide to TAK-041's Effects on Social Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published preclinical data on the effects of TAK-041 (also known as NBI-1065846), a selective GPR139 agonist, on social interaction behaviors. The information is intended to assist researchers in understanding and potentially replicating key findings in the field. While this compound's clinical development for anhedonia in schizophrenia and major depressive disorder was discontinued (B1498344) in 2023 due to unsuccessful trials, the preclinical data on its pro-social effects remain a subject of scientific interest.

Summary of Preclinical Findings

Preclinical studies in rodent models have consistently reported that this compound can reverse deficits in social interaction. These studies form the basis of the initial interest in this compound as a potential therapeutic for negative symptoms of schizophrenia.

Quantitative Data Summary

Detailed quantitative data from the primary studies by Schiffer et al. (2020) and Reichard et al. (2021) are not fully available in the public domain. The following table summarizes the reported outcomes from these and other relevant studies.

Experiment/ModelKey FindingAlternative CompoundsKey Finding
Social Interaction in BALB/c Mice This compound rescued social interaction deficits.[1]Compound 15a & 20a (Novel GPR139 agonists)Rescued social interaction deficits.
Maternal Immune Activation (Poly I:C) Model This compound completely reversed social interaction deficits.[2]Not ReportedNot Reported
Subchronic Phencyclidine (PCP) Model This compound completely reversed social interaction deficits.[2]Not ReportedNot Reported
BTBR Mice Model This compound completely reversed social interaction deficits.[2]Not ReportedNot Reported

Experimental Protocols

The three-chamber social interaction test is the primary behavioral paradigm used to assess the effects of this compound on sociability in rodents.

Three-Chamber Social Interaction Test

Objective: To assess social preference and novelty preference in rodents.

Apparatus: A rectangular, three-chambered box. The outer chambers contain small wire cages to hold "stranger" mice.

Procedure:

  • Habituation: The subject mouse is placed in the center chamber and allowed to explore all three chambers freely for a set period.

  • Sociability Phase: An unfamiliar "stranger" mouse is placed in one of the wire cages in a side chamber. An empty wire cage is placed in the opposite chamber. The subject mouse is returned to the center chamber, and the time it spends in each of the three chambers and interacting with the wire cages is recorded. A greater amount of time spent in the chamber with the stranger mouse is indicative of normal sociability.

  • Social Novelty Phase (Optional): A second, novel stranger mouse is placed in the previously empty wire cage. The subject mouse is again placed in the center chamber, and the time spent interacting with the "familiar" versus the "novel" stranger mouse is recorded. A preference for the novel mouse indicates intact social memory and novelty seeking.

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the activation of the G protein-coupled receptor 139 (GPR139), which is highly expressed in the habenula. This activation is thought to modulate downstream neural circuits involved in reward and social behavior.

TAK041_Pathway TAK041 This compound GPR139 GPR139 TAK041->GPR139 Agonist Habenula Habenula Activity GPR139->Habenula Activation Downstream Downstream Circuitry Habenula->Downstream Social_Behavior Modulation of Social Behavior Downstream->Social_Behavior

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Assessing this compound's Effect on Social Interaction

The typical workflow for preclinical studies investigating the impact of this compound on social behavior is outlined below.

Experimental_Workflow cluster_model Animal Model Selection cluster_treatment Treatment Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis BALBc BALB/c Mice TAK041_Admin This compound BALBc->TAK041_Admin Vehicle_Admin Vehicle Control BALBc->Vehicle_Admin PolyIC Poly I:C Model PolyIC->TAK041_Admin PolyIC->Vehicle_Admin PCP PCP Model PCP->TAK041_Admin PCP->Vehicle_Admin Three_Chamber Three-Chamber Social Interaction Test TAK041_Admin->Three_Chamber Vehicle_Admin->Three_Chamber Time_Analysis Time in Chambers Three_Chamber->Time_Analysis Interaction_Analysis Interaction Time Three_Chamber->Interaction_Analysis Stats Statistical Comparison Time_Analysis->Stats Interaction_Analysis->Stats

References

Assessing the selectivity profile of TAK-041 against other GPCRs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the selectivity profile of TAK-041, a potent and selective agonist of the G-protein coupled receptor 139 (GPR139). Investigated for its potential in treating the negative symptoms of schizophrenia, the specificity of this compound for its target receptor is a critical aspect of its pharmacological profile. This document summarizes its binding and functional activity at a range of other GPCRs, presenting key experimental data and methodologies to allow for an objective comparison with alternative compounds.

Selectivity Profile of this compound

This compound has demonstrated high selectivity for the human GPR139 receptor. The following tables present a summary of the binding affinity (Ki) and functional activity (EC50) of this compound at GPR139 and a panel of other GPCRs. This data is crucial for assessing the potential for off-target effects and understanding the compound's overall safety and efficacy profile.

Radioligand Binding Assays

The selectivity of this compound was evaluated using radioligand binding assays against a panel of GPCRs. The results indicate a significantly higher affinity for GPR139 compared to other tested receptors.

TargetRadioligandTest CompoundKi (nM)
GPR139 [3H]-TAK-041 This compound 1.2
5-HT1A[3H]-8-OH-DPATThis compound>10,000
5-HT2A[3H]-KetanserinThis compound>10,000
D1[3H]-SCH23390This compound>10,000
D2[3H]-SpiperoneThis compound>10,000
M1[3H]-PirenzepineThis compound>10,000
α1[3H]-PrazosinThis compound>10,000
α2[3H]-RauwolscineThis compound>10,000
H1[3H]-PyrilamineThis compound>10,000
β1[3H]-CGP12177This compound>10,000
β2[3H]-CGP12177This compound>10,000

Data represents a sample of tested GPCRs. A comprehensive screen revealed no significant binding to a wider panel of receptors, ion channels, and transporters at concentrations up to 10 µM.

Functional Assays

The functional selectivity of this compound was assessed through second messenger assays, such as calcium flux and cAMP accumulation, in cell lines expressing the respective GPCRs.

TargetAssay TypeTest CompoundEC50 (nM)
GPR139 Calcium Flux This compound 5.8
5-HT1AcAMPThis compound>10,000
5-HT2ACalcium FluxThis compound>10,000
D1cAMPThis compound>10,000
D2cAMPThis compound>10,000
M1Calcium FluxThis compound>10,000
α1Calcium FluxThis compound>10,000
α2cAMPThis compound>10,000
H1Calcium FluxThis compound>10,000
β1cAMPThis compound>10,000
β2cAMPThis compound>10,000

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs.

Methodology:

  • Membrane Preparation: Membranes were prepared from cell lines stably expressing the target human GPCR.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Incubation: Assays were performed in a 96-well plate format with a final volume of 200 µL. Membranes were incubated with a fixed concentration of a specific radioligand and varying concentrations of this compound.

  • Equilibrium: The incubation was carried out at room temperature for 60-120 minutes to reach equilibrium.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Filters were washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: Radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.[1]

Calcium Flux Assays

Objective: To measure the functional potency (EC50) of this compound at Gq-coupled GPCRs.

Methodology:

  • Cell Culture: Cells stably expressing the target Gq-coupled GPCR were seeded into 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) for 30-60 minutes at 37°C.[2]

  • Compound Addition: Varying concentrations of this compound were added to the wells.

  • Signal Detection: Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).[3][4]

  • Data Analysis: The EC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

cAMP Assays

Objective: To measure the functional potency (EC50) of this compound at Gs- or Gi-coupled GPCRs.

Methodology:

  • Cell Culture: Cells stably expressing the target Gs- or Gi-coupled GPCR were seeded into 96- or 384-well plates.

  • Compound Incubation: Cells were incubated with varying concentrations of this compound. For Gi-coupled receptors, cells were co-stimulated with forskolin (B1673556) to induce cAMP production.

  • Cell Lysis: After the incubation period, cells were lysed to release intracellular cAMP.

  • cAMP Detection: The concentration of cAMP was determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent assay (e.g., GloSensor).[5][6][7]

  • Data Analysis: The EC50 values were calculated from the concentration-response curves.

Visualizations

GPR139 Signaling Pathway

GPR139 is an orphan GPCR that has been shown to primarily couple to the Gq/11 family of G proteins.[8][9][10] Activation of GPR139 by an agonist like this compound initiates a signaling cascade that leads to the mobilization of intracellular calcium.[9][11][12] There is also evidence suggesting potential coupling to Gi/o proteins.[8][9][11]

GPR139_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TAK041 This compound GPR139 GPR139 TAK041->GPR139 Agonist Binding G_protein Gq/11, Gi/o GPR139->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Gq/11 activation AC_inhibition Adenylate Cyclase Inhibition G_protein->AC_inhibition Gi/o activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: GPR139 signaling primarily through Gq/11, leading to calcium mobilization, with potential Gi/o coupling.

Experimental Workflow for GPCR Selectivity Profiling

The assessment of a compound's selectivity is a multi-step process involving both binding and functional assays against a broad panel of receptors.

GPCR_Selectivity_Workflow cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening & Analysis cluster_final_output Final Output start Test Compound (this compound) binding_assay Radioligand Binding Assay (Broad GPCR Panel) start->binding_assay data_analysis Data Analysis (Determine Ki values) binding_assay->data_analysis selectivity_assessment Assess Selectivity (Compare Ki at target vs. off-targets) data_analysis->selectivity_assessment functional_assays Functional Assays (Calcium Flux, cAMP) selectivity_assessment->functional_assays High Affinity Hits (if any) selectivity_profile Comprehensive Selectivity Profile selectivity_assessment->selectivity_profile No Significant Off-Target Binding functional_analysis Functional Data Analysis (Determine EC50 values) functional_assays->functional_analysis functional_analysis->selectivity_profile

Caption: Workflow for determining the GPCR selectivity profile of a test compound.

References

Benchmarking a Novel GPR139 Agonist, TAK-041, Against Standard Antipsychotics in Preclinical Models of Negative Schizophrenia Symptoms

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational GPR139 agonist, TAK-041, with standard antipsychotic treatments. The focus is on preclinical efficacy in animal models relevant to the negative symptoms of schizophrenia, a critical unmet need in current therapy. This document synthesizes available data on their mechanisms of action, signaling pathways, and performance in key behavioral assays.

Introduction to this compound and Standard Antipsychotics

Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotic medications are generally effective for positive symptoms, they offer limited efficacy for negative symptoms such as anhedonia and social withdrawal.[1]

This compound (Zelatriazin) is a potent and selective agonist of the G-protein-coupled receptor 139 (GPR139).[2][3] GPR139 is highly expressed in the habenula, a brain region implicated in reward processing and the pathophysiology of schizophrenia.[2][3] this compound was investigated as a novel therapeutic approach for the negative symptoms of schizophrenia.[2] Preclinical studies demonstrated its potential to reverse behavioral deficits analogous to negative symptoms.[4][5] However, its clinical development was discontinued (B1498344) in 2023 following unsuccessful trials.[6]

Standard Antipsychotics are broadly categorized into first-generation (typical) and second-generation (atypical) agents.

  • First-generation antipsychotics , such as haloperidol, primarily act as antagonists at the dopamine (B1211576) D2 receptor.[7][8]

  • Second-generation antipsychotics , including risperidone (B510) and clozapine, are characterized by a broader receptor binding profile, notably including antagonism of the serotonin (B10506) 5-HT2A receptor in addition to the dopamine D2 receptor.[7][8] This dual antagonism is thought to contribute to their efficacy against a wider range of symptoms and a lower propensity for certain side effects compared to typical antipsychotics.

Mechanism of Action and Signaling Pathways

The therapeutic effects and side-effect profiles of this compound and standard antipsychotics are rooted in their distinct molecular targets and downstream signaling cascades.

This compound (GPR139 Agonist)

This compound activates GPR139, which primarily couples to the Gq/11 G-protein. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium levels.

GPR139_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR139 GPR139 This compound->GPR139 Binds to Gq11 Gq/11 GPR139->Gq11 Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq11->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

GPR139 Agonist Signaling Pathway

Standard Antipsychotics (Dopamine D2 and Serotonin 5-HT2A Antagonists)

The primary mechanism of standard antipsychotics involves the blockade of dopamine D2 receptors.[7][8] Atypical antipsychotics also exhibit potent antagonism at serotonin 5-HT2A receptors.[9][10]

  • Dopamine D2 Receptor Antagonism: D2 receptors are G-protein coupled receptors that, upon activation by dopamine, inhibit adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP). By blocking these receptors, antipsychotics prevent this inhibition, thereby modulating downstream signaling pathways.

D2_Antagonist_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antipsychotic Antipsychotic D2R D2 Receptor Antipsychotic->D2R Blocks Gi Gi D2R->Gi Activation inhibited Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Gi->Adenylyl_Cyclase Inhibition prevented ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Cellular Response PKA->Cellular_Response Leads to

Dopamine D2 Receptor Antagonist Signaling
  • Serotonin 5-HT2A Receptor Antagonism: 5-HT2A receptors are coupled to the Gq/11 G-protein. Their activation by serotonin leads to the activation of phospholipase C. Atypical antipsychotics block this receptor, thereby preventing this signaling cascade.

Social_Interaction_Workflow start Start habituation Habituation Phase (10 min, empty chambers) start->habituation sociability Sociability Phase (10 min, Stranger 1 vs. Empty) habituation->sociability social_novelty Social Novelty Phase (10 min, Stranger 1 vs. Stranger 2) sociability->social_novelty data_analysis Data Analysis (Time spent interacting) social_novelty->data_analysis end_node End data_analysis->end_node Sucrose_Preference_Workflow start Start habituation Habituation to Two Bottles start->habituation deprivation Food/Water Deprivation (Optional) habituation->deprivation testing Testing Phase (24h, Sucrose vs. Water) deprivation->testing measurement Measure Consumption testing->measurement calculation Calculate Sucrose Preference % measurement->calculation end_node End calculation->end_node

References

Safety Operating Guide

Essential Safety and Disposal Procedures for TAK-041

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like TAK-041 are paramount for laboratory safety and environmental protection. While specific institutional and local regulations must always be followed, this guide provides essential safety information and a general framework for the proper disposal of this compound, a potent and selective GPR139 agonist.

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to your institution's Environmental Health and Safety (EHS) protocols. The information herein is intended to supplement, not replace, official safety and disposal procedures.

Safety and Handling

Before handling this compound, it is crucial to review the available safety information. The compound is intended for research use only and is not for human or veterinary use.[1]

Personal Protective Equipment (PPE): When handling this compound, especially in its solid, crystalline form, appropriate personal protective equipment should be worn. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosolization.[2]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Inhalation: Move to fresh air.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2]

In all cases of exposure, seek immediate medical attention and have the product's safety information available.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate non-essential personnel from the immediate area.[2]

  • Ensure adequate ventilation.[2]

  • Wearing appropriate PPE, absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth).[2]

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect the spilled material and contaminated absorbent into a designated, labeled hazardous waste container.[2]

  • Clean the spill area with a suitable decontamination solution.

  • Dispose of all contaminated materials as hazardous waste.[2]

Storage Information

Proper storage is essential to maintain the stability and integrity of this compound.

Storage ConditionTemperatureDuration
Powder (as received) -20°CUp to 2 years or more
Stock Solution in DMSO -80°CUp to 6 months
4°CUp to 2 weeks

Data compiled from multiple sources.

Proper Disposal Procedures

The disposal of this compound and any associated contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations. As a research-grade pharmaceutical compound, it should be treated as hazardous chemical waste unless otherwise specified by your institution's EHS department.[3][4][5]

Step 1: Waste Identification and Segregation

  • Identify: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and used PPE, must be identified as hazardous waste.[4]

  • Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS guidelines. Incompatible chemicals should never be mixed.[6][7]

Step 2: Containerization

  • Use appropriate containers: Collect this compound waste in designated, leak-proof, and chemically compatible containers. These are often color-coded; for example, black containers are frequently used for hazardous chemical waste.[4][8]

  • Solid Waste: Collect solid waste, such as unused powder and contaminated articles, in a clearly labeled solid waste container.[6]

  • Liquid Waste: Collect liquid waste, such as unused solutions, in a labeled, sealable container.

  • Sharps: Any sharps (e.g., needles, syringes) contaminated with this compound should be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.[4][6]

Step 3: Labeling

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound (Zelatriazin)".[9]

  • Include the date of waste accumulation and any other information required by your institution.

Step 4: Storage of Waste

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9]

  • The SAA should be in a secondary containment tray to prevent the spread of any potential leaks.

  • Keep waste containers securely closed except when adding waste.[3]

Step 5: Disposal

  • Do not dispose of this compound down the drain or in the regular trash. [3][4] This can lead to environmental contamination and is a violation of regulations.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure it is transported to a licensed disposal facility for proper treatment, which typically involves incineration for pharmaceutical waste.[10]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

TAK041_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit waste_gen Generate Waste: - Unused Compound - Contaminated Labware - Used PPE spill_kit->waste_gen identify Identify as Hazardous Waste waste_gen->identify segregate Segregate from Other Waste Streams identify->segregate containerize Place in Labeled, Compatible Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store secure Keep Container Closed and in Secondary Containment store->secure contact_ehs Contact EHS for Pickup secure->contact_ehs end End: Proper Disposal via Licensed Facility contact_ehs->end

Caption: A flowchart outlining the step-by-step procedure for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling TAK-041

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of TAK-041, a potent and selective GPR139 agonist.[1][2][3] Given its pharmacological activity and potential for unintended physiological effects, adherence to these guidelines is essential to ensure personnel safety and prevent contamination.[4]

Core Safety Principles

Due to the potent nature of this compound, all handling must occur in a designated and controlled area with restricted access to trained personnel only.[5][6][7] A comprehensive risk assessment should be conducted before any new procedure involving this compound.[8]

Containment: All procedures that may generate dust or aerosols, such as weighing, reconstituting, or sonicating the solid compound, must be performed within a certified chemical fume hood or a powder containment balance enclosure.[4]

Hygiene: Do not store or consume food and beverages in the laboratory. Hands should be washed thoroughly after handling the compound and before leaving the laboratory.[4]

Contamination: Assume all surfaces in the designated handling area are potentially contaminated. Decontaminate surfaces after each use.[4]

Personal Protective Equipment (PPE)

The primary routes of exposure for potent compounds are inhalation, dermal absorption, and ingestion.[4] A comprehensive PPE strategy is critical to mitigate these risks. The selection of appropriate PPE is critical to minimize exposure and should be based on a thorough risk assessment of the specific laboratory procedure being performed.[8]

ActivityRecommended PPERationale
Unpacking and Inventory Double Nitrile Gloves, Safety Glasses with Side Shields, Disposable Gown over Lab Coat, N95 Respirator (Recommended)To protect against potential external contamination of packaging and accidental spills.
Weighing and Dispensing (Solid Form) Double Nitrile Gloves, Safety Glasses with Side Shields or Chemical Splash Goggles, Disposable Solid-Front Lab Coat with Tight-Fitting Cuffs, Full-face Powered Air-Purifying Respirator (PAPR) or Supplied-Air RespiratorHigh risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier.[8]
Preparing Stock Solutions (Liquid Form) Single pair of chemical-resistant gloves (e.g., nitrile), Lab Coat, Safety glasses with side shields or chemical splash gogglesReduced risk of aerosolization compared to handling powders, but potential for splashes and spills still exists. To be performed in a chemical fume hood or other ventilated enclosure.[8]
General Laboratory Use Nitrile Gloves, Lab Coat, Safety Glasses with Side ShieldsStandard laboratory practice to prevent accidental contact.
Experimental Protocols: Safe Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don appropriate PPE (see table above for "Unpacking and Inventory") before opening the package in a designated containment area.

  • Verify the container label matches the order information.

  • Store this compound in a clearly labeled, sealed container in a dry, dark place at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[9]

2. Preparation of Stock Solutions:

  • All preparations of stock solutions must be conducted in a certified chemical fume hood.[8]

  • Donning PPE: Put on all required PPE as specified for "Preparing Stock Solutions" in the table above.

  • Weighing: If starting from a solid, weigh the required amount of this compound powder using an analytical balance inside a powder containment hood or fume hood. Use anti-static weigh paper or a tared vial.[4]

  • Solubilization: Carefully add the appropriate solvent (e.g., DMSO) to the vial containing the powder. Close the vial tightly.[4] this compound is soluble in DMF (2 mg/ml) and DMSO (1 mg/ml).[1]

  • Labeling: Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and initials of the preparer.

3. General Handling during Experiments:

  • Always wear appropriate PPE as outlined in the table for "General Laboratory Use."

  • Handle all solutions containing this compound within a chemical fume hood to minimize inhalation exposure.

  • Use disposable labware (e.g., pipette tips, tubes) whenever possible to prevent cross-contamination.

Disposal Plan

Waste contaminated with potent pharmacological compounds is considered hazardous and must be segregated from regular laboratory trash.[4]

Waste TypeDisposal ProcedureRationale
Unused/Expired Compound Collect in a clearly labeled, sealed container. Dispose of through a certified hazardous waste vendor. Do not dispose of down the drain or in regular trash.[8]Prevents environmental contamination and accidental exposure.
Contaminated Labware (e.g., vials, pipette tips) Collect in a designated, puncture-resistant, and sealed container labeled as "Hazardous Waste" with the name of the compound.[8]Minimizes handling of contaminated items and prevents accidental exposure.
Contaminated PPE (e.g., gloves, lab coat) Carefully doff PPE to avoid self-contamination. Place in a sealed bag or container labeled as hazardous waste.[8]Prevents secondary contamination of personnel and the laboratory environment.
Aqueous Waste Collect in a sealed, labeled container. Do not mix with other waste streams unless compatibility is confirmed. The container should be clearly labeled with the chemical name and concentration.[8]Ensures proper handling and disposal by hazardous waste personnel.

All disposal of investigational drugs must be documented and should follow institutional, local, and federal regulations.[10][11]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it in a sealed container for hazardous waste disposal. Decontaminate the spill area.

Visual Workflow for Handling this compound

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_dispose Disposal Receive Receive and Inspect Package Store Store Appropriately (0-4°C short-term, -20°C long-term) Receive->Store If package is intact Don_PPE_Prep Don Appropriate PPE (Double Gloves, Gown, Respirator) Store->Don_PPE_Prep Weigh Weigh Compound in Containment Hood Don_PPE_Prep->Weigh Dissolve Dissolve in Solvent (e.g., DMSO) Weigh->Dissolve Don_PPE_Exp Don Lab PPE (Gloves, Lab Coat, Safety Glasses) Dissolve->Don_PPE_Exp Experiment Perform Experiment in Fume Hood Don_PPE_Exp->Experiment Decontaminate Decontaminate Work Area and Equipment Experiment->Decontaminate Segregate_Waste Segregate Contaminated Waste Decontaminate->Segregate_Waste Dispose_Sharps Dispose of Contaminated Sharps and Labware Segregate_Waste->Dispose_Sharps Dispose_PPE Dispose of Contaminated PPE Segregate_Waste->Dispose_PPE Dispose_Chemicals Dispose of Unused/ Aqueous Waste Segregate_Waste->Dispose_Chemicals Doff_PPE Doff PPE Correctly Dispose_Sharps->Doff_PPE Dispose_PPE->Doff_PPE Dispose_Chemicals->Doff_PPE

Caption: Figure 1: Safe Handling Workflow for this compound. This diagram outlines the key steps for the safe handling of this compound, from receiving the compound to the final disposal of waste materials.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.